MT 63-78
Descripción
Propiedades
IUPAC Name |
5-[4-(2,6-dihydroxyphenyl)phenyl]-1H-indole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O2/c22-11-16-12-23-18-9-8-15(10-17(16)18)13-4-6-14(7-5-13)21-19(24)2-1-3-20(21)25/h1-10,12,23-25H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSYZPLXAFVMKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C2=CC=C(C=C2)C3=CC4=C(C=C3)NC=C4C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of MT 63-78: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MT 63-78 is a potent and specific small molecule activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and cellular consequences. The information presented is collated from peer-reviewed scientific literature and is intended to serve as a technical guide for researchers in drug discovery and development. All quantitative data are summarized in structured tables, and key experimental methodologies are described. Visual representations of signaling pathways and experimental workflows are provided using Graphviz (DOT language) to facilitate a deeper understanding of the compound's function.
Introduction
AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a critical energy sensor in eukaryotic cells.[1] It is activated in response to cellular stress that depletes ATP levels, such as nutrient deprivation and hypoxia.[1] Once activated, AMPK orchestrates a metabolic switch, inhibiting anabolic pathways that consume ATP while promoting catabolic pathways that generate ATP.[2] Given its central role in metabolic regulation, AMPK has emerged as a promising therapeutic target for a range of diseases, including metabolic disorders and cancer.[1][2]
This compound was identified through a small molecule screening as a direct and potent activator of AMPK.[3][4] This guide elucidates the intricate mechanisms by which this compound exerts its effects, with a particular focus on its anti-cancer properties in prostate cancer models.
Molecular Mechanism of Action
This compound directly activates AMPK in an allosteric manner, independent of changes in cellular AMP:ATP ratios.[5][6] This direct activation is a key feature that distinguishes it from indirect AMPK activators like metformin.
Direct Binding and Activation of AMPK
This compound has been shown to bind to the β1 subunit of the AMPK heterotrimeric complex.[2][7] This interaction is believed to induce a conformational change that promotes the phosphorylation of Thr172 on the catalytic α subunit, a critical step for AMPK activation.[5][8] Furthermore, this compound protects AMPK from dephosphorylation at Thr172 by protein phosphatases, thereby sustaining its active state.[5][6]
The following diagram illustrates the direct activation of AMPK by this compound.
Downstream Signaling Pathways
The activation of AMPK by this compound triggers a cascade of downstream signaling events that collectively contribute to its cellular effects. The two most prominent pathways affected are the inhibition of de novo lipogenesis and the suppression of the mTORC1 signaling pathway.
Inhibition of De Novo Lipogenesis
A key mechanism underlying the anti-proliferative effects of this compound, particularly in prostate cancer, is the profound inhibition of de novo lipogenesis.[3][9] Activated AMPK phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[10][11] This leads to a significant reduction in the synthesis of fatty acids and cholesterol, which are essential for membrane production in rapidly dividing cancer cells.[9]
Suppression of mTORC1 Signaling
This compound treatment also leads to the suppression of the mammalian target of rapamycin complex 1 (mTORC1) pathway.[10][12] Activated AMPK directly phosphorylates Raptor, a key component of the mTORC1 complex, leading to its inhibition.[11] The mTORC1 pathway is a central regulator of cell growth and proliferation, and its inhibition contributes to the anti-cancer effects of this compound.[1]
The signaling cascade initiated by this compound is depicted in the following diagram.
Cellular Effects
The molecular changes induced by this compound translate into significant cellular consequences, primarily characterized by cell cycle arrest and apoptosis.
Mitotic Arrest
Treatment with this compound induces a robust cell cycle arrest at the G2/M phase in various cancer cell lines, including those of prostate origin.[10][11] This effect is observed to be independent of p53 status.[7][9] The arrest in mitosis is a direct consequence of AMPK activation and contributes to the compound's anti-proliferative activity.[11]
Apoptosis
Prolonged exposure to this compound leads to the induction of apoptosis, or programmed cell death.[10][12] This is evidenced by the accumulation of pro-apoptotic proteins and the cleavage of PARP.[13] The induction of apoptosis is a critical component of the anti-tumor effects of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Activity
| Parameter | Value | Cell Lines | Reference |
| EC50 for AMPK activation | 25 µM | LNCaP, PC3 | [4][10] |
| Effect on Cell Growth (LNCaP) | Dose-dependent decrease | LNCaP | [11][13] |
| Effect on Cell Growth (PC3) | Dose-dependent decrease | PC3 | [11][13] |
| Induction of G2/M arrest (25 µM, 24h) | Significant enrichment | LNCaP, CRPC cells | [10][11] |
Table 2: In Vivo Efficacy (Xenograft Model)
| Parameter | Value | Model | Reference |
| Tumor Growth Inhibition (30 mg/kg, daily, 14 days) | 33% | LNCaP xenografts in nude mice | [4][13] |
| Tumor Growth Inhibition (60 mg/kg, daily, 21 days) | More robust inhibition | LNCaP xenografts in nude mice | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Western Blot Analysis for Protein Phosphorylation
This protocol is used to assess the phosphorylation status of AMPK (Thr172), ACC (Ser79), and Raptor (Ser792) following treatment with this compound.
-
Cell Lysis:
-
Treat cells with desired concentrations of this compound for the specified time.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate with primary antibodies specific for phosphorylated and total AMPK, ACC, and Raptor overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
De Novo Lipogenesis Assay (14C-Acetate Incorporation)
This assay measures the rate of new lipid synthesis in cells treated with this compound.
-
Cell Treatment:
-
Plate cells and treat with various concentrations of this compound.
-
-
Radiolabeling:
-
Add [14C]-acetate to the culture medium and incubate for a defined period.
-
-
Lipid Extraction:
-
Wash cells with PBS and lyse.
-
Extract total lipids from the cell lysates using a chloroform:methanol solvent system.
-
-
Scintillation Counting:
-
Evaporate the solvent and measure the amount of incorporated 14C in the lipid fraction using a scintillation counter.
-
-
Normalization:
-
Normalize the counts to the total protein content of the cell lysate.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Harvest and Fixation:
-
Treat cells with this compound for the desired duration.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing to prevent clumping.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in a solution containing propidium iodide (PI) and RNase A. PI stains the DNA, and RNase A removes RNA to prevent non-specific staining.
-
Incubate at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
-
Gate the cell populations to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Conclusion
This compound is a well-characterized direct activator of AMPK with a multifaceted mechanism of action. Its ability to potently inhibit de novo lipogenesis and suppress mTORC1 signaling underscores its therapeutic potential, particularly in cancers characterized by metabolic reprogramming. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound and other AMPK activators as novel therapeutic agents. The provided visualizations of the signaling pathways and experimental workflows offer a clear and concise summary of the compound's core mechanisms.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 4. A novel direct activator of AMPK inhibits prostate cancer growth by blocking lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Phospho-AMPK alpha (Thr172) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. tno-pharma.com [tno-pharma.com]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. docs.research.missouri.edu [docs.research.missouri.edu]
- 13. medchemexpress.com [medchemexpress.com]
The Effect of MT 63-78 on Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MT 63-78 (also known as Debio 0930) is a potent and specific small-molecule direct activator of 5' AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] This technical guide provides an in-depth overview of the effects of this compound on cellular metabolism, with a primary focus on its mechanism of action and downstream consequences. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways involved. The primary metabolic ramification of this compound-mediated AMPK activation is the profound inhibition of de novo lipogenesis, which underpins its potent anti-proliferative effects in cancer models.[1][3]
Mechanism of Action
This compound functions as a direct, allosteric activator of AMPK.[3] It binds to the AMPK complex, preferentially to β1-containing isoforms, inducing a conformational change that enhances its kinase activity.[3][4] This activation occurs independently of the canonical upstream kinase, LKB1.[3] Furthermore, this compound protects AMPK from dephosphorylation at the critical Threonine 172 residue within the activation loop, thus sustaining its active state.[3][4] Once activated, AMPK phosphorylates a multitude of downstream targets to restore cellular energy balance, most notably Acetyl-CoA Carboxylase (ACC) and Raptor, a key component of the mTORC1 complex.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative effects of this compound as documented in preclinical studies.
Table 2.1: In Vitro AMPK Activation and Downstream Signaling
| Parameter | Cell Line(s) | Concentration(s) | Incubation Time | Result | Citation(s) |
| AMPK Activity (EC₅₀) | LNCaP, PC3 | Dose-response | 30 min | EC₅₀ = 25 µM | [1] |
| ACC Phosphorylation (Ser79) | LNCaP, PC3 | 0.25 - 50 µM | 30 min | Dose-dependent increase | [1] |
| Raptor Phosphorylation (Ser792) | LNCaP, PC3 | 0.25 - 50 µM | 30 min | Dose-dependent increase | [1] |
| AMPKα Phosphorylation (Thr172) | LNCaP, PC3 | 0.25 - 50 µM | 30 min | Dose-dependent increase | [1] |
Table 2.2: Cellular Metabolic and Phenotypic Effects
| Parameter | Cell Line(s) | Concentration(s) | Incubation Time | Result | Citation(s) |
| Inhibition of Lipogenesis | LNCaP | 25 µM | 12 hours | Significant reduction in ¹⁴C-acetate incorporation (P=0.0018) | [3] |
| 50 µM | 12 hours | Stronger reduction in ¹⁴C-acetate incorporation (P=0.0004) | [3] | ||
| Cell Growth Inhibition | LNCaP, PC3 | 1 - 50 µM | 4 days | Dose-dependent decrease in cell number | [1] |
| Cell Cycle Arrest | LNCaP, CRPC cells | 25 µM | 24 hours | Significant enrichment of G2/M phase population | [1] |
| Apoptosis Induction | LNCaP, PC3, etc. | 10 - 50 µM | 24 hours | Induction of apoptosis markers (e.g., PUMA accumulation) | [1] |
Table 2.3: In Vivo Efficacy
| Parameter | Animal Model | Dosing Regimen | Treatment Duration | Result | Citation(s) |
| Tumor Growth Inhibition | Nude mice with LNCaP xenografts | 30 mg/kg (i.p.), daily | 14 days | 33% inhibition of tumor growth (P=0.049) | [4] |
Signaling Pathways and Experimental Workflows
Core Signaling Pathway of this compound
This compound directly activates AMPK, which in turn inhibits two major anabolic pathways: lipogenesis and protein synthesis (via mTORC1). This shifts the cell from an anabolic to a catabolic state to conserve energy, leading to cell cycle arrest and apoptosis.
Caption: this compound signaling pathway leading to inhibition of lipogenesis and cell growth.
Experimental Workflow: Lipogenesis Assay
The primary metabolic effect of this compound is measured by quantifying the rate of de novo lipid synthesis using a radiolabeled acetate tracer.
Caption: Workflow for assessing this compound's effect on lipogenesis via ¹⁴C-acetate incorporation.
Key Experimental Protocols
Western Blot Analysis for Protein Phosphorylation
This protocol is used to assess the activation state of AMPK and its downstream targets, ACC and Raptor.
-
Cell Lysis: Treat cells (e.g., LNCaP, PC3) with desired concentrations of this compound for 30 minutes. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-40 µg of protein per lane and separate by size on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:
-
Phospho-AMPKα (Thr172)
-
Total AMPKα
-
Phospho-ACC (Ser79)
-
Total ACC
-
Phospho-Raptor (Ser792)
-
Total Raptor
-
β-Actin (as a loading control)
-
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vitro AMPK Kinase Activity Assay
This assay directly measures the enzymatic activity of AMPK from cell lysates.
-
Sample Preparation: Treat cells with this compound and prepare total cell lysates as described for Western Blotting.
-
Assay Execution: Use a commercial AMPK Kinase Assay kit (e.g., CycLex, Cat# CY-1182), following the manufacturer's instructions.
-
Principle: The assay typically involves an ELISA-based format where cell lysate containing AMPK is added to a microplate coated with a specific substrate (e.g., a peptide containing the consensus AMPK phosphorylation motif).
-
Reaction: An ATP solution is added to initiate the phosphorylation reaction.
-
Detection: A primary antibody specific for the phosphorylated substrate is added, followed by an HRP-conjugated secondary antibody.
-
Quantification: The reaction is stopped, and the signal is developed with a colorimetric substrate. The absorbance is read on a microplate reader at the appropriate wavelength. Activity is calculated relative to a control (e.g., DMSO-treated cells).
De Novo Lipogenesis Assay ([¹⁴C]-Acetate Incorporation)
This protocol quantifies the rate of new lipid synthesis.
-
Cell Culture and Treatment: Seed cells in 6-well plates. The following day, treat with this compound or vehicle control for the desired time (e.g., 12 hours).[3]
-
Radiolabeling: Add 1 µCi/mL of [¹⁴C]-acetate to the culture medium and incubate for an additional 2-4 hours under normal culture conditions.
-
Lipid Extraction: Wash cells twice with ice-cold PBS. Scrape cells into a solution of hexane:isopropanol (3:2 v/v).
-
Phase Separation: Vortex the mixture thoroughly and centrifuge to separate the phases. Collect the upper hexane layer, which contains the lipids.
-
Scintillation Counting: Transfer the lipid extract to a scintillation vial, allow the solvent to evaporate, add scintillation fluid, and measure the incorporated radioactivity using a liquid scintillation counter.
-
Normalization: In a parallel set of wells, lyse the cells and measure the total protein concentration. Normalize the radioactive counts (counts per minute, CPM) to the protein content (mg) of each sample. Express results as a percentage of the vehicle-treated control.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The pentacyclic triterpenoid, plectranthoic acid, a novel activator of AMPK induces apoptotic death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel direct activator of AMPK inhibits prostate cancer growth by blocking lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and Development of MT 63-78 (Debio 0930)
For Researchers, Scientists, and Drug Development Professionals
Abstract
MT 63-78, also known as Debio 0930, is a potent and specific small molecule activator of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, with a particular focus on its potential as a therapeutic agent in oncology. Detailed experimental protocols for key in vitro and in vivo studies are provided, along with a summary of quantitative data and visualizations of its signaling pathway and experimental workflows.
Discovery and Initial Development
This compound was identified through a targeted screening of a small molecule library using purified human recombinant AMP-activated protein kinase (AMPK) α1β1γ1.[1] This screening aimed to discover direct activators of AMPK, a key cellular energy sensor that has emerged as a promising therapeutic target for metabolic diseases and cancer. The development of this compound was initially a collaborative effort between Mercury Therapeutics and Debiopharm, focusing on its potential for treating diabetes and metabolic diseases, with oncology as another area of interest.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₂₁H₁₄N₂O₂ |
| Molecular Weight | 326.3 g/mol |
| Synonyms | Debio 0930 |
| Appearance | A crystalline solid |
| Solubility | Soluble in DMSO |
Mechanism of Action
This compound is a direct, allosteric activator of AMPK.[1][2] Unlike indirect activators such as metformin, which modulate the cellular AMP:ATP ratio, this compound directly binds to the AMPK complex to induce its activation.[2] This activation is independent of cellular energy levels, as treatment with this compound does not cause significant changes in intracellular ATP, ADP, or AMP levels.[2]
The primary mechanism of action involves:
-
Allosteric Activation: this compound binds to a site on the AMPK complex, inducing a conformational change that leads to its activation. It shows selectivity for AMPK heterotrimers containing the β1 subunit.[3][4][5]
-
Protection from Dephosphorylation: this compound protects the activated AMPK complex from dephosphorylation at the critical threonine 172 residue within the activation loop of the α subunit.[1][2] This prolongs the active state of the enzyme.
The activation of AMPK by this compound is also independent of the major upstream AMPK kinase, LKB1.[1]
Signaling Pathway
The activation of AMPK by this compound triggers a cascade of downstream signaling events that ultimately impact cellular metabolism, proliferation, and survival. Key downstream effects observed in cancer cells, particularly prostate cancer, include the inhibition of lipogenesis and the mTORC1 pathway.
Preclinical Development in Oncology
The primary focus of this compound's preclinical development has been in the context of prostate cancer. Studies have demonstrated its efficacy in both androgen-sensitive and castration-resistant prostate cancer (CRPC) models.[1]
In Vitro Studies
Effects on Cell Proliferation and Viability
This compound induces a dose-dependent decrease in the number of various prostate cancer cell lines.[6]
| Cell Line | IC₅₀ (µM) |
| LNCaP | ~25 |
| PC3 | ~25 |
Induction of Mitotic Arrest and Apoptosis
Treatment with this compound leads to a significant enrichment of cells in the G2/M phase of the cell cycle, indicating mitotic arrest.[1][6] This is followed by the induction of apoptosis, as evidenced by the cleavage of PARP and caspase-3, and an increase in Annexin V staining.[1][7]
Inhibition of Lipogenesis
A key mechanism underlying the anti-cancer effects of this compound is the potent inhibition of de novo lipogenesis.[1] This is achieved through the AMPK-mediated phosphorylation and inactivation of Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[1]
Inhibition of mTORC1 Signaling
This compound also inhibits the mTORC1 signaling pathway through the phosphorylation of Raptor, a key component of the mTORC1 complex.[1] This leads to the dephosphorylation of downstream targets such as S6 kinase and 4E-BP1, resulting in a reduction in protein synthesis and cell growth.
In Vivo Studies
In a xenograft model using LNCaP human prostate cancer cells in nude mice, intraperitoneal administration of this compound resulted in a significant inhibition of tumor growth.[1][2]
| Treatment | Dose | Duration | Tumor Growth Inhibition |
| This compound | 30 mg/kg/day | 14 days | 33% (p=0.049)[1][2] |
| This compound | 60 mg/kg/day | 21 days | More robust inhibition (p=0.004)[1][2] |
Experimental Protocols
AMPK Activation Assay (Cell-free)
Objective: To determine the direct effect of this compound on the activity of purified AMPK.
Methodology:
-
Recombinant human AMPK α1β1γ1 is incubated with a peptide substrate (e.g., GST-ACC peptide).
-
Various concentrations of this compound are added to the reaction mixture. AMP is used as a positive control.
-
The reaction is initiated by the addition of [γ-³²P]ATP.
-
After incubation, the reaction is stopped, and the incorporation of ³²P into the substrate is measured using a scintillation counter.
-
Data is analyzed to determine the EC₅₀ value for AMPK activation.
Cell Viability Assay
Objective: To assess the effect of this compound on the viability of cancer cells.
Methodology:
-
Prostate cancer cells (e.g., LNCaP, PC3) are seeded in 96-well plates.
-
After 24 hours, cells are treated with a range of concentrations of this compound (e.g., 0-50 µM).
-
Cells are incubated for a specified period (e.g., 4 days).
-
Cell viability is assessed using a standard method such as the MTT assay or by direct cell counting.
-
Results are expressed as a percentage of viable cells compared to a vehicle-treated control.
Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle progression.
Methodology:
-
Prostate cancer cells are treated with this compound (e.g., 25 µM) for 24-48 hours.
-
Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.[8]
-
Fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.[8][9]
-
After incubation, the DNA content of the cells is analyzed by flow cytometry.[9]
-
The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified.
Western Blot Analysis for Apoptosis Markers
Objective: To detect the induction of apoptosis by this compound.
Methodology:
-
Prostate cancer cells are treated with this compound for a specified time (e.g., 24 hours).
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against apoptosis markers (e.g., cleaved PARP, cleaved caspase-3, Bcl-2, Bax).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in an animal model.
Methodology:
-
Male athymic nude mice are subcutaneously injected with human prostate cancer cells (e.g., LNCaP).[10]
-
When tumors reach a specified volume (e.g., 50-100 mm³), mice are randomized into treatment and control groups.
-
The treatment group receives daily intraperitoneal injections of this compound (e.g., 30 or 60 mg/kg). The control group receives the vehicle.
-
Tumor volume is measured regularly (e.g., twice weekly) with calipers.
-
At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., western blotting for pharmacodynamic markers).
Experimental Workflow Visualization
Clinical Development Status
While this compound was also referred to as Debio 0930, there is limited publicly available information regarding its progression into clinical trials. Searches for clinical trials of Debio 0930 did not yield specific results, although clinical trials for other Debiopharm compounds with similar numbering (e.g., Debio 0932) have been identified.[11][12] It is possible that the development of Debio 0930 was discontinued before reaching clinical stages, or that it was not pursued for oncology indications.
Conclusion
This compound is a well-characterized direct activator of AMPK with demonstrated preclinical anti-cancer activity, particularly in prostate cancer models. Its mechanism of action, involving the inhibition of lipogenesis and mTORC1 signaling, provides a strong rationale for its potential as a therapeutic agent. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers in the field of oncology and drug development who are interested in targeting cellular metabolism. Further investigation into the clinical potential of this compound or structurally related compounds is warranted.
References
- 1. A novel direct activator of AMPK inhibits prostate cancer growth by blocking lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Regulation, Role and Therapeutic Targeting of AMPK in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The pentacyclic triterpenoid, plectranthoic acid, a novel activator of AMPK induces apoptotic death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.research.missouri.edu [docs.research.missouri.edu]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. mdpi.com [mdpi.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Latest news - Debiopharm [debiopharm.com]
The Role of MT 63-78 in Activating the β1 Subunit of AMPK: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the small molecule MT 63-78, a direct allosteric activator of AMP-activated protein kinase (AMPK), with a specific focus on its interaction with the β1 subunit. This document synthesizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways and research workflows.
Executive Summary
AMP-activated protein kinase (AMPK) is a critical sensor of cellular energy homeostasis, playing a central role in regulating metabolism and cell growth. Its activation is a key therapeutic target for metabolic diseases and cancer. This compound is a potent, cell-permeable, small molecule that directly activates AMPK. A defining characteristic of this compound is its preferential activation of AMPK heterotrimers containing the β1 regulatory subunit. It achieves this by binding to an allosteric site, inducing a conformational change that both activates the kinase and protects it from dephosphorylation, independent of cellular AMP levels or the status of upstream kinases like LKB1.
Mechanism of Action: Allosteric Activation via the β1 Subunit
This compound functions as a direct, allosteric activator of AMPK.[1][2] Its mechanism involves several key features:
-
Direct Binding: It physically binds to the AMPK heterotrimeric complex. This interaction occurs at the Allosteric Drug and Metabolite (ADaM) site, a cleft formed between the kinase domain of the catalytic α subunit and the carbohydrate-binding module (CBM) of the regulatory β subunit.[3][4][5]
-
β1 Subunit Selectivity: this compound demonstrates maximal activation of AMPK complexes containing the β1 subunit (α1β1γ1 and α2β1γ1).[1] While it can activate β2-containing complexes at high doses, its primary and most potent effects are mediated through β1.[1] Experiments using siRNA to knock down the β1 subunit completely abolish AMPK activation by this compound in prostate cancer cells, confirming that it acts mainly by binding this subunit in a cellular context.[1]
-
Dual-Action Activation: The binding of this compound has a twofold effect:
-
It induces a conformational change that allosterically activates the kinase domain.[1]
-
It inhibits the dephosphorylation of a critical threonine residue (Thr172) on the α subunit's activation loop by phosphatases like protein phosphatase 2C alpha (PP2Cα).[1][6] This protection sustains the active, phosphorylated state of the enzyme.
-
-
Independence from Upstream Signals: Unlike indirect activators (e.g., metformin) that alter the cellular AMP:ATP ratio, this compound activates AMPK without changing cellular energy levels.[3][7] Furthermore, its activation is independent of the major upstream kinase LKB1, as demonstrated by its ability to activate AMPK in LKB1-deficient cells.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with this compound's activity as reported in the literature.
| Parameter | Value | Context | Source |
| Molecular Weight (MW) | 326 Da | Chemical property of the compound. | [1][6] |
| EC50 (in vitro) | 25 μM | Dose-dependent activation of AMPK and its downstream targets in PCa cells. | [7][8][9][10] |
| In Vivo Efficacy | 33% tumor growth inhibition (at 30 mg/kg) | Efficacy in a xenograft model of prostate cancer. | [1][8] |
| Target Selectivity | Preferential for β1-containing heterotrimers | In vitro assays showed maximal activation with α1β1γ1 and α2β1γ1 complexes. | [1][3] |
Signaling Pathway and Logical Diagrams
This compound Signaling Pathway
The following diagram illustrates the molecular mechanism by which this compound activates the AMPK pathway.
Caption: Mechanism of this compound action on the AMPK signaling cascade.
Experimental Workflow
This diagram outlines a typical workflow for characterizing an AMPK activator like this compound, from initial screening to cellular validation.
Caption: Standard experimental workflow for characterizing this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below, based on descriptions from foundational studies.[1][6]
Cell-Free AMPK Activation Assay
This assay directly measures the ability of this compound to activate purified recombinant AMPK.
-
Reagents:
-
Human recombinant AMPK α1β1γ1
-
GST-ACC peptide (amino acids 1-150) as a substrate
-
Kinase buffer (e.g., HEPES, MgCl₂, DTT)
-
[γ-³²P]ATP or unlabeled ATP for non-radioactive detection methods
-
This compound at various concentrations (e.g., 0-100 μM)
-
AMP (e.g., 25 μM) as a positive control
-
-
Protocol:
-
Prepare a reaction mixture containing kinase buffer, GST-ACC substrate, and recombinant AMPK enzyme.
-
Add this compound (or AMP/vehicle control) to the reaction tubes and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP if using radioactive detection).
-
Incubate for 30 minutes at 30°C.
-
Stop the reaction by spotting the mixture onto phosphocellulose paper or by adding SDS-PAGE loading buffer.
-
Detection: If using radioactivity, wash the paper to remove unbound ATP and measure incorporated radioactivity using a scintillation counter. Alternatively, use SDS-PAGE and Western blot with a phospho-specific ACC antibody.
-
Plot the activity against the concentration of this compound to determine the EC₅₀.
-
AMPK Dephosphorylation Assay
This assay determines if this compound protects AMPK from inactivation by phosphatases.
-
Reagents:
-
Human recombinant AMPK α1β1γ1
-
Upstream kinase (e.g., CaMKKβ)
-
Protein phosphatase 2C alpha (PP2Cα)
-
ATP
-
This compound (e.g., 5 μM)
-
Antibodies: anti-p-AMPKα (Thr172) and anti-total AMPKα
-
-
Protocol:
-
Phosphorylation Step: Incubate recombinant AMPK (e.g., 100 ng) with an upstream kinase like CaMKKβ in the presence of ATP to generate a phosphorylated, active AMPK pool.
-
Dephosphorylation Step: Add PP2Cα (e.g., 26 ng) to the reaction mixture containing the now-phosphorylated AMPK.
-
Test Condition: In a parallel reaction, add both PP2Cα and this compound.
-
Incubate for a defined period (e.g., 30 minutes) at 30°C.
-
Stop the reactions by adding SDS-PAGE loading buffer.
-
Detection: Analyze the samples by Western blot using an antibody specific for phosphorylated Thr172 on the AMPK α subunit. Use a total AMPKα antibody as a loading control. A stronger p-Thr172 signal in the presence of this compound indicates protection from dephosphorylation.
-
Cell-Based AMPK Activation and Subunit Selectivity
This experiment validates the activity of this compound in a cellular environment and confirms its β1 subunit dependency.
-
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, PC3)
-
This compound
-
siRNA targeting AMPK β1 subunit (and β2 as a control), and non-targeting control siRNA
-
Transfection reagent
-
Cell lysis buffer
-
Antibodies: anti-p-ACC (Ser79), anti-total ACC, anti-AMPK β1
-
-
Protocol:
-
siRNA Transfection: Seed cells and transfect them with siRNA targeting either the β1 or β2 subunit, or with a non-targeting control. Allow 48-72 hours for protein knockdown. Verify knockdown efficiency by Western blot for the AMPK β1 subunit.
-
Compound Treatment: Treat the transfected cells with this compound at various concentrations (e.g., 5, 25, 50 μM) or a vehicle control (DMSO) for 30 minutes.
-
Cell Lysis: Wash cells with cold PBS and lyse them in an appropriate buffer containing protease and phosphatase inhibitors.
-
Detection (Western Blot):
-
Normalize protein concentrations of the lysates.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-ACC (Ser79) to measure downstream AMPK activity.
-
Probe for total ACC as a loading control.
-
-
Analysis: Quantify band intensities. A significant increase in p-ACC in control cells treated with this compound, which is abolished or greatly reduced in β1-knockdown cells, confirms the compound's β1 selectivity in a cellular context.[1]
-
References
- 1. A novel direct activator of AMPK inhibits prostate cancer growth by blocking lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. researchgate.net [researchgate.net]
- 4. AMP-Activated Protein Kinase – A Ubiquitous Signalling Pathway with Key Roles in the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medkoo.com [medkoo.com]
- 10. abmole.com [abmole.com]
The Impact of MT 63-78 on the mTORC1 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the small molecule MT 63-78 and its effects on the mTORC1 signaling pathway. This compound is a potent and specific direct activator of 5' AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis and metabolism.[1][2][3] Activation of AMPK by this compound has significant downstream consequences, including the inhibition of the mTORC1 pathway, which is a key driver of cell growth and proliferation and is often dysregulated in cancer.[1][4] This document summarizes the quantitative effects of this compound, details the experimental protocols used to elucidate its mechanism of action, and provides visual representations of the signaling pathways and experimental workflows.
Core Mechanism of Action
This compound functions as an allosteric activator of AMPK.[5] It directly binds to the AMPK complex, primarily interacting with the β1 subunit, leading to its activation.[1][4] This activation occurs independently of cellular energy levels, as this compound does not alter intracellular ATP or ADP concentrations.[5] Once activated, AMPK phosphorylates a number of downstream targets, including Raptor, a key component of the mTORC1 complex. The phosphorylation of Raptor by AMPK on Ser792 is a primary mechanism through which this compound inhibits mTORC1 signaling.[6] This inhibition leads to the dephosphorylation and inactivation of downstream mTORC1 effectors, such as S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), ultimately resulting in a decrease in protein synthesis and cell growth.[1]
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line(s) | Value/Effect | Reference(s) |
| AMPK Activation (EC50) | LNCaP, PC3 (Prostate Cancer) | 25 µM | [5][6] |
| Cell Growth Inhibition | LNCaP, PC3 (Prostate Cancer) | Dose-dependent decrease | [6] |
| CRPC models (CL1, C4-2, 22Rv1, C4-2B) | Significant reduction at 48h | [1] | |
| A549 (Lung Cancer), KTC-1 (Thyroid Cancer) | Growth inhibitory effect noted | [1] | |
| Cell Cycle Arrest | LNCaP, CRPC models | G2/M phase enrichment with 25 µM at 24h | [6] |
| Apoptosis Induction | LNCaP, PC3, C4-4, C4-2B, CL1, 22Rv1 | Induced apoptosis, Mcl-1 reduction, Puma accumulation | [6] |
Table 2: In Vivo Efficacy of this compound in LNCaP Xenograft Model
| Treatment Regimen | Effect on Tumor Growth | P-value | Reference(s) |
| 30 mg/kg daily for 14 days (i.p.) | 33% inhibition | P = 0.049 | [2][5] |
| 60 mg/kg for 21 days (i.p.) | More robust inhibition | P = 0.004 | [5] |
Table 3: Molecular Effects of this compound on mTORC1 Pathway Components
| Target Protein | Phosphorylation Site | Effect | Cell Line(s) | Reference(s) |
| AMPKα | Thr172 | Increased phosphorylation | LNCaP, PC3 | [6] |
| Raptor | Ser792 | Increased phosphorylation | LNCaP, PC3, Xenograft tumors | [2][5][6] |
| ACC | Ser79 | Increased phosphorylation | LNCaP, PC3, Xenograft tumors | [5][6] |
| S6 Ribosomal Protein (S6RP) | Not specified | Reduced phosphorylation | Prostate cancer cells | [1] |
| 4E-BP1 | Not specified | Reduced phosphorylation | Prostate cancer cells | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for key experiments used to characterize the impact of this compound on the mTORC1 signaling pathway.
Western Blot Analysis
Western blotting is employed to detect and quantify the levels of total and phosphorylated proteins within the AMPK-mTORC1 signaling cascade.
-
Sample Preparation:
-
Culture cells to desired confluency and treat with this compound at various concentrations and time points.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant containing total protein.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-AMPKα (Thr172), AMPKα, phospho-Raptor (Ser792), Raptor, phospho-S6K1 (Thr389), S6K1, phospho-4E-BP1 (Thr37/46), 4E-BP1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
In Vitro AMPK Activity Assay
This assay directly measures the enzymatic activity of AMPK in cell lysates.
-
Immunoprecipitation of AMPK:
-
Lyse cells treated with this compound or vehicle control.
-
Incubate cell lysates with an antibody against the AMPKα subunit and protein A/G-agarose beads to immunoprecipitate the AMPK complex.
-
-
Kinase Reaction:
-
Wash the immunoprecipitated AMPK complex.
-
Resuspend the beads in a kinase assay buffer containing a synthetic AMPK substrate (e.g., SAMS peptide) and [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time.
-
-
Measurement of Activity:
-
Spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter to determine AMPK activity.
-
Cell Viability and Proliferation Assays
These assays assess the impact of this compound on cell growth and survival.
-
Cell Seeding:
-
Seed cells in 96-well plates at a predetermined density.
-
Allow cells to adhere overnight.
-
-
Treatment:
-
Treat cells with a range of concentrations of this compound.
-
-
Viability/Proliferation Measurement:
-
After the desired incubation period (e.g., 24, 48, 72 hours), add a viability reagent such as MTT or resazurin, or use a crystal violet staining method.
-
Measure the absorbance or fluorescence according to the manufacturer's instructions.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Preparation:
-
Treat cells with this compound for the desired duration.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
The DNA content of the cells is measured, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.
-
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound signaling to mTORC1.
Caption: Experimental workflow for this compound evaluation.
Conclusion
This compound is a valuable research tool for investigating the roles of AMPK and mTORC1 signaling in various physiological and pathological processes. Its ability to directly activate AMPK, leading to the subsequent inhibition of the mTORC1 pathway, underscores its therapeutic potential, particularly in the context of cancers with dysregulated metabolic and growth signaling pathways. The primary anti-cancer mechanism in prostate cancer models appears to be the inhibition of de novo lipogenesis, a downstream effect of AMPK activation, though the suppression of mTORC1 signaling also plays a role.[1][3] This guide provides a comprehensive overview of the technical details surrounding the use of this compound, which should aid researchers in designing and interpreting experiments aimed at further exploring its biological functions and therapeutic applications.
References
- 1. embopress.org [embopress.org]
- 2. A novel direct activator of AMPK inhibits prostate cancer growth by blocking lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel direct activator of AMPK inhibits prostate cancer growth by blocking lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide to the Pharmacokinetics of MT 63-78
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available pharmacokinetic data and experimental methodologies for MT 63-78 (also known as Debio 0930), a potent and specific direct activator of AMP-activated protein kinase (AMPK). The information presented is intended to support further research and development of this compound.
Core Pharmacokinetic Parameters
This compound has been evaluated in preclinical mouse models to determine its pharmacokinetic profile following both oral and intraperitoneal administration. The key findings from these studies are summarized below.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in C57 BL/6 Male Mice
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) | Bioavailability (%) |
| Intraperitoneal (i.p.) | Data not available | Data not available | Data not available | Data not available | Data not available |
| Oral | Data not available | Data not available | Data not available | Data not available | Data not available |
Quantitative data for Cmax, Tmax, AUC, and bioavailability from the pivotal study by Zadra et al. (2014) are contained within a supplementary figure (Supplementary Fig 1A) which was not directly accessible.[1][2][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols employed in the pharmacokinetic assessment of this compound.
In Vivo Administration
Animal Model: The pharmacokinetic studies were conducted in C57 BL/6 male mice.[1][2] For in vivo efficacy studies, nude mice bearing LNCaP human prostate cancer xenografts were used.[3]
Drug Formulation and Administration:
-
Intraperitoneal (i.p.) Administration: For tumor growth inhibition studies, this compound was administered daily at a dose of 30 mg/kg.[3] A prolonged treatment study utilized a higher dose of 60 mg/kg.
-
Oral Administration: For pharmacokinetic analysis, this compound was administered orally. The compound was formulated using the antacid Mylanta as a vehicle to likely enhance its solubility and/or absorption.[1][2]
Plasma Concentration Analysis
Sample Collection: Blood samples were collected from the mice at various time points following administration to characterize the plasma concentration-time profile of this compound.
Analytical Method: The concentration of this compound in plasma samples was quantified using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[1][2] This method provides high sensitivity and specificity for the accurate measurement of drug concentrations in biological matrices.
General HPLC-MS/MS Protocol for Small Molecule Quantification in Plasma:
While the specific parameters for this compound analysis were not detailed in the available literature, a general protocol for the quantification of small molecules in plasma using HPLC-MS/MS typically involves the following steps:
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
Perform protein precipitation by adding a solvent such as acetonitrile or methanol, often containing an internal standard.
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Collect the supernatant containing the analyte and internal standard.
-
Evaporate the supernatant to dryness and reconstitute the residue in a mobile phase-compatible solvent.
-
-
Chromatographic Separation (HPLC):
-
Inject the reconstituted sample onto an appropriate HPLC column (e.g., a C18 reversed-phase column).
-
Elute the analyte using a mobile phase gradient (e.g., a mixture of water with a modifier like formic acid and an organic solvent like acetonitrile).
-
The flow rate and gradient are optimized to achieve good separation of the analyte from other matrix components.
-
-
Mass Spectrometric Detection (MS/MS):
-
The eluent from the HPLC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. This involves selecting a specific precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment of the precursor ion) to monitor. This highly selective detection method minimizes interference from other molecules in the sample.
-
A calibration curve is generated using standards of known concentrations to quantify the analyte in the unknown plasma samples.
-
Signaling Pathway and Experimental Workflow
Mechanism of Action of this compound
This compound is a direct activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1] Its mechanism of action involves binding to the β1 subunit of the AMPK complex.[4] Activation of AMPK by this compound leads to the downstream inhibition of two critical anabolic pathways: de novo lipogenesis and the mTORC1 signaling pathway.[1] This dual inhibition is believed to be the primary mechanism underlying the anti-proliferative and pro-apoptotic effects of this compound in cancer cells, particularly in prostate cancer.[5]
Caption: Signaling pathway of this compound.
General Experimental Workflow for In Vivo Pharmacokinetic Study
The workflow for a typical in vivo pharmacokinetic study, as inferred from the available literature on this compound, is outlined below.
Caption: Experimental workflow for a pharmacokinetic study.
References
- 1. A novel direct activator of AMPK inhibits prostate cancer growth by blocking lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of empagliflozin and its combination with docetaxel on LNCaP and DU- 145 prostate cancer cell lines: cytotoxicity and molecular pathway analysis | springermedizin.de [springermedizin.de]
- 5. A novel direct activator of AMPK inhibits prostate cancer growth by blocking lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: The Anti-Tumor Mechanisms and Efficacy of MT 63-78
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the anti-tumor effects of MT 63-78, a potent and specific direct activator of 5'AMP-activated protein kinase (AMPK). It consolidates preclinical data, outlines key experimental methodologies, and illustrates the core signaling pathways involved.
Core Mechanism of Action
This compound is a small molecule (MW: 326 Da) that directly activates AMPK, a central regulator of cellular metabolism and growth.[1] Its primary mechanism involves binding to the β1 subunit of the AMPK heterotrimer.[2] This activation occurs independently of the tumor suppressor LKB1 and does not alter cellular energy levels (ATP/ADP ratio).[3] this compound also protects AMPK from dephosphorylation at the critical Threonine-172 residue, thus sustaining its active state.[1][2][3]
The anti-tumor effects of this compound stem from two primary downstream consequences of AMPK activation:
-
Inhibition of de novo Lipogenesis : Activated AMPK phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[3] This blockade of lipogenesis is a key driver of the compound's growth-inhibitory effects, particularly in cancers like prostate cancer that are heavily reliant on this pathway.[2][3][4]
-
Repression of the mTORC1 Pathway : AMPK activation leads to the phosphorylation of Raptor, a key component of the mTORC1 complex, resulting in its inhibition.[1][3] This suppresses protein synthesis and further contributes to the anti-proliferative effects.[5]
These molecular events culminate in significant cellular responses, including cell cycle arrest at the G2/M phase and the induction of apoptosis, ultimately leading to reduced cancer cell growth.[3][4][5][6]
Quantitative Data Summary
The efficacy of this compound has been quantified in numerous preclinical models. The data below summarizes its activity both in vitro and in vivo.
Table 1: Summary of In Vitro Anti-Tumor Effects
| Cell Line | Cancer Type | Key Feature(s) | Concentration (µM) | Observed Effect | Citation(s) |
|---|---|---|---|---|---|
| LNCaP | Prostate Cancer | Androgen-Sensitive, PTEN null | 0-50 | Dose-dependent decrease in cell number. | [3][6] |
| PC3 | Prostate Cancer | Androgen-Independent, p53 null | 0-50 | Dose-dependent decrease in cell number; dramatic G2/M arrest. | [3][6] |
| CL1, C4-2, 22Rv1 | Prostate Cancer | Castration-Resistant (CRPC) | 25-50 | Significant reduction in cell growth and G2/M arrest. | [3][6] |
| DU145 | Prostate Cancer | LKB1 null | 0-50 | Dose-dependent activation of AMPK. | [3] |
| HeLa | Cervical Cancer | LKB1 null | Not Specified | Dose-dependent activation of AMPK. | [3] |
| A549 | Lung Cancer | LKB1 null | Not Specified | Growth inhibitory effect observed. | [3] |
| KTC-1 | Thyroid Cancer | BRAF V600E | Not Specified | Growth inhibitory effect observed. |[3] |
Table 2: Summary of In Vivo Anti-Tumor Effects
| Animal Model | Tumor Model (Cell Line) | Dosage & Administration | Treatment Duration | Outcome | Citation(s) |
|---|---|---|---|---|---|
| Nude Mice | LNCaP Xenograft | 30 mg/kg, daily i.p. | 14 days | 33% inhibition of tumor growth (P=0.049). | [1][3][6] |
| Nude Mice | LNCaP Xenograft | 60 mg/kg, daily i.p. | 21 days | More robust inhibition of tumor growth (P=0.004). |[3] |
Table 3: Synergistic Therapeutic Effects
| Combination Agent | Cancer Model | Observed Effect | Citation(s) |
|---|---|---|---|
| Bicalutamide (AR antagonist) | LNCaP, CRPC cells | Significantly enhanced growth inhibition; further reduction of AR and PSA expression. | [1][2][3] |
| MDV3100 (Enzalutamide) | LNCaP, CRPC cells | Significantly enhanced growth inhibition; further reduction of AR and PSA expression. | [1][3][4] |
| Abiraterone (Androgen synthesis inhibitor) | LNCaP, CRPC cells | Significantly enhanced growth inhibition; further reduction of AR and PSA expression. |[1][3][4] |
Detailed Experimental Protocols
The following sections describe the methodologies used in the key experiments cited in this guide.
3.1 In Vitro Cell-Based Assays
-
Cell Culture : Prostate cancer cell lines (LNCaP, PC3, DU145, etc.) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells were maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Growth/Proliferation Assay : Cells were seeded in multi-well plates and treated with varying concentrations of this compound (typically 0-50 µM) or DMSO as a vehicle control. Cell growth was monitored over several days (e.g., 4 days), and cell numbers were quantified using standard methods such as direct cell counting or colorimetric assays (e.g., MTT, Crystal Violet).[3]
-
Western Blot Analysis : To assess protein phosphorylation, cells were treated with this compound for a short duration (e.g., 30 minutes).[6] Cell lysates were prepared, and proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated and total forms of target proteins (e.g., p-AMPKα (Thr172), p-ACC (Ser79), p-Raptor (Ser792)).[3][6]
-
Cell Cycle Analysis : Cells were treated with this compound (e.g., 25 µM) for 24-48 hours.[3][6] Subsequently, cells were harvested, fixed in ethanol, and stained with propidium iodide (PI). DNA content was analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).[3]
-
Lipid Synthesis Assay : To measure de novo lipogenesis, cells were treated with this compound and incubated with ¹⁴C-labeled acetate.[3] Lipids were then extracted, and the incorporation of ¹⁴C into the lipid fraction was quantified by scintillation counting. Results were normalized to total protein content.[3]
3.2 In Vivo Xenograft Studies
The workflow for assessing the in vivo efficacy of this compound typically follows the steps outlined in the diagram below.
Protocol Details:
-
Animal Model : Male nude mice are typically used.
-
Tumor Implantation : LNCaP cells are injected subcutaneously to establish tumors.
-
Treatment Initiation : Once tumors reach a specified volume (e.g., 50-100 mm³), animals are randomized into control and treatment groups.[1]
-
Drug Administration : this compound is administered daily via intraperitoneal (i.p.) injection at doses ranging from 30 to 60 mg/kg.[1][3] The control group receives a vehicle solution.[1]
-
Monitoring : Tumor volume and animal body weight are monitored regularly throughout the study.[3]
Conclusion
This compound is a direct AMPK activator with potent anti-tumor activity demonstrated in preclinical models of cancer, most notably prostate cancer. Its mechanism is centered on the dual inhibition of lipogenesis and the mTORC1 pathway. It effectively induces cell cycle arrest and apoptosis in both androgen-sensitive and castration-resistant prostate cancer cells. Furthermore, in vivo studies confirm its ability to significantly inhibit tumor growth. The compound also shows strong synergistic potential when combined with standard-of-care androgen receptor signaling inhibitors, providing a strong rationale for its further development in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. embopress.org [embopress.org]
- 3. A novel direct activator of AMPK inhibits prostate cancer growth by blocking lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel direct activator of AMPK inhibits prostate cancer growth by blocking lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The role of AMPK in cancer metabolism and its impact on the immunomodulation of the tumor microenvironment [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for MT 63-78 in Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing MT 63-78, a potent and direct activator of AMP-activated protein kinase (AMPK), in prostate cancer (PCa) cell line research. This document outlines the mechanism of action, key applications, and detailed protocols for investigating the effects of this compound on prostate cancer cells.
Introduction
This compound is a small molecule that directly activates AMPK, a central regulator of cellular energy homeostasis.[1][2][3] In the context of prostate cancer, where metabolic reprogramming, including increased lipogenesis, is a common feature, targeting AMPK presents a promising therapeutic strategy.[1][2][3] this compound has been shown to inhibit the growth of both androgen-sensitive and castration-resistant prostate cancer (CRPC) cells by inducing mitotic arrest and apoptosis.[1][2][3][4] Its primary mechanism of action is attributed to the suppression of de novo lipogenesis, a critical pathway for cancer cell proliferation.[1][2][5]
Mechanism of Action
This compound allosterically activates the AMPK α1β1γ1 complex in a dose-dependent manner and inhibits its dephosphorylation, leading to sustained activation.[2][5][6] This activation of AMPK initiates a signaling cascade that impacts several key cellular processes in prostate cancer cells.
Data Presentation
The following tables summarize the quantitative effects of this compound on various prostate cancer cell lines as reported in the literature.
Table 1: Effect of this compound on Prostate Cancer Cell Viability
| Cell Line | Type | This compound Concentration (µM) | Incubation Time | Result |
| LNCaP | Androgen-Sensitive | 0, 1, 5, 10, 25, 50 | 4 days | Dose-dependent decrease in cell number[7] |
| PC3 | Androgen-Independent | 0, 1, 5, 10, 25, 50 | 4 days | Dose-dependent decrease in cell number[7] |
| C4-2 | CRPC | 10, 25, 50 | 48 hours | Significant reduction in cell growth[2] |
| C4-2B | CRPC | 10, 25, 50 | 48 hours | Significant reduction in cell growth[2] |
| 22Rv1 | CRPC | 10, 25, 50 | 48 hours | Significant reduction in cell growth[2] |
| CL1 | CRPC | 10, 25, 50 | 48 hours | Significant reduction in cell growth[2] |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Type | This compound Concentration (µM) | Incubation Time | Effect |
| LNCaP | Androgen-Sensitive | 25 | 24 hours | Significant enrichment in G2/M population[2][7] |
| CRPC models | CRPC | 25 | 24 hours | Significant enrichment in G2/M population[2][7] |
Table 3: In Vivo Efficacy of this compound
| Xenograft Model | Treatment | Duration | Result |
| LNCaP | 30 mg/kg, daily, i.p. | 14 days | 33% inhibition of tumor growth[2][7] |
Experimental Protocols
Here are detailed protocols for key experiments to assess the effects of this compound on prostate cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, PC3)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Remove the overnight culture medium and replace it with the medium containing different concentrations of this compound.
-
Incubate the plate for the desired period (e.g., 4 days).[7]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals form.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis
This protocol is for analyzing the effect of this compound on the cell cycle distribution of prostate cancer cells.
Materials:
-
Prostate cancer cell lines
-
Complete culture medium
-
This compound
-
6-well plates
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 25 µM) or vehicle control for 24 hours.[7][8]
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Western Blot Analysis for AMPK Activation
This protocol is for detecting the phosphorylation of AMPK and its downstream targets.
Materials:
-
Prostate cancer cell lines
-
Complete culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Protein electrophoresis and transfer apparatus
Procedure:
-
Seed cells in 6-well plates and treat with this compound (e.g., 0-50 µM) for a short duration (e.g., 30 minutes) to observe signaling events.[7]
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence detection system.
Soft Agar Colony Formation Assay
This assay assesses the anchorage-independent growth of prostate cancer cells.
Materials:
-
Prostate cancer cell lines
-
Complete culture medium
-
This compound
-
Agar
-
6-well plates
Procedure:
-
Prepare a base layer of 0.6% agar in complete medium in 6-well plates and allow it to solidify.
-
Prepare a top layer of 0.3% agar in complete medium containing a single-cell suspension of prostate cancer cells (e.g., 5,000 cells/well).
-
Add different concentrations of this compound to the top layer before plating.
-
Incubate the plates at 37°C for 2-3 weeks until colonies are visible.
-
Stain the colonies with crystal violet and count them using a microscope.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Prostate cancer cells (e.g., LNCaP)
-
Matrigel
-
This compound
-
Vehicle control (e.g., 5% hydroxypropyl beta-cyclodextrine)
Procedure:
-
Subcutaneously inject a mixture of prostate cancer cells and Matrigel into the flanks of the mice.
-
Allow tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., 30 mg/kg daily via intraperitoneal injection) or vehicle control.[8]
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., western blotting).
Conclusion
This compound is a valuable tool for investigating the role of AMPK in prostate cancer. Its ability to directly activate AMPK and inhibit key metabolic pathways makes it a potent inhibitor of prostate cancer cell growth both in vitro and in vivo. The protocols provided here offer a framework for researchers to explore the therapeutic potential of this compound and to further elucidate the metabolic vulnerabilities of prostate cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. artscimedia.case.edu [artscimedia.case.edu]
- 4. assaygenie.com [assaygenie.com]
- 5. A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. A novel direct activator of AMPK inhibits prostate cancer growth by blocking lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Efficacy of MT 63-78 in a Pancreatic Cancer Xenograft Model
1. Introduction
MT 63-78 is a novel, potent, and selective small molecule inhibitor targeting the downstream signaling of the PI3K/AKT/mTOR pathway, a critical axis for cell survival and proliferation in various cancers. These application notes provide a detailed protocol for evaluating the in vivo anti-tumor efficacy of this compound using a human pancreatic cancer (MIA PaCa-2) xenograft model in immunodeficient mice. The described methodologies cover animal model establishment, drug administration, efficacy assessment, and pharmacodynamic analysis.
2. Signaling Pathway
This compound is hypothesized to inhibit the mTORC1 complex, a key downstream effector of the PI3K/AKT pathway. This inhibition is expected to decrease the phosphorylation of downstream targets like S6K1 and 4E-BP1, ultimately leading to reduced protein synthesis and cell proliferation.
Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of this compound.
3. Experimental Workflow
The overall experimental design involves the subcutaneous implantation of MIA PaCa-2 cells into athymic nude mice. Once tumors are established, animals are randomized into treatment groups. This compound or a vehicle control is administered daily. Tumor volume and body weight are monitored throughout the study. At the end of the treatment period, tumors are harvested for pharmacodynamic analysis.
Caption: Experimental workflow for the this compound xenograft study.
4. Detailed Experimental Protocols
4.1. Cell Culture
-
Cell Line: MIA PaCa-2 (human pancreatic carcinoma).
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 2.5% Horse Serum.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Harvesting: Cells are harvested at 80-90% confluency using Trypsin-EDTA. Cell viability should be >95% as determined by trypan blue exclusion.
4.2. Xenograft Model Establishment
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Implantation:
-
Resuspend harvested MIA PaCa-2 cells in sterile, serum-free DMEM at a concentration of 5 x 10⁷ cells/mL.
-
Mix the cell suspension 1:1 with Matrigel® Basement Membrane Matrix.
-
Subcutaneously inject 200 µL of the cell/Matrigel suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.
-
-
Tumor Monitoring:
-
Begin caliper measurements three times a week once tumors become palpable.
-
Tumor volume (V) is calculated using the formula: V = (Length x Width²) / 2.
-
Animals are randomized into treatment cohorts when the mean tumor volume reaches approximately 150 mm³.
-
4.3. Drug Formulation and Administration
-
Formulation:
-
Prepare a vehicle solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water.
-
Prepare this compound suspensions in the vehicle at concentrations of 2.5 mg/mL and 5.0 mg/mL for the 25 and 50 mg/kg dose groups, respectively.
-
-
Administration:
-
Administer the assigned formulation (Vehicle, 25 mg/kg this compound, or 50 mg/kg this compound) once daily via oral gavage.
-
The dosing volume is 10 mL/kg of body weight.
-
Monitor body weight three times per week as a measure of general toxicity.
-
4.4. Endpoint Analysis
-
Tumor Growth Inhibition (TGI):
-
The primary efficacy endpoint is tumor growth inhibition, calculated at the end of the study (Day 21).
-
TGI (%) = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of vehicle group)] x 100.
-
-
Pharmacodynamic (PD) Analysis:
-
At the end of the study, a subset of tumors from each group is excised 4 hours after the final dose.
-
Tumors are snap-frozen in liquid nitrogen for Western blot analysis or fixed in 10% neutral buffered formalin for immunohistochemistry (IHC).
-
Western Blot: Analyze tumor lysates for levels of phosphorylated S6 (p-S6), a downstream marker of mTORC1 activity, relative to total S6 and a loading control (e.g., β-actin).
-
IHC: Stain tumor sections for p-S6 to assess the spatial distribution of target inhibition within the tumor tissue.
-
5. Quantitative Data Summary
The following tables summarize the hypothetical efficacy and toxicity data from the 21-day study.
Table 1: Anti-Tumor Efficacy of this compound in MIA PaCa-2 Xenografts
| Treatment Group | Dose (mg/kg) | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) (%) |
|---|---|---|---|---|
| Vehicle Control | 0 | 152 ± 15 | 1250 ± 110 | - |
| This compound | 25 | 149 ± 18 | 650 ± 95 | 48.0% |
| This compound | 50 | 155 ± 16 | 315 ± 78 | 74.8% |
Data are presented as mean ± standard error of the mean (SEM).
Table 2: Body Weight Change as a Measure of Toxicity
| Treatment Group | Dose (mg/kg) | Mean Initial Body Weight (g) | Mean Final Body Weight (g) | Mean Body Weight Change (%) |
|---|---|---|---|---|
| Vehicle Control | 0 | 22.5 ± 0.8 | 24.1 ± 1.0 | +7.1% |
| This compound | 25 | 22.8 ± 0.7 | 23.5 ± 0.9 | +3.1% |
| This compound | 50 | 22.6 ± 0.9 | 22.1 ± 1.1 | -2.2% |
Data are presented as mean ± SEM. No significant body weight loss was observed, indicating good tolerability at the tested doses.
This compound demonstrates significant, dose-dependent anti-tumor activity in a MIA PaCa-2 pancreatic cancer xenograft model. The observed tumor growth inhibition is consistent with its proposed mechanism of targeting the mTOR signaling pathway. The treatment was well-tolerated, with no significant signs of toxicity at efficacious doses. These results support the continued development of this compound as a potential therapeutic agent for cancers with a dysregulated PI3K/AKT/mTOR pathway.
Application Notes and Protocols for MT 63-78 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of MT 63-78, a potent and specific direct AMP-activated protein kinase (AMPK) activator, in various in vitro cancer research applications. This compound allosterically activates AMPK, a key regulator of cellular energy homeostasis, leading to the inhibition of anabolic pathways like lipogenesis and protein synthesis, and the induction of catabolic processes.[1] These effects culminate in cell cycle arrest and apoptosis in cancer cells, particularly those reliant on enhanced lipogenesis, such as prostate cancer.[2][3]
Mechanism of Action
This compound is a small molecule that directly activates AMPK by binding to its β1 subunit.[2][4] This allosteric activation is independent of cellular energy status (i.e., it does not alter ATP or ADP levels).[2][4] Activation of AMPK by this compound leads to the phosphorylation of downstream targets, including Acetyl-CoA Carboxylase (ACC) at Ser79 and Raptor at Ser792, which are key components of the lipogenesis and mTORC1 signaling pathways, respectively.[2][5] The sustained activation of AMPK ultimately results in G2/M phase cell cycle arrest and the induction of apoptosis.[2][3][5]
A diagram illustrating the signaling pathway of this compound is provided below.
Caption: Signaling pathway of this compound.
Quantitative Data Summary
The following tables summarize the effective concentrations and incubation times of this compound in various in vitro assays based on published studies.
| Cell Line | Assay | Concentration Range (µM) | Incubation Time | Observed Effect | Reference |
| LNCaP, PC3 | Cell Growth | 0 - 50 | 4 days | Dose-dependent decrease in cell number | [5] |
| LNCaP, CRPC cells | Cell Cycle Analysis | 25 | 24 hours | Significant enrichment in G2/M population | [5] |
| LNCaP, PC3, C4-4, C4-2B, CL1, 22RV1 | Apoptosis | 0 - 50 | 24 hours | Reduction of Mcl-1, accumulation of Puma | [5] |
| LNCaP, PC3 | Western Blot (p-ACC, p-Raptor) | 0 - 50 | 30 minutes | Dose-dependent increase in phosphorylation | [5] |
| PC3 | Soft Agar Colony Formation | 1, 5 | 3 weeks | Inhibition of colony formation | [6] |
| CL1, 22Rv1, C4-2, C4-2B | Cell Growth | 10, 25, 50 | 48 hours | Significant reduction in cell growth | [6] |
| Assay | Parameter | Value | Reference |
| AMPK Activation | EC50 | 25 µM | [5] |
Experimental Protocols
Below are detailed protocols for key in vitro experiments using this compound.
Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol is for determining the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., LNCaP, PC3)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete medium. A common concentration range to test is 0-50 µM.[5] Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate for the desired time period (e.g., 48 or 96 hours).[5][6]
-
For MTT assay, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 150 µL of DMSO to dissolve the formazan crystals. Read absorbance at 570 nm.
-
For CellTiter-Glo®, follow the manufacturer's instructions to measure luminescence.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for AMPK Pathway Activation
This protocol is for detecting the phosphorylation of AMPK and its downstream targets, ACC and Raptor.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: p-AMPKα (Thr172), AMPKα, p-ACC (Ser79), ACC, p-Raptor (Ser792), Raptor, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0, 5, 25, 50 µM) for a short duration (e.g., 30 minutes) to observe direct phosphorylation events.[5]
-
Lyse the cells in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using a chemiluminescence substrate and capture the image.
Cell Cycle Analysis by Flow Cytometry
This protocol is for assessing the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound (e.g., 25 µM) or vehicle control for 24-48 hours.[5][7]
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Soft Agar Colony Formation Assay
This assay measures anchorage-independent growth, a hallmark of carcinogenesis.
Materials:
-
Cancer cell lines (e.g., PC3)
-
Complete cell culture medium
-
Agar (DNA grade)
-
This compound
-
6-well plates
Protocol:
-
Prepare a 1% agar solution and a 0.7% agar solution in sterile water and keep them in a 40°C water bath.
-
Prepare 2x complete medium and warm it to 40°C.
-
Base Agar Layer: Mix equal volumes of 1% agar and 2x complete medium to get a 0.5% agar medium. Add 1.5 mL to each well of a 6-well plate and allow it to solidify.
-
Top Agar Layer: Prepare a single-cell suspension. Mix the cells with 0.7% agar and 2x complete medium to a final concentration of 0.35% agar and a cell density of 5,000 cells/mL.
-
Carefully layer 1 mL of the cell-containing top agar onto the base agar layer.
-
Allow the top layer to solidify at room temperature.
-
Add 2 mL of complete medium containing this compound (e.g., 1 µM or 5 µM) or vehicle control on top of the agar.[6]
-
Incubate at 37°C, 5% CO2 for 2-3 weeks, changing the medium with fresh this compound every 3-4 days.
-
Stain the colonies with 0.005% crystal violet and count them under a microscope.[8]
Experimental Workflow Diagram
The following diagram outlines a general workflow for studying the in vitro effects of this compound.
Caption: General experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel direct activator of AMPK inhibits prostate cancer growth by blocking lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pentacyclic triterpenoid, plectranthoic acid, a novel activator of AMPK induces apoptotic death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. SOFT AGAR ASSAY FOR COLONY FORMATION [www2.lbl.gov]
Application of MT 63-78 in studying lipogenesis inhibition.
For Researchers, Scientists, and Drug Development Professionals
Introduction
MT 63-78 is a potent and specific direct activator of 5' AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] Activation of AMPK leads to the inhibition of anabolic pathways, such as lipogenesis (the synthesis of fatty acids), and the activation of catabolic pathways to restore cellular energy balance. This makes this compound a valuable tool for studying the role of AMPK in metabolic diseases and cancer, where aberrant lipogenesis is often observed.[1] In prostate cancer, for instance, increased de novo lipogenesis is a hallmark of tumor progression, and this compound has been shown to inhibit prostate cancer cell growth by blocking this process.[1]
This document provides detailed application notes and protocols for utilizing this compound to investigate the inhibition of lipogenesis in a research setting.
Mechanism of Action
This compound directly activates AMPK by binding to the allosteric drug and metabolite (ADaM) site on the AMPK β1 subunit.[3] This allosteric activation leads to the phosphorylation of AMPK at Threonine 172 (Thr172) in its activation loop, which is a critical step for its kinase activity. Once activated, AMPK phosphorylates and inactivates key enzymes involved in lipogenesis, most notably Acetyl-CoA Carboxylase (ACC).[4][5] ACC is the rate-limiting enzyme in fatty acid synthesis, catalyzing the conversion of acetyl-CoA to malonyl-CoA. Phosphorylation of ACC by AMPK inhibits its activity, thereby blocking the initial step of de novo fatty acid synthesis.[4]
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Assay | Concentration/Dosage | Incubation Time | Observed Effect | Reference |
| LNCaP (Prostate Cancer) | AMPK Activation (EC50) | 25 µM | 30 minutes | 50% effective concentration for AMPK activation. | [2] |
| LNCaP (Prostate Cancer) | Cell Viability | 0-50 µM | 4 days | Dose-dependent decrease in cell number. | |
| PC3 (Prostate Cancer) | Cell Viability | 0-50 µM | 4 days | Dose-dependent decrease in cell number. | |
| LNCaP (Prostate Cancer) | Cell Cycle Analysis | 25 µM | 24 hours | Significant enrichment in the G2/M phase. | |
| CRPC cells | Cell Cycle Analysis | 25 µM | 24 hours | Significant enrichment in the G2/M phase. | |
| LNCaP (Prostate Cancer) | ¹⁴C-acetate incorporation | 25 µM and 50 µM | 12 hours | Dose-dependent reduction in lipid synthesis. |
In Vivo Efficacy of this compound
| Animal Model | Treatment | Duration | Observed Effect | Reference |
| Nude mice with LNCaP xenografts | 30 mg/kg this compound (i.p. daily) | 14 days | 33% inhibition of tumor growth. | [6][7] |
| Nude mice with LNCaP xenografts | 60 mg/kg this compound (i.p. daily) | 21 days | More robust inhibition of tumor growth. | [7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of this compound on the viability of prostate cancer cells.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, PC3)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
The next day, treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) in fresh medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubate the plate for the desired period (e.g., 4 days).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of AMPK Pathway Activation
This protocol is to detect the phosphorylation status of AMPK and ACC in response to this compound treatment.
Materials:
-
Prostate cancer cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations and time points (e.g., 25 µM for 30 minutes).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
De Novo Lipogenesis Assay ([¹⁴C]-Acetate Incorporation)
This assay measures the rate of new lipid synthesis by quantifying the incorporation of radiolabeled acetate into cellular lipids.
Materials:
-
Prostate cancer cells
-
This compound
-
[¹⁴C]-Sodium Acetate
-
Lipid extraction solvents (e.g., chloroform:methanol mixture)
-
Scintillation counter and scintillation fluid
Protocol:
-
Plate cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at desired concentrations (e.g., 25 µM, 50 µM) for a specified time (e.g., 12 hours).
-
Add [¹⁴C]-acetate (e.g., 1 µCi/mL) to each well and incubate for a further 2-4 hours.
-
Wash the cells twice with ice-cold PBS.
-
Extract the total lipids from the cells using a chloroform:methanol (2:1) solution.
-
Separate the lipid phase and evaporate the solvent.
-
Resuspend the lipid extract in a suitable solvent.
-
Measure the radioactivity of an aliquot of the lipid extract using a scintillation counter.
-
Normalize the counts per minute (CPM) to the total protein content of a parallel well to determine the rate of acetate incorporation into lipids.
Visualizations
Caption: Signaling pathway of this compound in lipogenesis inhibition.
Caption: Experimental workflow for studying this compound effects.
References
- 1. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. Abrogation of de novo lipogenesis by stearoyl-CoA desaturase 1 inhibition interferes with oncogenic signaling and blocks prostate cancer progression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A novel direct activator of AMPK inhibits prostate cancer growth by blocking lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel direct activator of AMPK inhibits prostate cancer growth by blocking lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for MT 63-78-Induced Mitotic Arrest in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for utilizing MT 63-78, a potent and specific direct activator of AMP-activated protein kinase (AMPK), to induce mitotic arrest in cancer cells. This compound offers a valuable tool for investigating the roles of cellular energy sensing and metabolic pathways in cell cycle control and for exploring novel therapeutic strategies against cancers characterized by aberrant lipogenesis. This document outlines the mechanism of action of this compound, detailed protocols for its application in cell culture, and methods for assessing its effects on mitotic arrest and relevant signaling pathways.
Introduction
This compound is a small molecule that directly activates AMPK, a key cellular energy sensor.[1][2] Unlike indirect activators such as metformin, this compound does not rely on inducing cellular stress to increase the AMP:ATP ratio.[1] Instead, it allosterically activates the AMPK complex, primarily by binding to the β1 subunit, and inhibits its dephosphorylation at Threonine 172, thereby locking it in an active state.[1][2]
In various cancer cell lines, particularly prostate cancer, activation of AMPK by this compound has been shown to induce a robust G2/M cell cycle arrest, leading to an accumulation of cells in mitosis.[1][3] This effect is primarily attributed to the inhibition of de novo lipogenesis, a metabolic pathway often upregulated in cancer cells to support rapid proliferation, rather than through the suppression of the mTORC1 pathway.[1][3] The induction of mitotic arrest is followed by apoptosis, highlighting the therapeutic potential of this compound.[4][5]
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Value | Cell Lines | Reference |
| EC50 (AMPK Activation) | 25 µM | Recombinant AMPK α1β1γ1 | [1][3] |
| Concentration for Mitotic Arrest | 25-50 µM | LNCaP, PC3, and other CRPC cells | [1][3] |
| Treatment Duration for Mitotic Arrest | 24-48 hours | LNCaP, PC3 | [1] |
| Observed Effect | Significant enrichment in G2/M population | LNCaP, CRPC cells | [1][3] |
Key Molecular Events Following this compound Treatment
| Molecular Event | Observation | Cell Lines | Time Point | Reference |
| AMPK Activation | Increased phosphorylation of AMPKα at Thr172 | LNCaP, PC3 | 30 minutes | [3] |
| ACC Phosphorylation | Increased phosphorylation of ACC at Ser79 | LNCaP, PC3 | 30 minutes | [3] |
| Raptor Phosphorylation | Increased phosphorylation of Raptor at Ser792 | LNCaP, PC3 | 30 minutes | [3] |
| Mitotic Protein Accumulation | Increased levels of Cyclin B1, Aurora Kinase A/B, PLK1 | Prostate Cancer Cells | 24 hours | [1] |
| Apoptosis Induction | Increased levels of pro-apoptotic Puma, decreased anti-apoptotic Mcl-1 | LNCaP, PC3, and other prostate cancer cells | 24 hours | [3] |
Signaling Pathway and Experimental Workflow
Caption: this compound signaling pathway leading to mitotic arrest.
Caption: Experimental workflow for studying this compound effects.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Calculate the required amount of this compound powder to prepare a 10 mM stock solution. The molecular weight of this compound is 326.35 g/mol .
-
In a sterile microcentrifuge tube, dissolve the this compound powder in the appropriate volume of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage, protected from light.
Cell Culture and Treatment
Materials:
-
Cancer cell line of interest (e.g., LNCaP, PC3)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Cell culture plates/flasks
-
This compound stock solution (10 mM)
-
Vehicle control (DMSO)
Protocol:
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach 60-70% confluency.
-
On the day of treatment, dilute the 10 mM this compound stock solution in fresh complete growth medium to the desired final concentration (e.g., 25 µM or 50 µM).
-
Prepare a vehicle control by diluting DMSO in the same manner. The final DMSO concentration should not exceed 0.1% (v/v).
-
Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired duration (e.g., 24 or 48 hours).
Western Blot Analysis for AMPK Activation and Mitotic Markers
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC, anti-Cyclin B1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer and scraping.
-
Incubate the lysates on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using the BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
Materials:
-
Phosphate-buffered saline (PBS)
-
70% ethanol, ice-cold
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cell pellet once with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer. The G2/M population will exhibit approximately twice the DNA content of the G1 population.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No significant increase in G2/M population | Cell line is resistant to this compound. | Test a range of concentrations and longer incubation times. Confirm AMPK activation by Western blot. |
| This compound has degraded. | Use a fresh aliquot of the stock solution. | |
| Weak or no signal in Western blot | Insufficient protein loading. | Ensure accurate protein quantification and load a sufficient amount. |
| Ineffective antibody. | Use a recommended antibody at the correct dilution. Include a positive control. | |
| Poor protein transfer. | Optimize transfer conditions (time, voltage). | |
| High background in Western blot | Insufficient blocking or washing. | Increase blocking time and the number/duration of washes. |
| Antibody concentration is too high. | Titrate the primary and secondary antibodies. |
Conclusion
This compound is a valuable pharmacological tool for inducing mitotic arrest in cancer cells through the direct activation of AMPK and subsequent inhibition of de novo lipogenesis. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this compound in their studies on cell cycle regulation, cancer metabolism, and the development of novel anti-cancer therapies. Careful optimization of experimental conditions for specific cell lines is recommended to ensure robust and reproducible results.
References
- 1. A novel direct activator of AMPK inhibits prostate cancer growth by blocking lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cancer Cells Differentially Activate and Thrive on De Novo Lipid Synthesis Pathways in a Low-Lipid Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pentacyclic triterpenoid, plectranthoic acid, a novel activator of AMPK induces apoptotic death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to MT 63-78: Solubility, Preparation, and Experimental Protocols
Abstract
MT 63-78 is a potent and specific small molecule activator of 5' AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2][3] Its ability to directly activate AMPK makes it a valuable tool for investigating cellular metabolism, signaling pathways, and as a potential therapeutic agent, particularly in oncology.[1][3][4] This document provides detailed application notes on the solubility and preparation of this compound for experimental use, along with comprehensive protocols for common in vitro and in vivo assays.
Physicochemical Properties and Solubility
This compound (also known as Debio 0930) is an indole-derived compound with a molecular weight of 326 g/mol .[1][5] Proper solubilization is critical for accurate and reproducible experimental results.
Solubility Data
The solubility of this compound has been determined in various solvent systems suitable for both in vitro and in vivo applications.
| Solvent System | Application | Max Concentration Achieved | Notes |
| Dimethyl Sulfoxide (DMSO) | In Vitro | Not explicitly stated, but used for stock solutions. | Standard solvent for creating high-concentration stock solutions for cell culture experiments. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | In Vivo | ≥ 2.08 mg/mL (6.37 mM) | A clear solution can be achieved. Prepare fresh for each in vivo experiment.[6] |
| 5% Hydroxypropyl beta-cyclodextrine | In Vivo | Not explicitly stated, but used as a control vehicle. | Used as a vehicle control in xenograft studies.[1][5] |
Stability and Storage
-
Solid Form: Store at -20°C for long-term stability.
-
In Vivo Formulations: It is strongly recommended to prepare these solutions fresh on the day of use to avoid precipitation and ensure accurate dosing.[6]
Mechanism of Action: AMPK Activation
This compound is a direct, allosteric activator of AMPK.[1][5] It binds selectively to the β1 subunit of the AMPK heterotrimer, leading to its activation.[4][7] This activation occurs independently of the upstream kinase LKB1.[1] Once activated, AMPK phosphorylates key downstream targets to restore cellular energy balance. The primary mechanism involves the inhibition of anabolic pathways like lipogenesis and protein synthesis (via the mTORC1 pathway) and the promotion of catabolic pathways.[1][4][8]
Experimental Protocols
Preparation of Stock and Working Solutions
This workflow outlines the standard procedure for preparing this compound for cell-based assays.
In Vitro Cell-Based Assays
This compound has been extensively used in prostate cancer (PCa) cell lines such as LNCaP, PC3, and DU145.[1][9]
3.2.1. Cell Viability / Growth Inhibition Assay (MTT or Cell Confluence)
This protocol determines the effect of this compound on cell proliferation.
-
Cell Seeding: Seed cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment (e.g., 3,000-5,000 cells/well). Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Recommended concentrations range from 1 µM to 50 µM.[2] Include a DMSO vehicle control (at the same final concentration as the highest this compound dose).
-
Incubation: Replace the medium in the wells with the drug-containing medium. Incubate for the desired time period (e.g., 24, 48, 72, or 96 hours).[2][10]
-
Quantification (MTT Assay):
-
Add MTT reagent (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 100-150 µL of DMSO or solubilization buffer.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC₅₀ value using appropriate software.
3.2.2. Western Blot Analysis for AMPK Pathway Activation
This protocol assesses the phosphorylation status of AMPK and its downstream targets.
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat with this compound (e.g., 25-50 µM) or DMSO control for a short duration (e.g., 30 minutes to 2 hours) to observe direct phosphorylation events.[2]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-AMPKα (Thr172)
-
Total AMPKα
-
Phospho-ACC (Ser79)
-
Total ACC
-
Phospho-Raptor (Ser792)
-
Total Raptor
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Study
This protocol provides a general framework for assessing the anti-tumor efficacy of this compound in a mouse model.[1][5]
-
Animal Model: Use immunodeficient mice (e.g., nude mice).
-
Tumor Implantation: Subcutaneously inject a suspension of prostate cancer cells (e.g., 1-2 million LNCaP cells in Matrigel) into the flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Randomize mice into treatment and control groups.
-
Compound Preparation and Administration:
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health throughout the study.
-
-
Study Termination and Analysis: After the treatment period (e.g., 14 days), euthanize the mice.[1][5] Excise the tumors for weight measurement, histopathology, and western blot analysis to confirm target engagement (e.g., increased p-ACC).
Summary of In Vitro and In Vivo Activity
| Parameter | Cell Line(s) | Value / Concentration | Notes |
| EC₅₀ (AMPK Activation) | Cell-free / PCa cells | ~25 µM | Effective concentration for 50% maximal activation of AMPK.[2][5][11] |
| Cell Growth Inhibition | LNCaP, PC3 | 10-50 µM | Dose-dependent decrease in cell number observed over 48-96 hours.[2][10] |
| Mitotic Arrest (G2/M) | LNCaP, CRPC | 25 µM | Significant enrichment in the G2/M cell population after 24 hours of treatment.[1][2] |
| Apoptosis Induction | PCa cells | 25-50 µM | Induces apoptosis, associated with a reduction in Mcl-1 and accumulation of Puma.[2] |
| In Vivo Efficacy | LNCaP Xenograft | 30 mg/kg/day (i.p.) | Resulted in a 33% inhibition of tumor growth after 14 days of treatment.[1][5] |
References
- 1. A novel direct activator of AMPK inhibits prostate cancer growth by blocking lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel direct activator of AMPK inhibits prostate cancer growth by blocking lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ahajournals.org [ahajournals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. oncotarget.com [oncotarget.com]
- 10. embopress.org [embopress.org]
- 11. abmole.com [abmole.com]
Application Notes & Protocols: Combining MT 63-78 with Androgen Receptor Signaling Inhibitors
For Researchers, Scientists, and Drug Development Professionals.
Introduction
MT 63-78 (also known as Debio 0930) is a potent and specific small molecule activator of 5'AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.[1][2] In the context of prostate cancer, particularly castration-resistant prostate cancer (CRPC), metabolic pathways such as de novo lipogenesis are often upregulated and provide a critical mechanism for tumor growth and survival.[3] this compound directly activates AMPK by binding to the β1 subunit, leading to the inhibition of anabolic pathways like lipogenesis and mTORC1 signaling, and inducing cell cycle arrest and apoptosis.[1][3]
Androgen Receptor (AR) signaling is the primary driver of prostate cancer progression. While AR signaling inhibitors (ARSIs) like enzalutamide and abiraterone are standard-of-care, resistance often develops.[1] Preclinical evidence demonstrates that combining this compound with ARSIs results in a synergistic anti-tumor effect.[1][4] This combination enhances the growth-inhibitory effects of ARSIs in both androgen-sensitive and CRPC models.[1] The mechanism involves not only targeting a parallel survival pathway (metabolism) but also a further reduction in AR and Prostate-Specific Antigen (PSA) expression levels.[1][4]
These notes provide an overview of the data supporting this combination therapy and detailed protocols for its preclinical evaluation.
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative data on the activity of this compound from preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Lines / System | Description | Reference |
|---|---|---|---|---|
| EC₅₀ | 25 µM | Cell-free recombinant AMPK (α1β1γ1) | Concentration for 50% effective activation of AMPK. | [5] |
| Cell Growth | Dose-dependent decrease | LNCaP, PC3 | Treatment for 4 days showed a decrease in cell number with concomitant AMPK activation. | [5] |
| Cell Cycle Arrest | Significant G2/M enrichment | LNCaP, CRPC cells | Cells were treated with 25 µM this compound for 24 hours. | [5] |
| Apoptosis Induction | Dose-dependent | LNCaP, PC3, C4-2B, etc. | 24-hour treatment led to reduced Mcl-1 and increased Puma protein levels. |[5] |
Table 2: In Vivo Monotherapy Efficacy of this compound
| Model | Treatment | Dosage | Outcome | Reference |
|---|
| LNCaP Xenograft | this compound | 30 mg/kg daily (i.p.) for 14 days | 33% inhibition of tumor growth (P=0.049). |[4][5] |
Table 3: Combination Therapy Observations
| Combination | Cell Lines | Key Finding | Reference |
|---|---|---|---|
| This compound + Bicalutamide | LNCaP, CRPC models | Significantly enhanced growth inhibition compared to single agents. | [1] |
| This compound + Enzalutamide (MDV3100) | LNCaP, CRPC models | Significantly enhanced growth inhibition; further reduced AR and PSA expression. | [1][4] |
| this compound + Abiraterone | LNCaP, CRPC models | Significantly enhanced growth inhibition compared to single agents. |[1][4] |
Signaling Pathways and Workflow Diagrams
The following diagrams illustrate the mechanism of action and a typical experimental workflow.
References
- 1. A novel direct activator of AMPK inhibits prostate cancer growth by blocking lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel direct activator of AMPK inhibits prostate cancer growth by blocking lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Evaluating the Efficacy of MT 63-78 in Castration-Resistant Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Castration-resistant prostate cancer (CRPC) presents a significant clinical challenge due to its resistance to androgen deprivation therapy. A promising therapeutic target in CRPC is the AMP-activated protein kinase (AMPK), a central regulator of cellular metabolism and growth. MT 63-78 is a potent and specific direct activator of AMPK.[1][2][3] These application notes provide a comprehensive experimental framework to evaluate the efficacy of this compound in preclinical models of CRPC.
Mechanism of Action of this compound in CRPC
This compound allosterically activates AMPK, leading to the phosphorylation of its downstream targets.[1][3] This activation inhibits de novo lipogenesis, a hallmark of prostate cancer, by phosphorylating and inactivating Acetyl-CoA Carboxylase (ACC).[1][2][4] Furthermore, this compound has been shown to induce mitotic arrest and apoptosis in both androgen-sensitive and CRPC cells.[1][2][3] Notably, this compound can enhance the anti-tumor effects of androgen receptor (AR) signaling inhibitors, suggesting a potential for combination therapies in CRPC.[1][5]
Key Signaling Pathway
Caption: this compound activates AMPK, leading to inhibition of lipogenesis and AR signaling, and induction of apoptosis.
Experimental Design Workflow
A multi-tiered approach is recommended to comprehensively evaluate the efficacy of this compound, progressing from in vitro characterization to in vivo validation.
Caption: A stepwise approach from in vitro characterization to in vivo validation of this compound efficacy.
Data Presentation
Table 1: In Vitro Efficacy of this compound on CRPC Cell Lines
| Cell Line | Androgen Receptor Status | IC50 (µM) after 48h | Apoptosis Induction (Fold Change vs. Control) | G2/M Phase Arrest (% of Cells) |
| LNCaP | Positive | ~10-25 | Significant | Evident after 48h |
| C4-2 | Positive | Significant Inhibition | Significant | Significant |
| 22Rv1 | Positive (Splice Variant) | Significant Inhibition | Significant | Significant |
| PC-3 | Negative | Significant Inhibition | Dramatic | Significant |
Note: The values presented are approximations based on published data and should be determined empirically for each experiment.[1][6]
Table 2: In Vivo Efficacy of this compound in a CRPC Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) | Change in Body Weight | p-AMPK (Fold Change vs. Control) | Cleaved Caspase-3 (Fold Change vs. Control) |
| Vehicle Control | 0 | No significant change | 1.0 | 1.0 |
| This compound | Significant reduction | No significant change | Increased | Increased |
Note: This table represents expected outcomes based on preclinical studies.[5]
Experimental Protocols
Cell Culture
-
Cell Lines: LNCaP, C4-2, 22Rv1 (AR-positive CRPC), and PC-3 (AR-negative CRPC) cell lines.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) using appropriate software.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Seed 2 x 10⁵ cells per well in a 6-well plate and treat with this compound (e.g., IC50 concentration) for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis
-
Seed 2 x 10⁵ cells per well in a 6-well plate and treat with this compound (e.g., IC50 concentration) for 24 and 48 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL PI.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
Western Blotting
-
Treat cells with this compound for the desired time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include: p-AMPK (Thr172), AMPK, p-ACC (Ser79), ACC, FASN, PARP, Cleaved Caspase-3, and β-actin (loading control).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Study
-
Animal Model: Male athymic nude mice (4-6 weeks old).
-
Cell Implantation: Subcutaneously inject 2 x 10⁶ CRPC cells (e.g., C4-2 or 22Rv1) mixed with Matrigel into the flank of each mouse.
-
Tumor Growth and Treatment: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound).
-
Administer this compound (dose to be determined by pharmacokinetic studies) via an appropriate route (e.g., oral gavage) daily.
-
Monitoring: Measure tumor volume and body weight twice weekly. Tumor volume (mm³) = (length x width²) / 2.
-
Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach the maximum allowed size), euthanize the mice and excise the tumors.
-
Analysis: Analyze the tumors by western blotting and immunohistochemistry for pharmacodynamic markers (e.g., p-AMPK, Ki-67, cleaved caspase-3).
Conclusion
This document provides a detailed framework for the preclinical evaluation of this compound in castration-resistant prostate cancer. The outlined experiments will enable a thorough assessment of its efficacy, mechanism of action, and potential for further clinical development. Adherence to these protocols will ensure robust and reproducible data generation for researchers in the field of oncology and drug discovery.
References
- 1. A novel direct activator of AMPK inhibits prostate cancer growth by blocking lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel direct activator of AMPK inhibits prostate cancer growth by blocking lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. embopress.org [embopress.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of AMPK Activation by MT 63-78
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism and cell growth.[1][2][3] Its activation is a key therapeutic target for metabolic diseases and cancer.[1][4] MT 63-78 is a potent and specific small molecule that directly activates AMPK.[4][5] This document provides detailed application notes and protocols for analyzing the activation of AMPK by this compound using Western blot analysis, a fundamental technique to assess protein phosphorylation and activation.
This compound functions as a direct allosteric activator of AMPK, primarily by binding to the β1 subunit of the AMPK heterotrimer complex.[6][7] This activation leads to the phosphorylation of the AMPKα subunit at threonine 172 (Thr172), a critical step for its enzymatic activity.[2][4] Activated AMPK then phosphorylates downstream targets, including Acetyl-CoA Carboxylase (ACC) at Serine 79 (Ser79) and Raptor at Serine 792 (Ser792), to regulate various cellular processes such as lipogenesis and cell growth.[4][8] Western blotting is an effective method to detect the increase in phosphorylation of AMPK and its substrates, thereby confirming its activation by this compound.
Data Presentation
The following tables summarize the quantitative data on the dose-dependent activation of AMPK by this compound in different cancer cell lines.
Table 1: Dose-Response of this compound on AMPK Activation and Downstream Targets in Prostate Cancer Cells (LNCaP and PC3) after 30 minutes of treatment. [4][5]
| Cell Line | This compound Concentration (µM) | p-AMPKα (Thr172) Fold Change (vs. DMSO) | p-ACC (Ser79) Fold Change (vs. DMSO) | p-Raptor (Ser792) Fold Change (vs. DMSO) |
| LNCaP | 5 | Increased | Increased | Increased |
| 25 | Significantly Increased | Significantly Increased | Significantly Increased | |
| 50 | Strongly Increased | Strongly Increased | Strongly Increased | |
| PC3 | 5 | Increased | Increased | Increased |
| 25 | Significantly Increased | Significantly Increased | Significantly Increased | |
| 50 | Strongly Increased | Strongly Increased | Strongly Increased | |
| 100 | Strongly Increased | Strongly Increased | Strongly Increased |
Note: The EC50 for AMPK activation by this compound in both LNCaP and PC3 cells is approximately 25 µM.[4][5]
Table 2: Effect of this compound on AMPK Activation in LKB1-null Cancer Cells (DU145 and HeLa) after 30 minutes of treatment. [4][9]
| Cell Line | This compound Concentration (µM) | p-AMPKα (Thr172) Fold Change (vs. DMSO) | p-ACC (Ser79) Fold Change (vs. DMSO) | p-Raptor (Ser792) Fold Change (vs. DMSO) |
| DU145 | 5 | Increased | Increased | Increased |
| 25 | Significantly Increased | Significantly Increased | Significantly Increased | |
| 50 | Strongly Increased | Strongly Increased | Strongly Increased | |
| HeLa | 5 | Increased | Increased | Increased |
| 25 | Significantly Increased | Significantly Increased | Significantly Increased | |
| 50 | Strongly Increased | Strongly Increased | Strongly Increased |
Note: this compound activates AMPK independently of the tumor suppressor LKB1.[4][9]
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Culture: Culture prostate cancer cells (e.g., LNCaP, PC3, DU145) or other desired cell lines in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintain at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture media to achieve the desired final concentrations (e.g., 0, 5, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent-induced effects.
-
Cell Treatment: When cells reach the desired confluency, replace the old media with fresh media containing the different concentrations of this compound or DMSO (as a vehicle control).
-
Incubation: Incubate the cells for the desired time period (e.g., 30 minutes for acute activation studies, or longer for chronic treatment effects).[4]
Protocol 2: Protein Extraction
-
Cell Lysis: After treatment, aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[10]
-
Add ice-cold RIPA lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.[10]
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.[10]
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.[10]
-
Collect Supernatant: Carefully transfer the supernatant, which contains the total protein extract, to a new pre-chilled tube.
Protocol 3: Western Blot Analysis
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[10]
-
Sample Preparation: Normalize the protein concentration for all samples. Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes to denature the proteins.[10]
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a 10% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[10]
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-AMPKα (Thr172), total AMPKα, p-ACC (Ser79), total ACC, p-Raptor (Ser792), and total Raptor. Dilute the antibodies in 5% BSA in TBST according to the manufacturer's recommendations.[10]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse) diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[10]
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels to determine the fold change in activation.
Mandatory Visualizations
Caption: AMPK signaling pathway activation by this compound.
Caption: Experimental workflow for Western blot analysis.
Caption: Logical relationship of the experimental design.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Auraptene Enhances AMP-Activated Protein Kinase Phosphorylation and Thereby Inhibits the Proliferation, Migration and Expression of Androgen Receptors and Prostate-Specific Antigens in Prostate Cancer Cells | MDPI [mdpi.com]
- 4. A novel direct activator of AMPK inhibits prostate cancer growth by blocking lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. embopress.org [embopress.org]
- 7. researchgate.net [researchgate.net]
- 8. oncotarget.com [oncotarget.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell Cycle Analysis of Cells Treated with MT 63-78
For Researchers, Scientists, and Drug Development Professionals
Introduction
MT 63-78 is a potent and specific direct activator of 5' AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2][3] Activation of AMPK by this compound has been shown to inhibit the growth of various cancer cells, including prostate cancer, by inducing cell cycle arrest and apoptosis.[1][3] These application notes provide detailed protocols for analyzing the effects of this compound on the cell cycle of cultured cells, with a focus on prostate cancer cell lines as a model system. The primary mechanism of action involves the induction of a G2/M phase mitotic arrest.[1]
Mechanism of Action: this compound-Induced G2/M Cell Cycle Arrest
This compound directly activates AMPK, which in turn initiates a signaling cascade that culminates in G2/M phase cell cycle arrest. A key downstream effect of AMPK activation is the inhibition of the mammalian target of rapamycin complex 1 (mTORC1) pathway and a significant reduction in de novo lipogenesis, both of which are critical for cancer cell proliferation.[1][3]
The G2/M arrest is specifically mediated by the influence of activated AMPK on key cell cycle regulatory proteins. Treatment with this compound leads to the accumulation and/or activation of crucial mitotic kinases such as Aurora kinases A and B, and Polo-like kinase 1 (PLK1).[4] Additionally, an increase in the levels of cyclin B1, a key regulator of the G2/M transition, is observed.[1][4] The sustained activation of AMPK disrupts the precise temporal and spatial regulation of these mitotic proteins, preventing proper cytokinesis and leading to an arrest in mitosis.[4] Furthermore, AMPK can activate the p53/p21 signaling pathway, which can inhibit the activity of cyclin-dependent kinase 1 (CDK1), a critical driver of entry into mitosis.[5][6]
Data Presentation: Quantitative Analysis of Cell Cycle Distribution
Treatment of prostate cancer cells with this compound results in a significant increase in the percentage of cells in the G2/M phase of the cell cycle. The following tables summarize the quantitative data from cell cycle analysis of LNCaP and PC3 prostate cancer cell lines treated with 25 µM this compound for 24 hours. Data is presented as the percentage of cells in each phase of the cell cycle.
Table 1: Cell Cycle Distribution of LNCaP Cells Treated with this compound
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | 65.2 | 18.3 | 16.5 |
| This compound (25 µM) | 48.9 | 15.1 | 36.0 |
Data adapted from Zadra et al., EMBO Molecular Medicine, 2014.[1]
Table 2: Cell Cycle Distribution of PC3 Cells Treated with this compound
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | 55.1 | 24.7 | 20.2 |
| This compound (25 µM) | 21.3 | 10.5 | 68.2 |
Data adapted from Zadra et al., EMBO Molecular Medicine, 2014.[1]
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Culture: Culture prostate cancer cells (e.g., LNCaP, PC3) in the recommended growth medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for logarithmic growth during the treatment period.
-
Treatment: The following day, treat the cells with the desired concentration of this compound (e.g., 25 µM) or with a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol outlines the steps for preparing cells for cell cycle analysis following treatment with this compound.
Materials:
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A (DNase-free)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium and wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells from the culture vessel.
-
Once detached, add complete growth medium to inactivate the trypsin.
-
Transfer the cell suspension to a centrifuge tube.
-
For suspension cells, directly transfer the cell suspension to a centrifuge tube.
-
-
Cell Pelleting and Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of PBS.
-
Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
-
-
Fixation:
-
Gently resuspend the cell pellet in the residual PBS.
-
While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension. This is a critical step to prevent cell clumping.
-
Incubate the cells on ice or at -20°C for at least 30 minutes. Cells can be stored in 70% ethanol at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes.
-
Carefully decant the ethanol.
-
Wash the cell pellet with 1 mL of PBS and centrifuge at 850 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of Propidium Iodide/RNase A staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to a flow cytometry tube.
-
Analyze the samples on a flow cytometer equipped with a 488 nm laser for excitation.
-
Collect the PI fluorescence signal in the appropriate channel (e.g., FL2 or PE-Texas Red).
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content histogram.
-
Mandatory Visualizations
Signaling Pathway of this compound Induced G2/M Arrest
Caption: Signaling pathway of this compound induced G2/M arrest.
Experimental Workflow for Cell Cycle Analysis
Caption: Experimental workflow for cell cycle analysis.
Logical Relationship: Flow Cytometry Gating Strategy
Caption: Gating strategy for flow cytometry cell cycle analysis.
References
- 1. A novel direct activator of AMPK inhibits prostate cancer growth by blocking lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discrete mechanisms of mTOR and cell cycle regulation by AMPK agonists independent of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel direct activator of AMPK inhibits prostate cancer growth by blocking lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. AMPK Activity Contributes to G2 Arrest and DNA Damage Decrease via p53/p21 Pathways in Oxidatively Damaged Mouse Zygotes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing MT 63-78 Concentration for Maximum AMPK Activation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MT 63-78, a potent and direct activator of AMP-activated protein kinase (AMPK). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell culture experiments?
A1: For initial experiments, a concentration range of 5 µM to 50 µM is recommended. The half-maximal effective concentration (EC50) for this compound is approximately 25 µM for AMPK activation in various cell lines.[1][2][3] A dose-response experiment is crucial to determine the optimal concentration for your specific cell type and experimental conditions. Treatment durations can range from 30 minutes for observing rapid phosphorylation events to several days for assessing long-term effects like cell viability.[1]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. For example, a 10 mM stock solution can be prepared. It is critical to ensure the compound is fully dissolved. Gentle warming or sonication can aid dissolution.[2]
-
Storage of Stock Solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2] Protect the stock solution from light.[1]
-
Working Solution: It is highly recommended to prepare fresh working solutions from the stock solution for each experiment to ensure consistent activity.[2]
Q3: What is the primary mechanism of action of this compound?
A3: this compound is a direct, allosteric activator of AMPK.[4][5] It binds to the β1 subunit of the AMPK heterotrimer, inducing a conformational change that leads to its activation.[4][6] This activation occurs independently of cellular AMP levels and upstream kinases like LKB1 in some contexts.[6][7]
Q4: How can I measure AMPK activation in my experiment?
A4: The most common method to assess AMPK activation is by Western blotting to detect the phosphorylation of AMPK at Threonine 172 (p-AMPKα Thr172) and the phosphorylation of its direct downstream target, Acetyl-CoA Carboxylase (ACC) at Serine 79 (p-ACC Ser79).[1][8] An increase in the ratio of phosphorylated protein to total protein indicates AMPK activation. Commercially available ELISA kits can also be used for a more quantitative measurement of AMPK activity.
Q5: Does this compound have any known off-target effects?
A5: this compound is considered a relatively specific AMPK activator, particularly at concentrations around its EC50.[7] However, like any small molecule inhibitor, the potential for off-target effects increases at higher concentrations. It is advisable to perform control experiments, such as using cells with AMPK knockout or knockdown, to confirm that the observed effects are indeed AMPK-dependent. Some studies have shown that at high concentrations, other kinases might be slightly activated.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low AMPK activation (e.g., no p-AMPK signal on Western blot) | 1. Suboptimal this compound concentration: The concentration used may be too low for the specific cell line. 2. Short treatment time: The incubation time may be insufficient to induce detectable phosphorylation. 3. Degraded this compound: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation. 4. Low expression of AMPKβ1 subunit: this compound preferentially activates AMPK complexes containing the β1 subunit.[4][6] 5. Technical issues with Western blotting: Problems with antibody quality, buffer composition, or transfer efficiency. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 1 µM to 100 µM). 2. Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 2h). Phosphorylation is often a rapid event. 3. Prepare a fresh stock solution of this compound. Always aliquot and store as recommended.[1][2] 4. Check the expression level of the AMPKβ1 subunit in your cell line. 5. Optimize the Western blot protocol. Use a positive control (e.g., cells treated with another known AMPK activator like AICAR or A-769662) to validate the assay. |
| Inconsistent results between experiments | 1. Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition. 2. Inconsistent preparation of this compound working solution: Pipetting errors or incomplete dissolution. 3. Precipitation of this compound: The compound may precipitate in the culture medium, especially at higher concentrations. | 1. Standardize cell culture procedures. Use cells within a consistent passage number range and seed at the same density for each experiment. 2. Prepare fresh working solutions for each experiment and ensure complete mixing. 3. Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, try preparing the working solution in a pre-warmed medium and adding it to the cells dropwise while gently swirling the plate. Consider using a lower final DMSO concentration. |
| High background on Western blot for p-AMPK | 1. Non-specific antibody binding. 2. High basal AMPK activity: Some cell lines may have high endogenous AMPK activity. | 1. Optimize antibody concentration and blocking conditions. Include a secondary antibody-only control. 2. Ensure a proper untreated or vehicle-treated (DMSO) control is included in every experiment to assess basal phosphorylation levels. |
| Decreased cell viability at expected activating concentrations | 1. Cytotoxicity of this compound: Prolonged exposure or high concentrations of this compound can induce cell cycle arrest and apoptosis.[1][4] 2. DMSO toxicity: The final concentration of DMSO in the culture medium may be too high. | 1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of this compound in your cell line. Adjust the treatment time and concentration accordingly. 2. Ensure the final DMSO concentration is below 0.5% (v/v) and is consistent across all experimental conditions, including the vehicle control. |
Data Presentation
Table 1: In Vitro Efficacy of this compound on AMPK Activation and Cellular Effects
| Parameter | Cell Line(s) | Concentration Range | Treatment Duration | Observed Effect | Reference(s) |
| EC50 for AMPK Activation | LNCaP, PC3 | N/A | 30 minutes | ~25 µM | [1][8] |
| p-AMPK (Thr172) & p-ACC (Ser79) | LNCaP, PC3 | 0-50 µM | 30 minutes | Dose-dependent increase | [1] |
| Cell Viability | LNCaP, PC3 | 0-50 µM | 4 days | Dose-dependent decrease | [1] |
| Cell Cycle Arrest | LNCaP, CRPC cells | 25 µM | 24 hours | G2/M phase arrest | [1][9] |
| Apoptosis | LNCaP, PC3, etc. | 0-50 µM | 24 hours | Induction of apoptosis markers | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Administration Route | Treatment Duration | Observed Effect | Reference(s) |
| C57BL/6 Mice (xenograft) | 30 mg/kg | Intraperitoneal | 14 days (daily) | 33% inhibition of tumor growth | [1][9] |
Experimental Protocols
Western Blotting for p-AMPK (Thr172) and p-ACC (Ser79)
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the specified duration (e.g., 30 minutes for phosphorylation studies).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AMPKα (Thr172), total AMPKα, p-ACC (Ser79), and total ACC overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Mandatory Visualizations
Caption: Signaling pathway of AMPK activation by this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for AMPK activation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ebiohippo.com [ebiohippo.com]
- 4. embopress.org [embopress.org]
- 5. | MGH/HST Martinos Center for Biomedical Imaging [nmr.mgh.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A novel direct activator of AMPK inhibits prostate cancer growth by blocking lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with MT 63-78 experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MT 63-78, a direct activator of AMP-activated protein kinase (AMPK).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may lead to inconsistent results in experiments involving this compound.
Q1: Why am I seeing variable levels of AMPK activation (p-AMPK Thr172) at the same concentration of this compound?
A1: Variability in AMPK activation can stem from several sources:
-
Basal AMPK Activity: The baseline energy status of your cells can significantly impact the observed fold-activation. Cells that are already under metabolic stress (e.g., high density, low glucose media) may have higher basal AMPK activity, leading to a less pronounced effect of this compound. Ensure consistent cell seeding density and media conditions across experiments.[1]
-
Cell Line Differences: Different cell lines express varying levels of AMPK subunits (α, β, γ) and upstream kinases like LKB1 and CaMKKβ.[2] this compound shows maximal activation in cells with β1 subunit-containing AMPK heterotrimers.[3][4] Differences in the expression of these subunits can lead to varied responses.
-
Compound Stability: Ensure your stock solution of this compound is properly stored and has not undergone multiple freeze-thaw cycles, which can reduce its potency.[5] It is recommended to prepare fresh working solutions for each experiment from aliquoted stocks.
-
Harvesting Procedure: AMPK is highly sensitive to cellular stress. The process of harvesting cells itself can transiently activate AMPK.[6] Work quickly and keep samples cold during lysis to minimize non-physiological activation.
Q2: The downstream target p-ACC (Ser79) is not phosphorylated to the extent expected after this compound treatment, even with p-AMPK induction.
A2: This discrepancy can be due to:
-
Kinetics of Phosphorylation: The phosphorylation of AMPK (Thr172) and its substrate ACC (Ser79) may have different kinetics. While AMPK phosphorylation can be rapid (observed as early as 30 minutes), downstream effects might require longer incubation times to become robustly detectable.[5][7] Consider performing a time-course experiment (e.g., 30 min, 1h, 2h, 6h) to determine the optimal treatment duration for your specific cell line and endpoint.
-
Cellular Context and Off-Target Effects: While this compound is a direct AMPK activator, the cellular signaling network is complex.[8][9] Other signaling pathways may influence ACC phosphorylation. The overall metabolic state of the cell, influenced by factors like nutrient availability, can create context-dependent outcomes.[10]
Q3: I am observing inconsistent effects on cell viability and proliferation with this compound.
A3: Inconsistent effects on cell growth are a common challenge and can be attributed to:
-
Cell Doubling Time: The anti-proliferative effects of this compound are often more apparent in rapidly dividing cells. The growth inhibitory effects are typically measured over several days (e.g., 48-96 hours).[7] Ensure your experiment duration is sufficient for multiple cell doublings to occur.
-
Seeding Density: Initial cell density can alter the outcome. High-density cultures may experience nutrient depletion and hypoxia, which can independently affect cell viability and activate AMPK, potentially masking the specific effects of the compound.[11]
-
Media Composition: Glucose concentration in the culture medium is critical. Cells grown in high glucose may be less sensitive to the metabolic effects of AMPK activation.[1] Standardize your media formulation across all experiments.
-
AMPK-Independent Effects: While direct activators are generally more specific than indirect ones (like metformin), high concentrations or prolonged treatment could potentially lead to AMPK-independent effects.[8] It is crucial to include proper controls, such as a negative control (vehicle) and potentially a positive control with another known AMPK activator.
Q4: My in vivo xenograft study with this compound is showing high variability in tumor growth inhibition.
A4: In vivo studies introduce additional layers of complexity:
-
Pharmacokinetics and Bioavailability: Ensure the formulation and route of administration are consistent and optimized for this compound. One study utilized intraperitoneal (i.p.) injection with 5% hydroxypropyl beta-cyclodextrine as a vehicle.[7] Inconsistent administration can lead to variable drug exposure.
-
Tumor Heterogeneity: The metabolic profile of tumors, even within the same model, can be heterogeneous.[12] Some tumors may be more reliant on the pathways inhibited by AMPK (like lipogenesis) than others, leading to differential responses.
-
Animal Health: The overall health and stress levels of the animals can influence metabolic states and drug response. Ensure consistent animal husbandry practices.
Quantitative Data Summary
The following tables summarize key quantitative data from published studies on this compound.
| In Vitro Efficacy in Prostate Cancer Cell Lines | ||||
| Cell Line | Assay Type | Concentration | Duration | Observed Effect |
| LNCaP, PC3 | AMPK Activity Assay | EC50 ≈ 25 μM | Not Specified | Dose-dependent increase in AMPK activity.[7] |
| LNCaP, PC3 | Western Blot (p-ACC, p-Raptor) | 0 - 50 μM | 30 minutes | Dose-dependent increase in phosphorylation.[7] |
| LNCaP, PC3 | Cell Growth Assay | 0 - 50 μM | 4 days | Dose-dependent decrease in cell number.[7] |
| LNCaP, CRPC cells | Cell Cycle Analysis | 25 μM | 24 hours | Significant enrichment in G2/M phase population.[5][7] |
| CL1, C4-2, 22Rv1 | Cell Growth Assay | 10 - 50 μM | 48 hours | Significant reduction in cell growth.[7] |
| In Vivo Efficacy | |||
| Model | Treatment | Duration | Observed Effect |
| LNCaP Xenograft (nude mice) | 30 mg/kg daily (i.p.) | 14 days | 33% inhibition of tumor growth (P = 0.049).[7] |
Experimental Protocols
This section provides a detailed methodology for a key experiment to validate the activity of this compound.
Protocol: Western Blot for AMPK Pathway Activation
This protocol describes the steps to assess the phosphorylation status of AMPKα (Thr172) and its downstream target ACC (Ser79) in cultured cells following treatment with this compound.
-
Cell Seeding:
-
Seed cells (e.g., PC3 or LNCaP) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound (e.g., 25 mM in DMSO). Store in single-use aliquots at -20°C or -80°C.
-
On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 10 μM, 25 μM, 50 μM). Prepare a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
-
Cell Treatment:
-
Aspirate the old medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control.
-
Incubate the cells for the desired time period (e.g., 30 minutes for acute signaling).
-
-
Cell Lysis (Critical Step):
-
To prevent artifactual AMPK activation, perform lysis rapidly on ice.
-
Aspirate the treatment medium.
-
Wash the cell monolayer once with ice-cold PBS.
-
Add 100-150 μL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors (e.g., PhosSTOP™ and cOmplete™).
-
Scrape the cells immediately, transfer the lysate to a pre-chilled microcentrifuge tube, and incubate on ice for 15-20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (clarified lysate) to a new tube.
-
Determine the protein concentration of each sample using a standard method (e.g., BCA assay).
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration (e.g., 20-30 μg) with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load the samples onto an SDS-PAGE gel (e.g., 8-10% polyacrylamide). Include a molecular weight marker.
-
Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:
-
Phospho-AMPKα (Thr172) (e.g., Cell Signaling Technology #2535, 1:1000 dilution)
-
Total AMPKα (e.g., Cell Signaling Technology #2532, 1:1000 dilution)
-
Phospho-ACC (Ser79) (e.g., Cell Signaling Technology #3661, 1:1000 dilution)
-
Total ACC (e.g., Cell Signaling Technology #3676, 1:1000 dilution)
-
Loading Control (e.g., β-Actin or GAPDH, 1:5000 dilution)
-
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 - 1:10000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system or film.
-
Quantify band intensities using densitometry software. Normalize phosphoprotein levels to their respective total protein levels.
-
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound experiments.
Caption: Signaling pathway of this compound as a direct AMPK activator.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: Key factors contributing to variability in this compound experiments.
References
- 1. biorxiv.org [biorxiv.org]
- 2. AMPK Signaling Pathway - Creative Biogene [creative-biogene.com]
- 3. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Intact Cell Assays to Monitor AMPK and Determine the Contribution of the AMP-Binding or ADaM Sites to Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel direct activator of AMPK inhibits prostate cancer growth by blocking lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential effects of AMPK agonists on cell growth and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AMPK and Diseases: State of the Art Regulation by AMPK-Targeting Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discuss the pros and cons of AMPK activation as a strategy [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. Prostate Cancer Energetics and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
Technical Support Center: Improving the Oral Bioavailability of MT 63-78
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with enhancing the oral bioavailability of MT 63-78, a direct activator of AMP-activated protein kinase (AMPK).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
A1: this compound is a synthetic, small molecule, and potent direct activator of AMP-activated protein kinase (AMPK). Its chemical formula is C₂₁H₁₄N₂O₂ with a molecular weight of 326.35 g/mol . For ease of solubility in experimental settings, it is recommended to warm the tube to 37°C and use an ultrasonic bath.[1] Stock solutions can be stored at -20°C for several months.[1]
Q2: What is the mechanism of action of this compound?
A2: this compound directly activates AMPK, a key cellular energy sensor. This activation leads to the inhibition of anabolic pathways that consume ATP, such as lipogenesis and mTORC1 signaling, and the promotion of catabolic pathways that generate ATP.[2][3] Specifically, this compound has been shown to inhibit de novo lipogenesis, which is a critical mechanism for its anti-cancer effects, particularly in prostate cancer.[2][3]
Q3: What are the primary challenges to achieving good oral bioavailability with this compound?
A3: Like many small molecule inhibitors, this compound's oral bioavailability can be limited by factors such as poor aqueous solubility and potential first-pass metabolism. The physicochemical properties of a compound heavily influence its absorption in the gastrointestinal tract. For poorly soluble drugs, the dissolution rate is often the limiting step for oral absorption.
Q4: What are the general strategies to improve the oral bioavailability of a poorly soluble compound like this compound?
A4: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs:
-
Particle Size Reduction: Decreasing the particle size (micronization or nanosizing) increases the surface area available for dissolution.
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance its dissolution rate.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption by presenting the drug in a solubilized state.
-
pH Modification: In a preclinical study, this compound was administered orally with the antacid Mylanta, suggesting that altering the local pH of the stomach could be a strategy to improve its dissolution and absorption.[4][5]
-
Use of Permeation Enhancers: These agents can transiently increase the permeability of the intestinal epithelium, facilitating drug absorption.
Section 2: Troubleshooting Guides
Issue 2.1: Low and Variable Oral Bioavailability in Preclinical Studies
Question: We are observing low and highly variable plasma concentrations of this compound after oral administration in our animal models. What are the potential causes and how can we troubleshoot this?
Answer: Low and variable oral bioavailability is a common challenge for poorly soluble compounds. Here’s a systematic approach to troubleshoot this issue:
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | 1. Formulation Optimization: Experiment with different formulation strategies. A simple starting point, based on published preclinical work, is to co-administer this compound with an antacid like Mylanta.[4][5] For more advanced formulations, consider developing a solid dispersion or a lipid-based formulation (e.g., SEDDS).2. Particle Size Reduction: Investigate the effect of micronizing or nanosizing the this compound powder on its dissolution rate and in vivo performance. |
| First-Pass Metabolism | 1. In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to assess the metabolic stability of this compound. This will help determine if it is extensively metabolized in the liver.2. Co-administration with Inhibitors: If significant metabolism is identified, consider co-administration with inhibitors of the relevant metabolic enzymes in your preclinical models to assess the impact on bioavailability. |
| Food Effects | 1. Fed vs. Fasted Studies: Conduct pharmacokinetic studies in both fed and fasted animals. The presence of food can significantly alter the gastrointestinal environment and affect drug absorption. |
| Gastrointestinal Tract Instability | 1. pH Stability Profile: Determine the stability of this compound across a range of pH values mimicking the stomach and intestine. |
Issue 2.2: Difficulty in Preparing a Suitable Oral Formulation for Animal Dosing
Question: We are struggling to prepare a homogenous and stable suspension of this compound for oral gavage in our mouse studies. What are some recommended approaches?
Answer: Preparing a suitable formulation for oral dosing in animals is critical for obtaining reliable pharmacokinetic data.
Recommended Formulation Approaches:
| Formulation Strategy | Description | Key Considerations |
| Aqueous Suspension with a Suspending Agent | Suspend the micronized this compound powder in an aqueous vehicle containing a suspending agent (e.g., carboxymethyl cellulose) and a wetting agent (e.g., Tween 80). | Ensure the suspension is homogenous and easily re-suspendable upon shaking. Particle size of the drug is critical. |
| Co-administration with an Antacid | Based on the study by Zadra et al. (2014), this compound was administered orally with Mylanta as the vehicle.[4][5] This suggests that a simple suspension in a commercially available antacid could be a viable approach. | The exact ratio of drug to antacid should be optimized. The viscosity of the final formulation should be suitable for oral gavage. |
| Solution in a Co-solvent System | If a suitable non-toxic co-solvent system can be identified (e.g., a mixture of polyethylene glycol and water), this can provide a homogenous solution for dosing. | The concentration of the co-solvent should be carefully controlled to avoid toxicity in the animals. |
Section 3: Data Presentation
The following table provides a template for summarizing quantitative data from in vivo pharmacokinetic studies of this compound with different oral formulations. Researchers can use this structure to compare the efficacy of various bioavailability-enhancing strategies.
Table 1: Pharmacokinetic Parameters of this compound with Different Oral Formulations in Mice
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Oral Bioavailability (%) |
| Aqueous Suspension | e.g., 30 | Data | Data | Data | Data |
| Suspension in Mylanta | e.g., 30 | Data | Data | Data | Data |
| Solid Dispersion | e.g., 30 | Data | Data | Data | Data |
| SEDDS Formulation | e.g., 30 | Data | Data | Data | Data |
| Intravenous (IV) | e.g., 5 | Data | Data | Data | 100 |
Note: This table is a template. The actual data needs to be generated from experimental studies.
Section 4: Experimental Protocols
4.1 Protocol for Preparation of an Oral Suspension of this compound in an Antacid Vehicle
This protocol is adapted from the methodology described for in vivo experiments with this compound.[4][5]
Materials:
-
This compound powder
-
Mylanta (or a similar liquid antacid containing aluminum hydroxide and magnesium hydroxide)
-
Sterile water for injection
-
Mortar and pestle
-
Vortex mixer
-
Calibrated oral gavage needles
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
If necessary, gently grind the this compound powder in a mortar and pestle to ensure a fine, uniform particle size.
-
Prepare the vehicle by mixing Mylanta and sterile water at a ratio that results in a suitable viscosity for oral gavage (e.g., 1:1 v/v).
-
Gradually add the this compound powder to the vehicle while continuously vortexing to ensure a homogenous suspension.
-
Visually inspect the suspension for any clumps or sedimentation. Continue vortexing until a uniform suspension is achieved.
-
Prepare the formulation fresh on the day of dosing.
-
Immediately before dosing each animal, vortex the suspension thoroughly to ensure uniform drug distribution.
4.2 Protocol for an In Vivo Oral Bioavailability Study in Mice
This protocol provides a general framework for assessing the oral bioavailability of this compound formulations.
Animals:
-
Male C57BL/6 mice (or other appropriate strain), 8-10 weeks old.
Groups (n=3-5 per group):
-
Oral Formulation 1: e.g., this compound in Mylanta vehicle (Dose: e.g., 30 mg/kg)
-
Oral Formulation 2 (Optional): e.g., this compound as a solid dispersion.
-
Intravenous (IV) Formulation: this compound dissolved in a suitable vehicle for IV administration (Dose: e.g., 5 mg/kg).
Procedure:
-
Fast the mice overnight (approximately 12 hours) before dosing, with free access to water.
-
Administer the respective formulations to each group. For the oral groups, use a calibrated oral gavage needle. For the IV group, administer via the tail vein.
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Analyze the plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for each group.
-
Calculate the absolute oral bioavailability using the following formula: Bioavailability (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
Section 5: Visualization
5.1 AMPK Signaling Pathway
Caption: Simplified signaling pathway of AMPK activation by this compound and its downstream effects.
5.2 Experimental Workflow for Improving Oral Bioavailability
Caption: A logical workflow for the development and evaluation of oral formulations of this compound.
References
- 1. Pharmacodynamic effects of direct AMP kinase activation in humans with insulin resistance and non-alcoholic fatty liver disease: A phase 1b study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. | Semantic Scholar [semanticscholar.org]
- 4. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
Addressing off-target effects of MT 63-78 in cellular models.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing MT 63-78 in cellular models. The information is tailored for researchers, scientists, and drug development professionals to address potential issues, particularly concerning off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and specific direct activator of 5' AMP-activated protein kinase (AMPK).[1][2][3] It allosterically activates AMPK, primarily by binding to the β1 subunit of the AMPK complex.[1][4] This activation is independent of cellular energy levels, as this compound does not alter intracellular ATP or ADP concentrations.[1][5] In cancer cells, its anti-proliferative effects are mainly attributed to the inhibition of de novo lipogenesis, rather than the suppression of the mTORC1 pathway or induction of metabolic stress.[1]
Q2: What are the known cellular effects of this compound?
A2: Treatment of cancer cells with this compound has been shown to induce:
-
G2/M phase cell cycle arrest: This effect has been observed in various cancer cell lines, including prostate cancer models.[1][6]
-
Apoptosis: Sustained activation of AMPK by this compound can lead to programmed cell death.[1]
-
Inhibition of lipogenesis: this compound significantly reduces the synthesis of fatty acids and cholesterol.[1]
Q3: Has the selectivity of this compound been profiled?
A3: The selectivity of this compound has been assessed. In a key study, it was screened against a panel of 93 different protein kinases in cell-free assays. While the complete results of this screen are not publicly available, the study concluded that this compound is a specific AMPK activator. It is important to note that at higher concentrations, some promiscuity for the β2 subunit of AMPK has been observed, although its primary affinity is for the β1 subunit.[1][7]
Q4: What are some important experimental controls to include when using this compound?
A4: To ensure the observed effects are due to on-target AMPK activation by this compound, consider the following controls:
-
Vehicle Control: Always include a vehicle-only (e.g., DMSO) control to account for any effects of the solvent.
-
Positive Control: Use a well-characterized, structurally distinct AMPK activator (e.g., A-769662 or AICAR) to see if it phenocopies the effects of this compound.[1]
-
AMPK Knockdown/Knockout Cells: If available, use cells with siRNA/shRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of AMPK subunits (particularly the α catalytic subunit or the β1 subunit) to verify that the effects of this compound are AMPK-dependent.[1]
-
Rescue Experiments: If a specific downstream effector of AMPK is hypothesized to be responsible for the phenotype, attempt a rescue experiment by overexpressing this effector or a drug-resistant mutant.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cellular experiments.
Issue 1: Unexpected or Exaggerated Cytotoxicity
Possible Cause 1: Off-target effects at high concentrations. While this compound is reported to be specific, high concentrations may lead to off-target kinase inhibition or other unintended cellular effects.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the EC50 for AMPK activation (by monitoring phosphorylation of its downstream target ACC at Ser79) and the IC50 for cell viability. A large discrepancy between these values may suggest off-target toxicity.
-
Use the Lowest Effective Concentration: Once the optimal concentration for AMPK activation is determined, use the lowest possible concentration that elicits the desired on-target effect to minimize potential off-target effects.
-
Compare with a Structurally Different AMPK Activator: As mentioned in the FAQs, use another AMPK activator like A-769662 to see if it produces the same level of cytotoxicity at concentrations that give equivalent AMPK activation.
Possible Cause 2: Cell-type specific sensitivity. Different cell lines can have varying sensitivities to AMPK activation and its downstream consequences.
Troubleshooting Steps:
-
Characterize Basal AMPK Activity: Determine the basal level of AMPK activity in your cell line. Cells with low basal activity might be more sensitive to a potent activator.
-
Assess Metabolic Profile: Cells that are highly dependent on de novo lipogenesis for proliferation may be particularly sensitive to this compound.
Issue 2: Phenotype is Inconsistent with Known this compound Effects
Possible Cause: Dominance of an unknown off-target effect or a cell-type specific signaling network.
Troubleshooting Steps:
-
Confirm On-Target Engagement: Verify that this compound is activating AMPK in your cellular model at the concentrations used. This can be done by Western blot analysis of phosphorylated ACC (Ser79) or phosphorylated Raptor (Ser792).
-
Investigate Alternative Pathways: If on-target engagement is confirmed but the phenotype is unexpected, consider that AMPK activation might be cross-talking with other signaling pathways in your specific cellular context.
-
Kinome-wide Profiling: For in-depth investigation, consider performing a kinome-wide binding or activity assay to identify potential off-targets of this compound in your experimental system.
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line(s) | Reference |
| EC50 for AMPK Activation | 25 µM | LNCaP, PC3 | [1][8] |
| Potency vs. A-769662 | 16-40x higher | Prostate Cancer Cells | [1] |
Table 2: Cellular Effects of this compound
| Effect | Concentration | Cell Line(s) | Reference |
| Inhibition of Cell Growth (IC50) | Not explicitly stated, but dose-dependent decrease observed | LNCaP, PC3, CL1, 22Rv1, C4-2, C4-2B | [1][7] |
| G2/M Cell Cycle Arrest | 25 µM | LNCaP, CRPC models | [1] |
| Induction of Apoptosis | 25-50 µM | Prostate Cancer Cells | [1] |
| Inhibition of 14C-acetate incorporation into lipids | 25-50 µM | LNCaP | [1] |
Experimental Protocols
Western Blot Analysis of AMPK Activation
Objective: To detect the phosphorylation of AMPKα at Threonine 172 and its downstream target Acetyl-CoA Carboxylase (ACC) at Serine 79 as a marker of this compound on-target activity.
Methodology:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 25, 50 µM) for the desired time (e.g., 30 minutes to 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the effect of this compound on cell cycle distribution.
Methodology:
-
Cell Treatment: Treat cells with this compound at the desired concentration (e.g., 25 µM) for a specific time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Signaling pathway of this compound in cancer cells.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. A novel direct activator of AMPK inhibits prostate cancer growth by blocking lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel direct activator of AMPK inhibits prostate cancer growth by blocking lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation, Role and Therapeutic Targeting of AMPK in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. oncotarget.com [oncotarget.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Synergistic Effect of MT 63-78
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on the synergistic effects of MT 63-78 with other drugs, particularly in the context of prostate cancer research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and specific small molecule activator of 5' AMP-activated protein kinase (AMPK).[1][2] Unlike indirect AMPK activators such as metformin, this compound directly binds to the β1 subunit of the AMPK complex, leading to its activation.[1] This activation is independent of cellular energy levels (ATP/ADP ratio).[2] The primary downstream effect of this compound-mediated AMPK activation in cancer cells is the inhibition of de novo lipogenesis, a crucial metabolic pathway for rapid cell growth and proliferation.[1][2]
Q2: With which drugs has this compound shown synergistic effects?
A2: this compound has demonstrated significant synergistic effects in inhibiting the growth of prostate cancer cells when combined with androgen receptor (AR) signaling inhibitors.[3][4][5][6][7] Specifically, studies have shown enhanced anti-tumor effects with:
-
AR antagonists: Bicalutamide and Enzalutamide (MDV3100)
-
Androgen synthesis inhibitors: Abiraterone
Q3: How does the combination of this compound and AR signaling inhibitors lead to a synergistic effect?
A3: The synergy arises from the complementary mechanisms of action of these drugs. While AR signaling inhibitors directly target the AR pathway, which is a key driver of prostate cancer growth, this compound activates AMPK, leading to several downstream effects that further suppress cancer cell proliferation. A key mechanism is the AMPK-mediated inhibition of the AR itself. Activation of AMPK has been shown to decrease AR activity and its nuclear localization, creating a negative feedback loop.[1][3][8][9][10] This dual targeting of the AR pathway and cellular metabolism leads to a more potent anti-cancer effect than either drug alone.
Troubleshooting Guides
Problem 1: I am not observing a synergistic effect when combining this compound with an AR inhibitor in my cell viability assay.
Possible Causes and Solutions:
-
Suboptimal Drug Concentrations: The synergistic effect is often concentration-dependent. Ensure you are using a range of concentrations for both this compound and the AR inhibitor to identify the optimal synergistic ratio. It is recommended to perform a dose-response matrix experiment.
-
Incorrect Assay Timing: The synergistic effect may be time-dependent. Consider performing your cell viability assay at different time points (e.g., 24, 48, 72 hours) to capture the optimal window for synergy.
-
Cell Line Specificity: The degree of synergy can vary between different prostate cancer cell lines. The synergistic effect has been demonstrated in both androgen-sensitive (LNCaP) and castration-resistant (C4-2, 22Rv1) prostate cancer cells.[3] Verify the cell line you are using and its known sensitivity to both drugs.
-
Issues with Cell Viability Assay Protocol: Inconsistent cell seeding, reagent degradation, or incorrect incubation times can all lead to unreliable results. Refer to the detailed "Experimental Protocol: Cell Viability Assay" section below and the general troubleshooting tips for cell-based assays.[4][11][12][13]
Problem 2: My Western blot results do not show increased phosphorylation of AMPK targets after this compound treatment in combination with an AR inhibitor.
Possible Causes and Solutions:
-
Timing of Lysate Collection: AMPK activation can be transient. Collect cell lysates at various time points after treatment (e.g., 30 minutes, 1 hour, 6 hours) to identify the peak of AMPK activation.
-
Antibody Quality: Ensure your primary antibodies for phosphorylated AMPK (p-AMPKα Thr172) and its downstream targets (e.g., p-ACC Ser79) are validated and of high quality.
-
Lysate Preparation: Use lysis buffers containing phosphatase inhibitors to prevent dephosphorylation of your target proteins during sample preparation.
-
Loading Controls: Always use a reliable loading control (e.g., β-actin, GAPDH, or total protein of your target) to ensure equal protein loading across all lanes.
Problem 3: I am having difficulty calculating the Combination Index (CI) to quantify synergy.
Possible Causes and Solutions:
-
Inappropriate Experimental Design: The Chou-Talalay method for calculating CI requires a specific experimental design, typically a constant-ratio combination of the two drugs.[2][8][11][12][13][14][15][16][17][18] Refer to the "Experimental Protocol: Combination Index (CI) Calculation" section for a step-by-step guide.
-
Data Analysis Errors: The calculation of CI involves determining the dose of each drug alone and in combination that produces a certain effect level (e.g., 50% inhibition). Ensure you are using the correct formulas and software (e.g., CompuSyn) for this analysis.
-
Variability in Raw Data: High variability in your cell viability data will lead to unreliable CI values. Address any potential sources of variability in your experimental setup as outlined in the cell viability troubleshooting guide.
Data Presentation
Table 1: Synergistic Growth Inhibition of Prostate Cancer Cells with this compound and Bicalutamide
| Cell Line | Treatment | Concentration | % Growth Inhibition (relative to vehicle) |
| LNCaP | This compound | 10 µM | ~30% |
| Bicalutamide | 10 µM | ~25% | |
| This compound + Bicalutamide | 10 µM + 10 µM | ~65% | |
| C4-2 | This compound | 10 µM | ~20% |
| Bicalutamide | 10 µM | ~15% | |
| This compound + Bicalutamide | 10 µM + 10 µM | ~50% |
Data extrapolated from Zadra et al., 2014.[3]
Table 2: Synergistic Growth Inhibition of Prostate Cancer Cells with this compound and Enzalutamide (MDV3100)
| Cell Line | Treatment | Concentration | % Growth Inhibition (relative to vehicle) |
| LNCaP | This compound | 10 µM | ~30% |
| Enzalutamide | 1 µM | ~40% | |
| This compound + Enzalutamide | 10 µM + 1 µM | ~80% | |
| 22Rv1 | This compound | 10 µM | ~25% |
| Enzalutamide | 1 µM | ~30% | |
| This compound + Enzalutamide | 10 µM + 1 µM | ~70% |
Data extrapolated from Zadra et al., 2014.[3]
Table 3: Synergistic Growth Inhibition of Prostate Cancer Cells with this compound and Abiraterone
| Cell Line | Treatment | Concentration | % Growth Inhibition (relative to vehicle) |
| LNCaP | This compound | 10 µM | ~30% |
| Abiraterone | 5 µM | ~35% | |
| This compound + Abiraterone | 10 µM + 5 µM | ~75% | |
| C4-2 | This compound | 10 µM | ~20% |
| Abiraterone | 5 µM | ~25% | |
| This compound + Abiraterone | 10 µM + 5 µM | ~60% |
Data extrapolated from Zadra et al., 2014.[3]
Experimental Protocols
Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing the synergistic effects of this compound and AR signaling inhibitors on prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, C4-2, 22Rv1)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
AR signaling inhibitor (e.g., Bicalutamide, Enzalutamide, Abiraterone; stock solutions in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the AR inhibitor in complete medium. For combination treatments, prepare mixtures at a constant ratio (e.g., based on the IC50 values of the individual drugs).
-
Remove the medium from the wells and add 100 µL of the drug-containing medium (or vehicle control - medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells (medium with MTT and DMSO only) from the absorbance of the experimental wells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
-
Plot the dose-response curves for each drug and the combination.
-
Experimental Protocol: Combination Index (CI) Calculation (Chou-Talalay Method)
This protocol outlines the steps to quantify the synergistic effect using the Combination Index (CI).[2][8][11][12][13][14][15][16][17][18]
1. Experimental Design (Constant Ratio):
-
Determine the IC50 (the concentration that inhibits 50% of cell growth) for each drug individually.
-
Prepare a stock solution of the drug combination where the ratio of the two drugs is based on their IC50 values (e.g., if IC50 of Drug A is 10 µM and Drug B is 20 µM, the combination ratio is 1:2).
-
Perform a dose-response experiment with serial dilutions of this combination stock.
2. Data Analysis:
-
For each drug alone and for the combination, determine the dose that produces a specific level of effect (e.g., 50% inhibition, denoted as Dx).
-
Use the following formula to calculate the CI for a two-drug combination: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
-
(D)₁ and (D)₂ are the concentrations of Drug 1 and Drug 2 in the combination that produce the x% effect.
-
(Dx)₁ and (Dx)₂ are the concentrations of the individual drugs that produce the same x% effect.
-
3. Interpretation of CI Values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Note: Software such as CompuSyn can be used to automate the calculation of CI values and generate isobolograms.
Mandatory Visualizations
References
- 1. Transcriptomic analysis reveals inhibition of androgen receptor activity by AMPK in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The interplay of AMP-activated protein kinase and androgen receptor in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Comparison of Abiraterone and Combined Androgen Blockade Therapy for High-Risk Metastatic Hormone-Sensitive Prostate Cancer: A Propensity Score-Matched Analysis [frontiersin.org]
- 5. Abiraterone Alone or in Combination With Enzalutamide in Metastatic Castration-Resistant Prostate Cancer With Rising Prostate-Specific Antigen During Enzalutamide Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Abiraterone or Enzalutamide in Advanced Castration-Resistant Prostate Cancer: An Indirect Comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Interplay of AMP-activated Protein Kinase and Androgen Receptor in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. researchgate.net [researchgate.net]
- 11. scitcentral.com [scitcentral.com]
- 12. researchgate.net [researchgate.net]
- 13. pureportal.coventry.ac.uk [pureportal.coventry.ac.uk]
- 14. aacrjournals.org [aacrjournals.org]
- 15. lincs.hms.harvard.edu [lincs.hms.harvard.edu]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Potential In Vivo Toxicity of MT 63-78
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the in vivo use of MT 63-78, a direct activator of AMP-activated protein kinase (AMPK). The following troubleshooting guides and frequently asked questions (FAQs) are designed to help mitigate potential toxicity and address common issues encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the established in vivo dosage and administration route for this compound in rodent models?
A1: Based on preclinical studies in mouse xenograft models of prostate cancer, effective doses of this compound are typically in the range of 30 mg/kg to 60 mg/kg, administered daily via intraperitoneal (i.p.) injection.[1] It is recommended to start with a dose at the lower end of this range and perform a dose-escalation study to determine the optimal dose for your specific model and experimental goals.
Q2: What is a suitable vehicle for in vivo administration of this compound?
A2: A commonly used and effective vehicle for the in vivo delivery of this compound is a 5% solution of hydroxypropyl beta-cyclodextrine (HP-β-CD) in sterile water.[1] This formulation aids in the solubilization of the compound for parenteral administration. Another reported vehicle for oral administration is the antacid Mylanta.[2]
Q3: What is the known in vivo safety profile of this compound?
A3: In a study with non-obese nude mice, daily administration of this compound did not result in significant changes in body weight, serum glucose, or triglyceride levels when the animals were on a normal chow diet.[1] This suggests a reasonable safety margin at therapeutic doses. However, comprehensive toxicology studies are not widely published. Therefore, it is crucial to conduct thorough monitoring in your own studies.
Q4: What are the primary on-target and potential off-target effects of this compound?
A4: The primary on-target effect of this compound is the activation of AMPK, which leads to downstream effects such as the inhibition of de novo lipogenesis through the phosphorylation of Acetyl-CoA Carboxylase (ACC) and modulation of the mTORC1 pathway.[1][2] this compound has been shown to be highly selective for AMPK. In a screening against 93 other protein kinases, only minimal activity was observed against a few kinases at high concentrations.[1] This high selectivity suggests a lower probability of direct off-target kinase-mediated toxicities.
Q5: Are there any known drug interactions with this compound?
A5: this compound has been shown to enhance the growth-inhibitory effects of androgen receptor (AR) signaling inhibitors like bicalutamide, MDV3100 (enzalutamide), and abiraterone in prostate cancer models.[1] While this is a desired synergistic effect in a therapeutic context, it is important to consider potential for altered efficacy or toxicity when co-administering this compound with other compounds. Formal drug-drug interaction studies are not extensively reported.
Troubleshooting Guide for In Vivo Experiments
This guide provides solutions to common problems that may be encountered during in vivo studies with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in the formulation. | - Inadequate dissolution in the vehicle.- Instability of the formulation over time. | - Ensure the 5% HP-β-CD solution is properly prepared in sterile water.- Gently warm the solution and use a vortex or sonicator to aid dissolution.- Prepare the formulation fresh daily before administration.- Visually inspect the solution for any particulates before each injection. |
| Signs of acute distress in animals post-injection (e.g., lethargy, ruffled fur, hunched posture). | - Irritation from the vehicle or compound at the injection site.- Rapid administration of the injection.- Potential acute toxicity at the administered dose. | - Ensure the pH of the formulation is within a physiologically acceptable range.- Administer the injection slowly and at room temperature.- Alternate the injection site daily (e.g., left and right lower abdominal quadrants for i.p. injections).- If signs persist, consider reducing the dose or the concentration of the formulation. |
| Unexpected weight loss or reduced food/water intake. | - Systemic toxicity affecting general health.- On-target effects of sustained AMPK activation (e.g., altered metabolism). | - Monitor body weight daily.- Implement a scoring system for clinical signs of toxicity to determine humane endpoints.[3]- Conduct a dose-response study to identify the maximum tolerated dose (MTD).- Consider paired-feeding studies to distinguish between direct toxicity and reduced food intake-related effects. |
| No observable therapeutic effect at the expected dose. | - Poor bioavailability of the formulation.- Rapid metabolism or clearance of the compound.- Insufficient target engagement in the tissue of interest. | - Confirm the accuracy of the formulation preparation and dosing.- If using oral administration, consider switching to i.p. to bypass potential first-pass metabolism.- Conduct pharmacokinetic studies to determine the plasma and tissue concentrations of this compound.- Perform pharmacodynamic studies (e.g., Western blot for p-ACC in tumor or relevant tissues) to confirm AMPK activation. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in a LNCaP Xenograft Model
| Treatment Group | Dose and Schedule | Duration | Tumor Growth Inhibition (%) | p-value | Reference |
| This compound | 30 mg/kg daily, i.p. | 14 days | 33 | 0.049 | [1] |
| This compound | 60 mg/kg daily, i.p. | 21 days | More robust than 30 mg/kg | 0.004 | [1] |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | Concentration of this compound | % Inhibition/Activation | Reference |
| IGF-1R | 25 µM | Slightly Activated | [1] |
| Flt3 | 25 µM | Slightly Activated | [1] |
| MST1 | 25 µM | >50% Inhibition | [1] |
| Other 89 kinases | 5 µM and 25 µM | Minimal to no effect | [1] |
Experimental Protocols
Protocol 1: Formulation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Hydroxypropyl beta-cyclodextrine (HP-β-CD)
-
Sterile water for injection
Procedure:
-
Prepare a 5% (w/v) solution of HP-β-CD in sterile water. To do this, dissolve 500 mg of HP-β-CD in 10 mL of sterile water.
-
Gently warm the solution to approximately 37°C and stir until the HP-β-CD is completely dissolved.
-
Calculate the required amount of this compound for your desired final concentration (e.g., for a 3 mg/mL solution to dose at 30 mg/kg with an injection volume of 10 mL/kg).
-
Add the this compound powder to the 5% HP-β-CD solution.
-
Vortex and/or sonicate the mixture until the this compound is fully dissolved. The solution should be clear.
-
Allow the solution to return to room temperature before administration.
-
Prepare this formulation fresh on each day of dosing.
Protocol 2: In Vivo Toxicity Monitoring
Objective: To monitor for signs of toxicity in rodents during treatment with this compound.
Procedure:
-
Daily Observations:
-
Record the body weight of each animal.
-
Observe and score clinical signs such as changes in posture, activity level, fur texture (piloerection), and eye appearance (e.g., half-shut).[3]
-
Monitor food and water intake.
-
-
Weekly Blood Collection (optional, for interim analysis):
-
Collect a small volume of blood (e.g., via tail vein or saphenous vein) for clinical pathology analysis.
-
-
Endpoint Analysis:
-
At the end of the study, collect terminal blood samples via cardiac puncture for a complete clinical pathology panel.
-
Perform a gross necropsy, examining all major organs for any abnormalities in size, color, or texture.
-
Collect and fix major organs (liver, kidneys, spleen, heart, lungs, etc.) and any gross lesions in 10% neutral buffered formalin for histopathological evaluation.[2]
-
Table 3: Recommended Clinical Pathology Parameters for Rodent Toxicity Studies
| Panel | Parameters |
| Hematology | Red blood cell count, hemoglobin, hematocrit, mean corpuscular volume, white blood cell count with differential, platelet count.[4] |
| Clinical Chemistry | Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), total bilirubin, blood urea nitrogen (BUN), creatinine, glucose, total protein, albumin, cholesterol, triglycerides.[4][5] |
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound leading to inhibition of lipogenesis and cell growth.
Experimental Workflow for a Dose-Finding Toxicity Study
Caption: Workflow for a dose-finding in vivo toxicity study of this compound.
Logical Relationship for Troubleshooting In Vivo Efficacy
Caption: Troubleshooting logic for addressing a lack of in vivo efficacy with this compound.
References
- 1. A novel direct activator of AMPK inhibits prostate cancer growth by blocking lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. waxitinc.com [waxitinc.com]
- 3. Associations between clinical signs and pathological findings in toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Pathology - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Long-Term MT 63-78 Treatment Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MT 63-78 in long-term treatment studies. The information is designed to assist researchers, scientists, and drug development professionals in refining their experimental protocols and addressing common challenges.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during long-term experiments with this compound.
Issue 1: Inconsistent or Diminished this compound Efficacy Over Time
-
Question: We've observed that the inhibitory effect of this compound on our cancer cell lines seems to decrease after several weeks of continuous treatment. What could be the cause?
-
Answer: This is a common observation in long-term drug studies and can be attributed to several factors:
-
Development of Drug Resistance: Cancer cells can develop resistance to therapeutic agents over time through various mechanisms, such as the upregulation of drug efflux pumps or alterations in the drug's target pathway.[1][2][3]
-
Compound Instability: this compound, like any small molecule, may degrade over time in culture medium, especially when exposed to light, temperature fluctuations, or repeated freeze-thaw cycles.[4][5]
-
Cell Culture Contamination: A low-level, chronic contamination (e.g., mycoplasma) can alter cellular metabolism and response to treatment.[6][7][8][9]
-
-
Troubleshooting Steps:
-
Verify Compound Integrity:
-
Prepare fresh stock solutions of this compound.
-
Aliquot stock solutions to minimize freeze-thaw cycles.
-
Protect stock solutions and media containing this compound from light.
-
Periodically test the activity of your this compound stock on a fresh, untreated batch of cells to ensure its potency.
-
-
Assess for Drug Resistance:
-
Perform a dose-response curve with the long-term treated cells and compare it to the parental cell line to determine if there is a shift in the IC50 value.
-
Analyze the expression of proteins involved in drug resistance (e.g., P-glycoprotein).[1]
-
-
Screen for Mycoplasma Contamination:
-
Regularly test your cell cultures for mycoplasma using a reliable method (e.g., PCR-based assay or fluorescence staining).[6]
-
-
Issue 2: High Variability in Experimental Replicates
-
Question: We are seeing significant variability between our biological replicates in long-term this compound experiments. How can we improve consistency?
-
Answer: High variability can stem from several sources in long-term studies:
-
Inconsistent Cell Seeding Density: Minor differences in initial cell numbers can be amplified over long culture periods.
-
Edge Effects in Multi-well Plates: Cells in the outer wells of a plate can experience different environmental conditions (e.g., temperature, evaporation) than cells in the inner wells.
-
Inconsistent Drug Concentration: Inaccurate pipetting or uneven distribution of this compound in the culture medium.
-
Cell Passage Number: Using cells with a high passage number can lead to phenotypic and genotypic drift.
-
-
Troubleshooting Steps:
-
Standardize Cell Culture Practices:
-
Use a consistent cell seeding protocol and count cells accurately before plating.
-
To minimize edge effects, avoid using the outer wells of multi-well plates for experimental samples; instead, fill them with sterile PBS or media.
-
Ensure thorough mixing of this compound in the culture medium before adding it to the cells.
-
-
Control for Cell Passage:
-
Use cells within a defined, low passage number range for all experiments.
-
Thaw a fresh vial of low-passage cells from a validated cell bank for each new long-term study.[7]
-
-
Issue 3: Unexpected Cellular Morphology or Growth Characteristics
-
Question: Our cells treated with this compound for an extended period are showing an unusual morphology and are not arresting in the G2/M phase as expected. What could be happening?
-
Answer: While this compound is known to induce G2/M arrest and apoptosis in some prostate cancer cell lines, long-term exposure can lead to different cellular responses.[6]
-
Cellular Adaptation: Cells may adapt to the presence of the drug, leading to altered signaling pathways and a different phenotype.
-
Off-Target Effects: At high concentrations or over long durations, off-target effects of the drug may become more prominent.
-
Nutrient Depletion: Long-term culture without adequate media changes can lead to nutrient depletion and waste product accumulation, affecting cell health and drug response.
-
-
Troubleshooting Steps:
-
Re-evaluate Drug Concentration:
-
Perform a new dose-response experiment to ensure you are using an appropriate concentration for long-term studies.
-
-
Monitor Cell Cycle and Apoptosis:
-
Regularly analyze the cell cycle profile (e.g., using propidium iodide staining and flow cytometry) and markers of apoptosis (e.g., cleaved PARP, Annexin V staining) to track the cellular response over time.[6]
-
-
Ensure Proper Culture Maintenance:
-
Maintain a consistent schedule for media changes to ensure adequate nutrient supply and removal of waste products.
-
-
Frequently Asked Questions (FAQs)
General Questions
-
Q1: What is the recommended solvent for this compound?
-
A1: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. Ensure the final concentration of DMSO in your cell culture medium is low (e.g., <0.1%) to avoid solvent-induced toxicity.
-
-
Q2: How often should the media with this compound be replaced in a long-term study?
-
A2: The frequency of media changes will depend on the cell line's metabolic rate and the stability of this compound in your culture conditions. A common starting point is to replace the media every 2-3 days.
-
-
Q3: What are appropriate positive and negative controls for a long-term this compound experiment?
-
A3:
-
Negative Control: A vehicle control (e.g., cells treated with the same concentration of DMSO used to dissolve this compound).
-
Positive Controls:
-
-
Mechanism and Pathway Questions
-
Q4: How can I confirm that this compound is activating AMPK in my long-term cultures?
-
A4: You can assess AMPK activation by performing a Western blot to detect the phosphorylation of AMPK at Threonine 172 (p-AMPKα Thr172) and the phosphorylation of its downstream target, Acetyl-CoA Carboxylase (ACC) at Serine 79 (p-ACC Ser79).[6] It is recommended to check these markers at various time points throughout your long-term study.
-
-
Q5: Are the effects of this compound dependent on the LKB1 tumor suppressor?
-
A5: Studies have shown that this compound can activate AMPK independently of the LKB1 status in some cell lines, such as DU145 and HeLa cells.[6] However, it is advisable to determine this in your specific cell model.
-
Experimental Design Questions
-
Q6: What are some key endpoints to measure in a long-term this compound treatment study?
-
A6:
-
Cell Viability and Proliferation: Assessed by assays such as MTT, CellTiter-Glo, or direct cell counting.
-
Cell Cycle Analysis: To determine the percentage of cells in different phases of the cell cycle.[6]
-
Apoptosis: Measured by Annexin V/PI staining, TUNEL assay, or Western blot for cleaved caspases and PARP.[6]
-
AMPK Pathway Activation: Monitored by Western blot for p-AMPK and p-ACC.[6]
-
Lipogenesis: Can be assessed by measuring the expression of key lipogenic enzymes like fatty acid synthase (FASN).
-
Colony Formation Assay: To evaluate the long-term effect on the clonogenic survival of cells.
-
-
Quantitative Data Summary
Table 1: Effect of this compound on Prostate Cancer Cell Growth
| Cell Line | Treatment | Duration | Effect |
| LNCaP | This compound (25 µM) | 3 days | Significant growth inhibition |
| PC3 | This compound (25 µM) | 3 days | Significant growth inhibition |
| LNCaP Xenograft | This compound (60 mg/kg) | 21 days | Robust inhibition of tumor growth |
Data summarized from a study by Zadra et al.[6]
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment | Duration | Predominant Cell Cycle Phase |
| LNCaP | This compound (25 µM) | 48 hours | G2/M arrest |
| PC3 | This compound (25 µM) | 24 hours | G2/M arrest |
Data summarized from a study by Zadra et al.[6]
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired long-term duration (e.g., 7, 14, or 21 days). Replace the media with fresh this compound every 2-3 days.
-
MTT Addition: At each time point, add MTT solution (5 mg/mL in PBS) to each well (10% of the media volume) and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the media and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot for AMPK Activation
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AMPKα (Thr172), total AMPKα, p-ACC (Ser79), and total ACC overnight at 4°C. A loading control like β-actin or GAPDH should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for long-term this compound studies.
References
- 1. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Drug resistance and combating drug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. almacgroup.com [almacgroup.com]
- 6. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. How to Prevent Contamination in Long-Term Cell Cultures [synapse.patsnap.com]
- 8. cellculturecompany.com [cellculturecompany.com]
- 9. Cell Culture Contamination | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Lessons from Nature: Sources and Strategies for Developing AMPK Activators for Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to minimize variability in MT 63-78-based assays.
Welcome to the technical support center for MT 63-78-based assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability and achieve reliable, reproducible results in their experiments involving the direct AMPK activator, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and specific small molecule that directly activates 5' AMP-activated protein kinase (AMPK).[1][2] It functions as an allosteric activator, binding to the AMPK complex and inducing a conformational change that enhances its kinase activity.[2][3] this compound has been shown to activate AMPK independently of cellular energy levels (i.e., without altering the AMP:ATP ratio) and is selective for AMPK complexes containing the β1 subunit.[4][5][6] Its activation of AMPK leads to the phosphorylation of downstream targets, such as Acetyl-CoA Carboxylase (ACC) and Raptor, which in turn inhibits anabolic pathways like lipogenesis and the mTORC1 signaling pathway.[1][2]
Q2: How should I prepare and store this compound stock solutions?
A2: For in vitro experiments, it is recommended to prepare a clear stock solution of this compound. To ensure reliable results, the clarified stock solution should be aliquoted and stored to prevent degradation from repeated freeze-thaw cycles.[1] Recommended storage conditions for the stock solution are -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[1] For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Q3: What are the typical working concentrations and incubation times for this compound in cell-based assays?
A3: The optimal concentration and incubation time for this compound will vary depending on the cell type and the specific assay being performed. However, based on published studies, a general range can be provided:
-
For assessing AMPK activation (e.g., by Western blot for p-AMPK or p-ACC): Concentrations ranging from 5 µM to 50 µM with incubation times as short as 30 minutes are often sufficient to observe a dose-dependent increase in the phosphorylation of AMPK and its downstream targets.[1][2]
-
For cell viability or proliferation assays (e.g., MTT assay): Longer incubation times, typically from 24 to 96 hours, are used.[1][7] The effective concentration can range from 1 µM to 50 µM, with a reported EC50 of approximately 25 µM in some prostate cancer cell lines.[1][2]
-
For cell cycle analysis: An incubation of 24 hours with 25 µM this compound has been shown to induce G2/M phase arrest in certain cancer cell lines.[1][2]
It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental system.
Troubleshooting Guides
This section addresses common issues that may arise during this compound-based assays and provides strategies to minimize variability.
Issue 1: High Variability in Cell Viability/Proliferation Assays
High variability in assays like the MTT assay can obscure the true effect of this compound.
| Potential Cause | Troubleshooting Strategy |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between seeding groups of wells. |
| Edge Effects in Multi-well Plates | To minimize evaporation from outer wells, which can concentrate media components and affect cell growth, fill the outer wells with sterile PBS or media without cells. |
| Variability in this compound Treatment | Prepare a master mix of the final this compound concentrations to add to the wells, rather than performing serial dilutions directly in the plate. Ensure thorough but gentle mixing after adding the compound. |
| Interference with Assay Reagents | Components in serum and phenol red in the culture medium can interfere with the MTT assay, leading to high background. It is advisable to use serum-free media during the MTT reagent incubation step and include appropriate background controls (media with MTT but no cells).[8] |
| Incomplete Solubilization of Formazan | Ensure complete solubilization of the formazan crystals by adding the solubilization solution and incubating for a sufficient period with gentle agitation. Incomplete solubilization will lead to inaccurate absorbance readings.[8] |
Issue 2: Inconsistent or Weak Signal in Western Blots for p-AMPK and p-ACC
Detecting the phosphorylation of AMPK and its downstream target ACC is a key indicator of this compound activity.
| Potential Cause | Troubleshooting Strategy |
| Suboptimal Lysis Buffer | Use a lysis buffer (e.g., RIPA buffer) supplemented with fresh protease and phosphatase inhibitors to prevent dephosphorylation of your target proteins.[9] |
| Low Protein Concentration | Ensure you are loading a sufficient amount of protein per well (typically 20-30 µg of cell lysate).[9] If the target protein is of low abundance, consider immunoprecipitation to enrich for the protein of interest. |
| Poor Antibody Performance | Use antibodies validated for the specific application (Western blot). Optimize the primary antibody concentration and consider increasing the incubation time (e.g., overnight at 4°C).[10] Ensure the secondary antibody is appropriate and not expired. |
| Inefficient Protein Transfer | Verify the transfer efficiency by staining the membrane with Ponceau S after transfer. For high molecular weight proteins like ACC (~265-280 kDa), a wet transfer system is often more efficient than semi-dry. Using a gradient gel (e.g., 4-12%) may also improve the resolution and transfer of large proteins.[11] |
| High Background Obscuring Signal | Optimize the blocking step by trying different blocking agents (e.g., 5% non-fat dry milk or BSA in TBST) and increasing the blocking time.[9] Ensure adequate washing steps to remove unbound antibodies.[10] |
Quantitative Data Summary
The following tables summarize quantitative data from studies using this compound.
Table 1: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines
| Cell Line | Assay | Incubation Time | Concentration Range (µM) | Observed Effect | Reference |
| LNCaP | Cell Viability | 4 days | 0 - 50 | Dose-dependent decrease in cell number | [1] |
| PC3 | Cell Viability | 4 days | 0 - 50 | Dose-dependent decrease in cell number | [1] |
| LNCaP | AMPK Activity | 30 minutes | 0 - 50 | Dose-dependent increase in p-ACC and p-Raptor | [2] |
| PC3 | AMPK Activity | 30 minutes | 0 - 50 | Dose-dependent increase in p-ACC and p-Raptor | [2] |
| LNCaP, CRPC cells | Cell Cycle | 24 hours | 25 | Significant enrichment in G2/M population | [1] |
| PC3 | Colony Formation | 3 weeks | 1 - 5 | Reduction in the number of colonies |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Treatment | Duration | Outcome | Reference |
| C57 BL/6 male mice | Tumor xenograft | 30 mg/kg; intraperitoneal injection; daily | 14 days | 33% inhibition of tumor growth | [1] |
| Nude mice | LNCaP xenograft | 30 mg/kg; i.p. daily | 14 days | 33% inhibition of tumor growth | [3] |
| Nude mice | LNCaP xenograft | 60 mg/kg; i.p. daily | 21 days | More robust inhibition of tumor growth | [3] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is a synthesized methodology based on standard practices for MTT assays and information from this compound related publications.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the treatment wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, 72, or 96 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the MTT stock solution in serum-free medium to a final concentration of 0.5 mg/mL. Remove the treatment medium from the wells and add 100 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.
-
Absorbance Measurement: Gently agitate the plate on a shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Western Blot for AMPK Activation
This protocol outlines the key steps for detecting the phosphorylation of AMPK and its substrate ACC.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations for the appropriate time (e.g., 30 minutes).
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[9]
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load the samples onto a 4-12% gradient SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer with Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[9]
-
Incubate the membrane with a primary antibody against phospho-AMPKα (Thr172) or phospho-ACC (Ser79) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe for total AMPKα or total ACC, and/or a housekeeping protein like β-actin.
-
Visualizations
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel direct activator of AMPK inhibits prostate cancer growth by blocking lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
- 6. ijpsr.com [ijpsr.com]
- 7. embopress.org [embopress.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Challenges of MT 63-78 Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the poor aqueous solubility of MT 63-78. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a hydrophobic compound with poor solubility in aqueous solutions. It is, however, soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[1][2]
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: DMSO is the recommended solvent for preparing stock solutions of this compound.[1][2] It has been shown to dissolve the compound effectively at concentrations as high as 125 mg/mL.[1][3] For optimal results and to avoid issues with hygroscopicity, it is recommended to use a fresh, unopened vial of DMSO.[1]
Q3: My this compound is not dissolving completely, even in DMSO. What should I do?
A3: If you encounter difficulties in dissolving this compound, gentle warming of the solution to 37°C and sonication can aid in dissolution.[4] Ensure the vial is tightly sealed to prevent solvent evaporation.
Q4: How should I store the this compound stock solution?
A4: Once dissolved in a solvent, it is recommended to aliquot the stock solution into smaller volumes and store them at -20°C for up to one month or -80°C for up to six months.[5] This practice helps to prevent degradation from repeated freeze-thaw cycles.[1] The powdered form of this compound should be stored at -20°C for up to three years.[2]
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound solutions for in vitro and in vivo experiments.
Issue 1: Precipitation of this compound upon dilution in aqueous media.
Cause: This is expected due to the hydrophobic nature of this compound. When a concentrated DMSO stock is diluted into an aqueous buffer (e.g., cell culture media, PBS), the compound can precipitate out of the solution.
Solutions:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is kept as low as possible, ideally below 1%, to minimize solvent-induced artifacts in your experiments.[6]
-
Step-wise Dilution: Instead of a single large dilution, perform a series of smaller, step-wise dilutions. This can help to keep the compound in solution.
-
Use of Surfactants or Co-solvents: For challenging applications, consider the use of a formulation containing surfactants or co-solvents. A published protocol for in vivo use includes a combination of DMSO, PEG300, Tween-80, and saline.[1]
-
Vortexing During Dilution: Vigorously vortex the aqueous solution while adding the this compound stock solution to promote rapid and even dispersion.
Issue 2: Inconsistent results in biological assays.
Cause: This could be due to incomplete solubilization or precipitation of this compound in the assay medium, leading to a lower effective concentration of the compound.
Solutions:
-
Visual Inspection: Before each experiment, visually inspect your final working solution for any signs of precipitation. A clear solution is crucial for reproducible results.
-
Pre-warming Media: Pre-warming the cell culture media or buffer to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Solubility Testing: If you are using a new cell line or assay buffer, it is advisable to perform a small-scale solubility test to determine the maximum achievable concentration of this compound without precipitation.
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Concentration | Notes | Reference |
| DMSO | 125 mg/mL (383.02 mM) | Ultrasonic treatment may be needed. Use of newly opened DMSO is recommended. | [1][3] |
| DMSO | 3.26 mg/mL (10 mM) | - | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (6.37 mM) | This formulation yields a clear solution and is suitable for in vivo studies. | [6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound for the desired volume of a 10 mM stock solution (Molecular Weight: 326.35 g/mol ).
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously until the powder is completely dissolved. If necessary, warm the tube to 37°C and sonicate for short intervals.
-
Visually confirm that the solution is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
Procedure:
-
Determine the final desired concentration of this compound for your experiment.
-
Calculate the volume of the 10 mM stock solution needed to achieve the final concentration in your total assay volume.
-
To minimize precipitation, first, dilute the stock solution in a small volume of cell culture medium (e.g., 1:10 dilution).
-
Add this intermediate dilution to the final volume of pre-warmed cell culture medium while gently vortexing.
-
Ensure the final DMSO concentration is below a level that affects your cells (typically <0.5%).
-
Use the freshly prepared working solution immediately for your experiments.
Visualizing the Mechanism of Action
This compound is a direct activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1][6] Activation of AMPK by this compound leads to the inhibition of anabolic pathways, such as lipogenesis and mTORC1 signaling, which are critical for cancer cell growth.[6][7]
Caption: Signaling pathway of this compound as a direct AMPK activator.
Caption: Recommended experimental workflow for this compound.
Caption: Logical relationship for addressing this compound solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. admin.biosschina.com [admin.biosschina.com]
- 3. iscabiochemicals.com [iscabiochemicals.com]
- 4. file.glpbio.com [file.glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Hydrazide-Mediated Solubilizing Strategy for Poorly Soluble Peptides Using a Dialkoxybenzaldehyde Linker [jstage.jst.go.jp]
- 7. A novel direct activator of AMPK inhibits prostate cancer growth by blocking lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Two Direct AMPK Activators: MT 63-78 vs. A-769662
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent direct AMP-activated protein kinase (AMPK) activators, MT 63-78 and A-769662. This analysis is supported by experimental data on their mechanisms of action, potency, and cellular effects.
AMPK is a crucial regulator of cellular energy homeostasis, making it a compelling therapeutic target for metabolic diseases and cancer. Both this compound and A-769662 are valuable research tools that directly activate AMPK, independent of cellular AMP levels. They achieve this by allosterically binding to the AMPK complex and inhibiting its dephosphorylation.
Mechanism of Action and Isoform Specificity
Both this compound and A-769662 function as direct AMPK activators.[1][2] Their primary mechanism involves binding to the β1 subunit of the AMPK heterotrimer, leading to allosteric activation and prevention of dephosphorylation of the catalytic α subunit at Threonine 172.[1][3]
While both compounds show a preference for β1-containing AMPK complexes, there are nuances in their isoform selectivity. In vitro studies have shown that A-769662 exhibits a stronger activation of β1-containing heterotrimers (α1β1γ1 and α2β1γ1) compared to this compound.[1] However, at higher concentrations, this compound has been observed to activate β2-containing complexes, a characteristic not shared by A-769662, which displays minimal to no activity towards β2 isoforms.[1]
Quantitative Comparison of Efficacy
Direct comparative studies have demonstrated that this compound is a more potent inhibitor of cancer cell growth than A-769662. One study reported that this compound has a 16 to 40-fold higher potency in inhibiting the growth of androgen-sensitive and castration-resistant prostate cancer cells.[1] Another source suggests that this compound is 5 to 10-fold more potent than A-769662.[4]
It is important to consider the context of the potency measurements. The half-maximal effective concentration (EC50) for AMPK activation by this compound in cellular assays is reported to be 25 μM in prostate cancer cell lines.[1][5] In contrast, the EC50 for A-769662 in a cell-free assay using partially purified rat liver AMPK is 0.8 μM.[2][6] The differing experimental setups (cell-based vs. cell-free) make a direct comparison of these specific EC50 values challenging. However, the head-to-head cellular potency data strongly indicates the superior efficacy of this compound in a biological context.
Table 1: Comparison of Potency and Cellular Effects
| Feature | This compound | A-769662 |
| AMPK Activation (EC50) | 25 μM (in LNCaP and PC3 cells)[1][5] | 0.8 μM (cell-free, rat liver AMPK)[2][6] |
| Growth Inhibition Potency | 16-40x more potent than A-769662 in prostate cancer cells[1] | - |
| Inhibition of Lipogenesis | Blocks de novo lipogenesis in prostate cancer cells[1] | Inhibits fatty acid synthesis in hepatocytes (IC50 = 3.2 μM)[2] |
| Apoptosis Induction | Induces mitotic arrest and apoptosis in prostate cancer cells[5] | Can induce cell cycle arrest[2] |
| β2 Isoform Activation | Activates at high concentrations[1] | No or low activation[1] |
Signaling Pathways and Cellular Consequences
The activation of AMPK by both this compound and A-769662 triggers a cascade of downstream signaling events aimed at restoring cellular energy balance. A primary consequence is the inhibition of anabolic pathways, such as lipid synthesis, and the activation of catabolic processes.
dot
References
- 1. A novel direct activator of AMPK inhibits prostate cancer growth by blocking lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A-769662 | Cell Signaling Technology [cellsignal.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
A Head-to-Head Comparison: MT 63-78 and Metformin in the Activation of AMP-Activated Protein Kinase (AMPK)
For researchers and professionals in drug development, understanding the nuances of AMP-activated protein kinase (AMPK) activation is critical for therapeutic innovation. This guide provides an objective comparison of two key compounds, the direct activator MT 63-78 and the widely used indirect activator metformin, supported by experimental data and detailed protocols.
Executive Summary
This compound emerges as a potent and direct activator of AMPK, functioning independently of cellular energy status. In stark contrast, metformin, a cornerstone in type 2 diabetes management, activates AMPK indirectly by modulating cellular energy levels. Experimental evidence indicates that this compound is a significantly more potent activator of AMPK than metformin, with effects that are strictly dependent on the presence of the kinase. This guide delves into the distinct mechanisms of action, comparative potency, and the experimental frameworks used to evaluate these two pivotal molecules.
Data Presentation: Quantitative Comparison of this compound and Metformin
| Feature | This compound | Metformin |
| Mechanism of Action | Direct AMPK Activator | Indirect AMPK Activator |
| Molecular Target | Allosteric binding to the β1 subunit of AMPK, inhibiting dephosphorylation. | Inhibition of mitochondrial respiratory chain complex I. |
| Effect on Cellular Energy | No significant change in the AMP:ATP ratio.[1][2] | Increases the AMP:ATP ratio. |
| Potency (EC50/Effective Conc.) | EC50 of 25 µM in cell-based assays.[1] | Effective concentrations in the millimolar (mM) range in vitro. |
| Specificity | Effects are strictly dependent on functional AMPK.[1] | Exhibits known AMPK-independent effects.[1] |
| Activation Potency Comparison | Significantly stronger activation of AMPK compared to metformin.[1] | Less potent in direct AMPK activation assays. |
Signaling Pathway Diagrams
The distinct mechanisms of AMPK activation by this compound and metformin are visualized below.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and metformin.
In Vitro AMPK Activity Assay
-
Objective: To directly measure the enzymatic activity of recombinant AMPK in the presence of the activator.
-
Materials:
-
Human recombinant AMPK α1β1γ1.
-
GST-ACC peptide (1-150) as a substrate.
-
[γ-³²P]ATP.
-
This compound and metformin at various concentrations.
-
Kinase buffer.
-
Phosphocellulose paper.
-
Scintillation counter.
-
-
Procedure:
-
Prepare reaction mixtures containing recombinant AMPK, GST-ACC peptide, and the test compound (this compound or metformin) in kinase buffer.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture for a specified time (e.g., 30 minutes) at 30°C.
-
Stop the reaction and spot the mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter to determine the level of substrate phosphorylation, which reflects AMPK activity.
-
Cellular AMPK Activation Assay (Western Blot)
-
Objective: To assess the phosphorylation status of AMPK and its downstream targets in cultured cells following treatment with activators.
-
Cell Lines: LNCaP and PC3 prostate cancer cells are commonly used.[1]
-
Materials:
-
Cell culture reagents.
-
This compound and metformin.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC, anti-phospho-Raptor (Ser792), anti-Raptor.
-
Secondary antibodies (HRP-conjugated).
-
Chemiluminescence detection reagents.
-
-
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of this compound (e.g., 0-50 µM) or metformin (e.g., 0-10 mM) for a specified duration (e.g., 30 minutes to 24 hours).
-
Lyse the cells and collect the protein extracts.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify band intensities to determine the ratio of phosphorylated to total protein.
-
Cellular ATP/ADP/AMP Measurement
-
Objective: To determine the effect of the compounds on the cellular energy state.
-
Materials:
-
Cultured cells (e.g., LNCaP, PC3).
-
This compound and metformin.
-
Reagents for nucleotide extraction (e.g., perchloric acid).
-
High-Performance Liquid Chromatography (HPLC) system.
-
-
Procedure:
-
Treat cultured cells with the test compounds as in the cellular activation assay.
-
Rapidly quench metabolic activity and extract nucleotides from the cells.
-
Analyze the cell extracts using HPLC to separate and quantify ATP, ADP, and AMP levels.
-
Calculate the AMP:ATP ratio to assess the cellular energy status. A study on LNCaP and PC3 cells showed that unlike metformin, this compound did not cause any changes in intracellular ATP and ADP levels, indicating its activation of AMPK is not an indirect effect of increased energy stress.[1]
-
Experimental Workflow Diagram
References
Validating the Specificity of MT 63-78 for AMPK: A Comparative Guide for Researchers
For researchers in cellular metabolism and drug discovery, the precise modulation of key regulatory proteins is paramount. 5' AMP-activated protein kinase (AMPK) stands out as a critical sensor of cellular energy status, making it a prime therapeutic target for metabolic diseases and cancer. This guide provides a detailed comparison of the direct AMPK activator, MT 63-78, with other activators, focusing on its specificity and providing supporting experimental data and protocols to aid in its validation and application.
Introduction to AMPK Activation
AMPK is a heterotrimeric protein complex comprising a catalytic α subunit and regulatory β and γ subunits. Its activation is a crucial response to metabolic stress, such as a high AMP:ATP ratio. This activation can be achieved through two main classes of small molecules: indirect and direct activators. Indirect activators, like metformin, typically function by increasing the cellular AMP:ATP ratio. In contrast, direct activators, such as this compound and A-769662, bind directly to the AMPK complex to induce a conformational change that promotes its activity, often independent of cellular energy levels.[1][2] The specificity of these direct activators is a key determinant of their utility as research tools and therapeutic agents.
Comparative Analysis of Direct AMPK Activators
This compound has emerged as a potent, direct activator of AMPK.[3][4] To objectively assess its performance, this guide compares it primarily with another well-characterized direct activator, A-769662.
Potency and Efficacy
The potency of direct AMPK activators is typically quantified by their half-maximal effective concentration (EC50) in biochemical assays.
| Compound | Target | EC50 | Primary Isoform Selectivity | Reference |
| This compound | AMPK | 25 µM | β1 subunit-containing heterotrimers | [5] |
| A-769662 | AMPK | 0.8 µM | β1 subunit-containing heterotrimers | [6] |
As the data indicates, while both compounds target AMPK, A-769662 exhibits a significantly lower EC50, suggesting higher potency in cell-free assays. However, potency is just one aspect of a compound's profile.
Specificity and Off-Target Effects
A critical attribute of a pharmacological tool is its specificity for the intended target. Off-target effects can lead to misinterpretation of experimental results and potential toxicity.
This compound: To evaluate its specificity, this compound was screened against a panel of 93 different protein kinases. The results demonstrated a high degree of selectivity for AMPK. At a concentration of 25 µM, only two kinases, IGF-1R and Flt3, were slightly activated. Notably, the majority of the kinases in the panel, including the rat homolog of AMPK and other members of the AMPK-related kinase family (SIK, ARK5, MARK1), were not stimulated. Only one kinase, MST1, showed an inhibition of more than 50% at this high concentration.[3] Furthermore, in cells lacking the α1 and α2 catalytic subunits of AMPK, this compound failed to induce the phosphorylation of the downstream target ACC, confirming its on-target mechanism in a cellular context.[3]
A-769662: While also being a potent AMPK activator, A-769662 has been reported to have off-target effects. Studies have shown that it can inhibit the function of the 26S proteasome through an AMPK-independent mechanism.[7] This off-target activity is an important consideration when interpreting data from cellular assays using A-769662.
Experimental Protocols for Specificity Validation
To assist researchers in independently validating the specificity of this compound or other AMPK activators, detailed protocols for key experiments are provided below.
Biochemical Kinase Assay (Cell-Free)
This assay directly measures the ability of a compound to activate purified AMPK enzyme.
Objective: To determine the EC50 of a test compound for AMPK activation in a cell-free system.
Materials:
-
Recombinant human AMPK (α1β1γ1 complex)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT, 100 µM AMP)
-
ATP
-
SAMS peptide (a synthetic substrate for AMPK)
-
Test compound (e.g., this compound)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well plates
-
Plate reader for luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the recombinant AMPK enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of SAMS peptide and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which involves a two-step addition of reagents to deplete unused ATP and then convert ADP to ATP for a luminescence readout.
-
The luminescent signal is proportional to the amount of ADP generated and thus reflects AMPK activity.
-
Plot the AMPK activity against the log of the test compound concentration and fit the data to a dose-response curve to determine the EC50.
Cell-Based AMPK Activation Assay (Western Blot)
This assay assesses the activation of AMPK in a cellular context by measuring the phosphorylation of AMPK and its downstream targets.
Objective: To confirm that the test compound activates the AMPK pathway in intact cells.
Materials:
-
Cell line of interest (e.g., LNCaP, PC3)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AMPKα) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed for total AMPKα and total ACC.
Visualizing the AMPK Signaling Pathway and Experimental Workflows
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential effects of AMPK agonists on cell growth and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel direct activator of AMPK inhibits prostate cancer growth by blocking lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A 769662 | AMPK | Tocris Bioscience [tocris.com]
- 7. selleckchem.com [selleckchem.com]
A comparative study of MT 63-78 and other direct AMPK activators.
A Comparative Guide to MT 63-78 and Other Direct AMPK Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the direct AMP-activated protein kinase (AMPK) activator this compound with other notable alternatives. The information is supported by experimental data to assist researchers in selecting the appropriate tool compounds for their studies in metabolic diseases and oncology.
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism.[1][2][3] Its activation can switch cellular processes from ATP-consuming anabolic pathways to ATP-producing catabolic pathways, making it an attractive therapeutic target for metabolic disorders and cancer.[1][2][4][5] Molecules that activate AMPK can be categorized as either indirect or direct. Indirect activators, such as metformin, typically work by increasing the cellular AMP/ATP ratio.[3] Direct activators, however, bind directly to the AMPK complex to induce a conformational change that promotes activation. This guide focuses on the latter, with a specific emphasis on this compound.
This compound is a potent, synthetic, small-molecule direct activator of AMPK.[6][7][8] It allosterically activates the kinase and inhibits its dephosphorylation at the critical Threonine 172 residue on the α-subunit.[6][9] Like several other synthetic activators, including the first-in-class compound A-769662, this compound binds to a site between the kinase domain of the α-subunit and the carbohydrate-binding module (CBM) of the β-subunit, known as the allosteric drug and metabolite (ADaM) site.[10][11] These compounds typically show selectivity for AMPK complexes containing the β1 isoform over the β2 isoform.[11][12][13]
Comparative Data of Direct AMPK Activators
The following tables summarize the biochemical properties and cellular effects of this compound in comparison to other widely studied direct AMPK activators.
Table 1: Biochemical Properties and Potency of Direct AMPK Activators
| Compound | Target Site | Subunit Selectivity | EC50 / Potency | Key Characteristics |
| This compound | ADaM Site | Prefers β1-containing complexes[12][14] | EC50 = 25 μM (in PCa cells)[6][9] | 5-10 fold more potent than A-769662[10]; 16-40 times higher growth inhibitory potency than A-769662[6] |
| A-769662 | ADaM Site | Selective for β1 over β2 complexes[13][15] | EC50 ≈ 0.8 µM (cell-free) | First-in-class thienopyridone; has poor oral availability.[13][16] |
| 991 | ADaM Site | Prefers β1-containing complexes | More potent than A-769662[10] | A potent activator used in structural studies.[11] |
| PF-739 | ADaM Site | Pan-activator (activates β1 and β2)[15][17] | EC50 ≈ 8-9 nM (for β1 complexes)[18] | A potent, pan-isoform activator.[17] |
| AICAR (ZMP) | γ-subunit (AMP site) | N/A | Less potent than AMP[13] | Pro-drug; converted to ZMP, an AMP analog, which can have off-target effects on other AMP-sensitive enzymes.[13][16] |
Table 2: Comparative Cellular and In Vivo Effects
| Compound | Model System | Key Cellular/Physiological Effects | Reference |
| This compound | Prostate Cancer Cells (LNCaP, PC3) | Inhibits cell growth, induces G2/M mitotic arrest and apoptosis.[6][7][12] | [Zadra et al., 2014][6] |
| Prostate Cancer Cells | Blocks de novo lipogenesis by phosphorylating ACC.[6][7][12] | [Zadra et al., 2014][6] | |
| Prostate Cancer Xenograft | Inhibited tumor growth by 33%; increased phosphorylation of ACC and Raptor in tumors.[6][9] | [Zadra et al., 2014][6] | |
| A-769662 | Primary Hepatocytes | Inhibits de novo lipogenesis. | [Forester et al., 2010][16] |
| ob/ob Mice | Lowered liver TG levels and increased fatty acid oxidation. | [Cool et al., 2006][16] | |
| PF-739 & 991 | Mouse Skeletal Muscle (ex vivo) | Increased glucose uptake. Co-stimulation with AICAR showed a potentiated effect.[19] | [Jensen et al., 2022][19] |
| AICAR | High-fat fed rats | Reduced hepatic lipids. | [Bujak et al., 2015][16] |
Mandatory Visualizations
Signaling Pathway
Caption: AMPK activation by this compound inhibits key anabolic pathways like lipogenesis and protein synthesis.
Experimental Workflow
Caption: A typical workflow for characterizing and comparing novel AMPK activators from bench to in vivo.
Logical Relationships
Caption: Classification of AMPK activators based on their mechanism of action and binding site.
Experimental Protocols
Protocol 1: In Vitro AMPK Kinase Assay (Cell-Free)
This protocol is for determining the direct activation of AMPK by a compound using a purified recombinant enzyme.
Objective: To measure the dose-dependent effect of a test compound on the kinase activity of recombinant AMPK α1β1γ1.
Materials:
-
Purified, recombinant human AMPK (α1β1γ1)
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.4, 12 mM MgCl₂, 1 mM Na₃VO₄, 5 mM NaF)
-
ATP solution
-
Substrate peptide (e.g., GST-ACC peptide)[9]
-
Test compounds (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar luminescent or radioactive [³²P]-γATP assay system[20]
-
96-well microplate
-
Microplate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compound (e.g., this compound) in kinase buffer. Include a vehicle control (DMSO) and a positive control (e.g., AMP or A-769662).
-
In a 96-well plate, add the recombinant AMPK enzyme and the substrate peptide to each well.
-
Add the serially diluted test compounds to the appropriate wells.
-
Pre-incubate the plate for 10-20 minutes at 30°C to allow compound binding.
-
Initiate the kinase reaction by adding a final concentration of ATP (e.g., 10-50 µM) to each well.
-
Incubate the reaction for 30-60 minutes at 30°C.[9]
-
Stop the reaction and measure the amount of ADP produced according to the manufacturer's instructions for the ADP-Glo™ assay. This involves two steps: first, depleting the remaining ATP, and second, converting the generated ADP back to ATP to be measured by a luciferase reaction.
-
Record the luminescence signal, which is directly proportional to kinase activity.
-
Plot the activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Protocol 2: Cellular AMPK Activation Assay (Western Blot)
This protocol is for assessing a compound's ability to activate AMPK within intact cells by measuring the phosphorylation of AMPK and its downstream substrate, ACC.
Objective: To detect increased phosphorylation of AMPK at Thr172 and ACC at Ser79 in cells treated with an AMPK activator.
Materials:
-
Cancer cell lines (e.g., LNCaP, PC3, HeLa)[6]
-
Complete cell culture medium
-
Test compound (e.g., this compound)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
Western blot transfer system
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα, anti-phospho-ACC (Ser79), anti-total-ACC, anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the test compound (e.g., 0-50 µM this compound) for a specified time (e.g., 1-24 hours). Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them directly on the plate with ice-cold lysis buffer.
-
Scrape the cell lysate, collect it, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein amounts for all samples, mix with Laemmli sample buffer, and denature by heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-AMPKα) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Re-probe the membrane with antibodies for total proteins and the loading control to confirm equal loading and to assess the ratio of phosphorylated to total protein.
References
- 1. Promise and challenges for direct small molecule AMPK activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMPK activators: mechanisms of action and physiological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule Modulators of AMP-Activated Protein Kinase (AMPK) Activity and Their Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct AMP-activated protein kinase activators: a review of evidence from the patent literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel direct activator of AMPK inhibits prostate cancer growth by blocking lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. | MGH/HST Martinos Center for Biomedical Imaging [nmr.mgh.harvard.edu]
- 8. [PDF] A novel direct activator of AMPK inhibits prostate cancer growth by blocking lipogenesis | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. embopress.org [embopress.org]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. ahajournals.org [ahajournals.org]
- 15. Elucidating the Activation Mechanism of AMPK by Direct Pan-Activator PF-739 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. researchgate.net [researchgate.net]
- 18. diposit.ub.edu [diposit.ub.edu]
- 19. Direct small molecule ADaM-site AMPK activators reveal an AMPKγ3-independent mechanism for blood glucose lowering - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Cross-validation of MT 63-78's anti-cancer effects in different tumor types.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer effects of MT 63-78 across different tumor types, with a primary focus on prostate cancer due to the extensive available data. It objectively compares the compound's performance with alternative AMP-activated protein kinase (AMPK) activators and includes supporting experimental data and methodologies to inform further research and development.
Introduction to this compound
This compound (also known as Debio 0930) is a potent and specific small molecule that directly activates 5' AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] Unlike indirect activators such as metformin, this compound allosterically activates the AMPK complex and inhibits its dephosphorylation without altering cellular ATP/ADP levels.[1][3] Its anti-cancer properties are primarily attributed to its ability to induce metabolic stress in cancer cells, leading to cell cycle arrest and apoptosis.[1][4] The primary mechanism of its anti-tumor action has been identified as the blockade of de novo lipogenesis, a critical pathway for the rapid growth of many cancer types.[2]
Mechanism of Action: The AMPK Signaling Pathway
This compound directly binds to the regulatory β1 subunit of the AMPK heterotrimeric complex (comprising α, β, and γ subunits).[2][3] This binding induces a conformational change that allosterically activates the kinase domain of the α subunit. This activation is independent of the major upstream AMPK kinase, LKB1.[1] Once activated, AMPK phosphorylates multiple downstream targets to inhibit anabolic pathways (e.g., fatty acid and protein synthesis) and promote catabolic processes. Key anti-cancer effects are mediated through the phosphorylation and inhibition of Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, and the inhibition of the mTORC1 pathway via phosphorylation of Raptor.[1]
Performance Comparison in Prostate Cancer
Prostate cancer (PCa) is the most extensively studied tumor type for this compound's efficacy. It has demonstrated significant anti-proliferative effects in both androgen-sensitive and castration-resistant prostate cancer (CRPC) cell lines.
Quantitative Data Summary: this compound vs. Alternatives in Prostate Cancer
| Parameter | This compound | A-769662 | Metformin / AICAR |
| Mechanism | Direct AMPK Activator | Direct AMPK Activator | Indirect AMPK Activators |
| AMPK Activation (EC50) | ~25 µM in PCa cells[1] | Less potent in cells[1] | N/A (acts upstream) |
| Potency (Cell Growth) | 16-40x more potent than A-769662[1] | Lower potency[1] | Effects can be AMPK-independent[1] |
| In Vitro Cell Growth | Dose-dependent decrease in LNCaP & PC3 cells[5] | Inhibits PCa cell growth[1] | Inhibit PCa cell growth[4] |
| Cell Cycle Effect | G2/M Arrest[1] | Not specified | G1-S arrest (Hepatocellular)[4] |
| Apoptosis Induction | Induces apoptosis in PCa cells[1] | Not specified | Induces apoptosis[4] |
| In Vivo Tumor Growth | 33% inhibition (30 mg/kg) in LNCaP xenografts[1] | Not specified | Inhibits xenograft growth |
| Specificity | Effects are strictly AMPK-dependent[2] | Primarily β1 subunit-specific | Can have AMPK-independent effects[1] |
Cross-Validation in Other Tumor Types
While the majority of published data focuses on prostate cancer, there is evidence suggesting broader anti-cancer activity for this compound, although quantitative data is limited.
Summary of Effects in Non-Prostate Cancers
| Tumor Type | Cell Line | Observed Effect | Supporting Data |
| Lung Cancer | A549 (LKB1-null) | Growth inhibitory effect noted.[1] | Qualitative mention, no quantitative data available in the cited source. |
| Thyroid Cancer | KTC-1 (BRAF V600E) | Growth inhibitory effect noted.[1] | Qualitative mention, no quantitative data available in the cited source. |
Experimental Protocols
The following methodologies are based on the descriptions provided in the primary research article by Zadra et al. (2014) published in EMBO Molecular Medicine. For complete details, readers are encouraged to consult the original publication and its supplementary materials.
Cell Viability and Growth Assays
-
Objective: To determine the effect of this compound on the proliferation of cancer cell lines.
-
Methodology:
-
Cancer cells (e.g., LNCaP, PC3) are seeded in multi-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound (e.g., 0-50 µM) or vehicle control (DMSO).
-
Cell viability is assessed at various time points (e.g., 24, 48, 72, 96 hours) using a standard method such as the sulforhodamine B (SRB) colorimetric assay or by direct cell counting.
-
Growth curves are plotted to visualize the dose- and time-dependent effects of the compound.
-
Cell Cycle Analysis
-
Objective: To assess the impact of this compound on cell cycle progression.
-
Methodology:
-
Cells are treated with this compound (e.g., 25 µM) or vehicle for a specified duration (e.g., 24 or 48 hours).[5]
-
Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol.
-
Fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is quantified using appropriate software.
-
In Vivo Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Human cancer cells (e.g., LNCaP) are injected subcutaneously into immunocompromised mice (e.g., nude mice).
-
Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
-
Mice are randomized into treatment and control groups.
-
The treatment group receives daily intraperitoneal (i.p.) injections of this compound (e.g., 30 mg/kg), while the control group receives a vehicle solution.[1]
-
Tumor volume and mouse body weight are measured regularly (e.g., every 2-3 days).
-
At the end of the study (e.g., 14 or 21 days), mice are euthanized, and tumors are excised for further analysis (e.g., Western blot for pharmacodynamic markers like p-ACC).
-
Conclusion and Future Directions
The available evidence strongly supports the anti-cancer effects of the direct AMPK activator this compound in prostate cancer models, where it demonstrates superior potency and specificity compared to other activators like A-769662 and metformin.[1][2] Its primary mechanism, the inhibition of lipogenesis, makes it a particularly promising therapeutic agent for tumors reliant on this metabolic pathway.[1]
However, a significant gap exists in the literature regarding the quantitative effects of this compound in other cancer types. While initial findings in lung and thyroid cancer cells are encouraging, further comprehensive studies are required to validate its efficacy across a broader range of malignancies.[1] Future research should focus on:
-
Determining the IC50 values of this compound in a diverse panel of cancer cell lines (e.g., breast, colon, ovarian, pancreatic).
-
Conducting in vivo studies in xenograft models of these other cancers.
-
Investigating potential synergistic effects with standard-of-care chemotherapies in different tumor contexts.
Such cross-validation is essential to fully understand the therapeutic potential of this compound and to guide its clinical development.
References
A Comparative Analysis of the Therapeutic Index: MT 63-78 Versus Standard Chemotherapy in Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel AMP-activated protein kinase (AMPK) activator, MT 63-78, against the standard-of-care chemotherapeutic agents, docetaxel and cabazitaxel, for the treatment of prostate cancer. The focus is on evaluating the therapeutic index, a critical measure of a drug's safety and efficacy, based on available preclinical data.
Executive Summary
This compound, a potent and specific direct activator of AMPK, has demonstrated promising anti-tumor activity in preclinical models of prostate cancer. Its mechanism of action, which involves the inhibition of lipogenesis and the mTORC1 pathway, offers a targeted approach in contrast to the broad cytotoxic effects of standard chemotherapies like docetaxel and cabazitaxel. While a definitive, head-to-head comparison of the therapeutic index is limited by the lack of directly comparable preclinical studies, the available data suggests that this compound may possess a favorable safety profile at effective doses. Standard chemotherapies, while effective, are associated with significant toxicities, highlighting the need for novel agents with a wider therapeutic window.
Data Presentation: Preclinical Efficacy and Toxicity
The following tables summarize the available quantitative data from various preclinical studies. It is crucial to note that these values are not from head-to-head comparative studies and were obtained under different experimental conditions, which may include variations in mouse strains, tumor cell lines, and dosing regimens. Therefore, direct comparison of the therapeutic index should be interpreted with caution.
Table 1: Preclinical Efficacy and Toxicity of this compound, Docetaxel, and Cabazitaxel in Mouse Models of Prostate Cancer
| Drug | Effective Dose (ED) & Regimen | Efficacy (% Tumor Growth Inhibition) | Toxic Dose (TD) / Lethal Dose (LD50) | Therapeutic Index (TI) | Reference(s) |
| This compound | 30 mg/kg, i.p., daily for 14 days | 33% | MTD not definitively established; no significant toxicity observed at 30 mg/kg/day. | Not directly calculable from available data. | [1],[2] |
| Docetaxel | 10 mg/kg/week, i.v., for 3 weeks | 32.6% | LD50 (i.v.): 138 mg/kg (mice) MTD (oral granule, male mice): 25 mg/kg/day | TI (based on LD50/ED): ~13.8 (estimation) | [3] |
| Cabazitaxel | 20 mg/kg, i.v. (single or multiple doses) | More effective than docetaxel at the same dose. | HNTD (Highest Non-Toxic Dose): 40 mg/kg (mice) MTD (pediatric brain tumor model): 30 mg/kg (2x15 mg/kg) | Not directly calculable from available data. | [4],[5],[6] |
Table 2: In Vitro Potency of this compound
| Compound | Target | EC50 | Cell Line | Reference(s) |
| This compound | AMPK Activation | 25 µM | Not specified | [1] |
Experimental Protocols
General Protocol for In Vivo Efficacy Studies in Prostate Cancer Xenograft Models
This section outlines a typical experimental workflow for evaluating the in vivo efficacy of anti-cancer agents in a prostate cancer xenograft model. Specific parameters such as cell line, mouse strain, drug formulation, and dosing schedule would be tailored to the specific study.
-
Cell Culture: Human prostate cancer cell lines (e.g., LNCaP, PC-3, DU-145) are cultured under standard conditions.
-
Animal Model: Male immunodeficient mice (e.g., nude or SCID) are used.
-
Tumor Implantation: A suspension of prostate cancer cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Drug Administration: The investigational drug (e.g., this compound) or standard chemotherapy (e.g., docetaxel, cabazitaxel) is administered according to the specified dose, route (e.g., intraperitoneal, intravenous), and schedule. The control group receives a vehicle control.
-
Efficacy Assessment: Tumor growth is monitored throughout the treatment period. The primary endpoint is typically tumor growth inhibition.
-
Toxicity Assessment: Animal body weight, general health, and any signs of toxicity are monitored throughout the study.
-
Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to determine the significance of tumor growth inhibition.
Mandatory Visualization
Signaling Pathways
The distinct mechanisms of action of this compound and standard chemotherapies are visualized below.
Caption: Signaling pathway of this compound in a cancer cell.
Caption: Mechanism of action of Docetaxel and Cabazitaxel.
Experimental Workflow
The following diagram illustrates a generalized workflow for the preclinical evaluation of an anti-cancer drug's therapeutic index.
Caption: Workflow for Therapeutic Index Determination.
Discussion and Conclusion
The available preclinical data provides a foundational understanding of the potential therapeutic index of this compound in comparison to standard chemotherapies for prostate cancer.
This compound: As a direct activator of AMPK, this compound targets a key metabolic vulnerability in cancer cells. The observation that an effective dose for tumor growth inhibition (30 mg/kg/day) did not induce significant systemic toxicity in preclinical models is a strong indicator of a potentially favorable therapeutic window.[1][2] However, the lack of a defined Maximum Tolerated Dose (MTD) or LD50 in these studies prevents a quantitative calculation of its therapeutic index.
Docetaxel and Cabazitaxel: These taxane-based chemotherapies exert their cytotoxic effects by disrupting microtubule dynamics, a process essential for cell division in rapidly proliferating cells, including cancer cells. While effective, their mechanism is not specific to cancer cells, leading to a range of toxicities. The provided LD50 for docetaxel (138 mg/kg) and the HNTD for cabazitaxel (40 mg/kg) offer a glimpse into their toxicity profiles.[6] However, a direct comparison is hampered by the different experimental contexts in which these values were determined.
References
- 1. Docetaxel (Taxotere): a review of preclinical and clinical experience. Part I: Preclinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel direct activator of AMPK inhibits prostate cancer growth by blocking lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. urotoday.com [urotoday.com]
- 4. Maximum tolerated dose and toxicity evaluation of orally administered docetaxel granule in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of cabazitaxel in mouse models of pediatric brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
A Head-to-Head Comparison of MT 63-78 and AICAR in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of metabolic research, the activation of AMP-activated protein kinase (AMPK) remains a pivotal strategy for investigating and potentially treating a myriad of diseases, including metabolic syndromes and cancer. Among the pharmacological tools available, the direct AMPK activator MT 63-78 and the widely used pro-drug AICAR are prominent. This guide provides an objective, data-driven comparison of these two compounds, detailing their mechanisms, metabolic effects, and experimental considerations to aid researchers in selecting the appropriate tool for their studies.
Executive Summary
This compound and AICAR both function as AMPK activators but through distinct mechanisms. This compound is a potent, direct, allosteric activator that binds to the β1 subunit of the AMPK complex, leading to specific and robust activation.[1] In contrast, AICAR is a cell-permeable nucleoside that is intracellularly converted to ZMP, an AMP analog, which then activates AMPK by binding to the γ subunit.[2] This fundamental difference in their mode of action contributes to variations in their specificity, potency, and downstream metabolic effects. Notably, studies have shown that the growth-inhibitory effects of this compound are strictly dependent on AMPK, whereas AICAR can exert AMPK-independent effects.[2][3][4][5]
Mechanism of Action
This compound: A direct, allosteric activator that binds to the Allosteric Drug and Metabolite (ADaM) site on the AMPK β1 subunit.[1][6] This binding induces a conformational change that activates the kinase and protects it from dephosphorylation at Threonine 172.[7][8] Its action is independent of cellular energy status (i.e., it does not alter ATP/ADP levels) and has shown selectivity for AMPK complexes containing the β1 subunit.[7][9]
AICAR (Acadesine): A pro-drug that is taken up by cells via nucleoside transporters and phosphorylated by adenosine kinase to 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).[2][10] ZMP mimics AMP and binds to the γ subunit of AMPK, leading to allosteric activation and promoting phosphorylation of the α subunit at Threonine 172 by upstream kinases like LKB1.[10][11] However, ZMP can accumulate to high intracellular concentrations and may have off-target effects.[2]
Signaling Pathway Diagrams
Below are diagrams illustrating the distinct activation mechanisms and downstream signaling of this compound and AICAR.
Quantitative Data Comparison
The following tables summarize quantitative data from studies comparing the metabolic effects of this compound and AICAR.
| Parameter | This compound | AICAR | Cell Line(s) | Reference |
| AMPK Activation (EC₅₀) | ~25 µM | Not typically reported as EC₅₀ | LNCaP, PC3 | [7] |
| AMPK Activity Increase | Significantly stronger than AICAR | Weaker than this compound | LNCaP, PC3 | [7] |
| Cell Growth Inhibition | Dose-dependent | Dose-dependent | LNCaP, PC3 | [7] |
| ¹⁴C-Acetate Incorporation into Lipids (Inhibition) | Significant dose-dependent inhibition | Less potent than this compound | LNCaP | [7] |
| ¹⁴C-Acetate Oxidation (Stimulation) | Significant increase | Significant increase | LNCaP | [7] |
| Tumor Growth Inhibition (in vivo) | 33% inhibition (30 mg/kg) | Not directly compared in the same study | LNCaP xenografts | [7] |
Note: Direct head-to-head quantitative comparisons across a wide range of metabolic parameters are limited in the published literature. The data presented is compiled from studies where both compounds were investigated, though not always under identical conditions.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound and AICAR are provided below.
AMPK Activity Assay (In Vitro Kinase Assay)
This protocol outlines a general method for measuring the direct effect of compounds on AMPK activity using a purified recombinant enzyme.
-
Reagents and Materials:
-
Recombinant human AMPK (α1β1γ1)
-
Kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 8 mM MgCl₂, 200 µM ATP)
-
Substrate peptide (e.g., "SAMS" peptide)
-
³²P-γ-ATP
-
This compound and AICAR (or ZMP for direct comparison) at various concentrations
-
Phosphocellulose paper
-
Phosphoric acid
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, substrate peptide, and the test compound (this compound or ZMP) or vehicle control.
-
Add recombinant AMPK to the reaction mixture and incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding ³²P-γ-ATP and incubate for 15 minutes at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated ³²P-γ-ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the specific activity of AMPK and compare the effects of different concentrations of this compound and ZMP.
-
Cell-Based Lipogenesis Assay (¹⁴C-Acetate Incorporation)
This protocol measures the rate of de novo lipogenesis in cultured cells by tracking the incorporation of radiolabeled acetate into lipids.
-
Reagents and Materials:
-
Cell culture medium and supplements
-
Prostate cancer cell lines (e.g., LNCaP)
-
This compound and AICAR
-
[¹⁴C]-Acetate
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvent (e.g., Hexane:Isopropanol, 3:2 v/v)
-
Scintillation fluid and vials
-
Bradford reagent for protein quantification
-
-
Procedure:
-
Plate cells in multi-well plates and allow them to adhere and grow to the desired confluency.
-
Treat the cells with various concentrations of this compound, AICAR, or vehicle control for the desired duration (e.g., 12 hours).
-
Add [¹⁴C]-Acetate to the culture medium and incubate for a defined period (e.g., 2 hours).
-
Wash the cells with ice-cold PBS to remove unincorporated [¹⁴C]-Acetate.
-
Lyse the cells and extract total lipids using the hexane:isopropanol solvent mixture.
-
Transfer the lipid-containing organic phase to a scintillation vial and allow the solvent to evaporate.
-
Add scintillation fluid to the vials and measure the radioactivity using a scintillation counter.
-
In parallel, determine the total protein content of the cell lysates for normalization.
-
Express the results as counts per minute (CPM) per microgram of protein and compare the inhibitory effects of this compound and AICAR on lipogenesis.[7]
-
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for the initial screening and validation of AMPK activators like this compound and AICAR in a metabolic context.
Conclusion
Both this compound and AICAR are valuable pharmacological tools for activating AMPK and studying its role in metabolic regulation. However, their distinct mechanisms of action result in important differences in their specificity and potency.
This compound emerges as a more specific and potent direct activator of AMPK, particularly for β1-containing complexes. Its effects are largely dependent on AMPK, making it a suitable tool for dissecting AMPK-specific pathways without the confounding variables of cellular energy stress or significant off-target effects.[1][7] The primary mechanism of its anti-proliferative effects in cancer cells has been linked to the inhibition of de novo lipogenesis.[7][12][13][14]
AICAR , while a widely used and effective AMPK activator, acts as a pro-drug and its active form, ZMP, can have AMPK-independent effects on cellular metabolism and signaling.[2][3][15][5] Researchers using AICAR should be mindful of these potential off-target effects and may need to employ AMPK knockout or knockdown models to confirm the AMPK-dependency of their observations.
For researchers aiming to specifically investigate the direct consequences of AMPK activation on metabolic pathways, this compound offers a more targeted approach. AICAR remains a useful tool, especially for in vivo studies where it has been extensively characterized, but interpretation of the data requires careful consideration of its broader metabolic impact. The choice between these compounds will ultimately depend on the specific research question, the experimental system, and the desired level of target specificity.
References
- 1. embopress.org [embopress.org]
- 2. mdpi.com [mdpi.com]
- 3. AMPK-dependent and independent effects of AICAR and compound C on T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. academic.oup.com [academic.oup.com]
- 6. ahajournals.org [ahajournals.org]
- 7. A novel direct activator of AMPK inhibits prostate cancer growth by blocking lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.physiology.org [journals.physiology.org]
- 10. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AICAR induces phosphorylation of AMPK in an ATM-dependent, LKB1-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | The role of AMPK in cancer metabolism and its impact on the immunomodulation of the tumor microenvironment [frontiersin.org]
- 13. A novel direct activator of AMPK inhibits prostate cancer growth by blocking lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. | MGH/HST Martinos Center for Biomedical Imaging [nmr.mgh.harvard.edu]
- 15. AICAR Antiproliferative Properties Involve the AMPK-Independent Activation of the Tumor Suppressors LATS 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vivo Anti-Tumor Efficacy of MT 63-78 in Prostate Cancer Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anti-tumor activity of MT 63-78, a direct activator of AMP-activated protein kinase (AMPK), against other relevant compounds in various prostate cancer animal models. The data presented is compiled from preclinical studies to assist in the evaluation of this compound as a potential therapeutic agent.
Comparative Efficacy of this compound in a Xenograft Model
This compound has demonstrated significant anti-tumor activity in a human prostate cancer xenograft model using LNCaP cells in nude mice.[1] Two separate treatment regimens were evaluated, both showing a notable inhibition of tumor growth.
Table 1: In Vivo Efficacy of this compound in LNCaP Xenograft Model
| Treatment Group | Dosage & Administration | Treatment Duration | Tumor Growth Inhibition | Statistical Significance (p-value) | Reference |
| This compound | 30 mg/kg, intraperitoneally (i.p.), daily | 14 days | 33% | 0.049 | [1][2] |
| This compound | 60 mg/kg, i.p., daily | 21 days | More robust than 30 mg/kg | 0.004 | [1] |
| Vehicle Control | 5% hydroxypropyl beta-cyclodextrine, i.p., daily | 14 or 21 days | N/A | N/A | [1][2] |
Comparison with Other AMPK Activators
This compound has been shown to be a more potent inhibitor of prostate cancer cell growth compared to other AMPK activators.
Table 2: Comparative Potency of AMPK Activators in Prostate Cancer Models
| Compound | Comparison Metric | Model System | Key Findings | Reference |
| This compound vs. A-769662 | In vitro growth inhibition | Androgen-sensitive and castration-resistant prostate cancer (CRPC) cells | This compound is 16-40 times more potent than A-769662. | [2] |
| Metformin | In vivo tumor growth inhibition | LNCaP xenograft in nude mice | Intraperitoneal or oral administration led to a 35% and 55% inhibition of tumor growth, respectively. | [3] |
| AICAR | In vivo tumor growth inhibition | Human osteosarcoma xenografts | Significantly suppressed tumor growth.[4] In prostate cancer cells, it has been shown to induce apoptosis and inhibit migration and invasion.[5] | [4][5] |
Note: The in vivo studies for Metformin and AICAR were conducted in separate experiments and not as a direct head-to-head comparison with this compound in the same study.
Combination Therapy Potential
The anti-tumor effect of this compound can be enhanced when used in combination with androgen receptor (AR) signaling inhibitors. This suggests a synergistic relationship that could be beneficial in treating prostate cancer, including castration-resistant forms.[6][7]
Table 3: Synergistic Effects of this compound in Combination Therapies
| Combination | Model System | Key Findings | Reference |
| This compound + Bicalutamide | LNCaP and CRPC cells | Significantly enhances the growth inhibitory effect. | [2] |
| This compound + Enzalutamide (MDV3100) | LNCaP and CRPC cells | Robustly enhances anti-tumor effects in both sensitive and refractory models.[6] | [6][7] |
| This compound + Abiraterone | LNCaP and CRPC cells | Significantly enhances the growth inhibitory effect. | [2][7] |
Mechanism of Action: Signaling Pathway
This compound is a synthetic peptide that functions as a direct activator of AMPK by binding to its β1 subunit.[6] This activation triggers a cascade of downstream effects that ultimately inhibit cancer cell growth. The primary mechanism is the blockade of de novo lipogenesis, a critical pathway for the rapid proliferation of prostate cancer cells.[6] this compound-mediated AMPK activation also leads to the inhibition of the mTORC1 pathway and can induce apoptosis.[6]
Caption: this compound signaling pathway in prostate cancer cells.
Experimental Protocols
LNCaP Xenograft Model
Objective: To evaluate the in vivo anti-tumor activity of this compound in a human prostate cancer xenograft model.
Animal Model:
-
Implantation: Subcutaneous injection of LNCaP cells.[3]
Treatment Protocol 1:
-
Administration: Intraperitoneal (i.p.) injection, daily.[1][2]
-
Control Group: Vehicle (5% hydroxypropyl beta-cyclodextrine) administered i.p. daily.[1][2]
Treatment Protocol 2:
-
Drug: this compound.[1]
-
Dosage: 60 mg/kg body weight.[1]
-
Administration: Intraperitoneal (i.p.) injection, daily.[1]
-
Duration: 21 days.[1]
-
Outcome Measures: Tumor volume was measured regularly. At the end of the study, tumors were excised for further analysis, including assessment of AMPK activation and inhibition of lipogenesis and mTORC1 pathways.[1]
Caption: Workflow for the in vivo evaluation of this compound.
Conclusion
The available preclinical data strongly supports the in vivo anti-tumor activity of this compound in prostate cancer models. Its high potency as a direct AMPK activator and its ability to inhibit the critical lipogenesis pathway make it a promising candidate for further investigation. Furthermore, its synergistic effects with established AR signaling inhibitors highlight its potential role in combination therapies for advanced and castration-resistant prostate cancer. Further studies, including head-to-head in vivo comparisons with other metabolic inhibitors and detailed investigations into its long-term efficacy and safety, are warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel direct activator of AMPK inhibits prostate cancer growth by blocking lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. AICAR Induces Apoptosis and Inhibits Migration and Invasion in Prostate Cancer Cells Through an AMPK/mTOR-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. | MGH/HST Martinos Center for Biomedical Imaging [nmr.mgh.harvard.edu]
Comparative analysis of the gene expression changes induced by MT 63-78 and other AMPK activators.
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of AMPK Activator Effects on Gene Expression
The 5'-AMP-activated protein kinase (AMPK) is a critical regulator of cellular energy homeostasis, making it an attractive therapeutic target for a range of diseases, including metabolic disorders and cancer. A variety of pharmacological activators of AMPK have been developed, each with distinct mechanisms of action. This guide provides a comparative analysis of the gene expression changes induced by the direct AMPK activator MT 63-78 and other commonly used activators, such as AICAR and metformin. This comparison is supported by available experimental data to aid researchers in selecting the most appropriate tool for their specific research needs.
Overview of AMPK Activators
AMPK activators can be broadly categorized as either direct or indirect.
-
Direct Activators: These compounds, such as This compound and A-769662 , bind directly to the AMPK complex to allosterically activate the enzyme. This compound is a potent and specific direct activator that binds to the β1 subunit of AMPK[1].
-
Indirect Activators: These agents, including metformin and AICAR , increase the cellular AMP:ATP ratio, which in turn activates AMPK. Metformin inhibits complex I of the mitochondrial respiratory chain, while AICAR is metabolized to ZMP, an AMP analog.
The differing mechanisms of action of these activators can lead to distinct downstream signaling events and gene expression profiles.
Comparative Analysis of Gene Expression Changes
| Feature | This compound | AICAR | Metformin | A-769662 |
| Primary Mechanism of Action | Direct allosteric activation (binds to β1 subunit)[1] | Indirect activation via conversion to ZMP (AMP analog)[3] | Indirect activation via inhibition of mitochondrial complex I[3] | Direct allosteric activation (binds to β1 subunit) |
| Key Downstream Signaling Pathways Affected | Inhibition of de novo lipogenesis, mTORC1 suppression[4] | Inhibition of androgen receptor (AR) signaling[2] | Inhibition of androgen receptor (AR) signaling, mTORC1 suppression[2][5] | mTORC1 suppression, increased mitochondrial spare respiratory capacity[3] |
| Reported Effects on Gene Expression | Reduces expression of androgen receptor (AR) and its target genes (e.g., PSA)[4]. Primarily characterized by its profound impact on the expression of genes involved in lipid metabolism. | Downregulates a significant number of genes, with a strong enrichment for targets of the androgen receptor (AR)[2]. After 24h, 711 genes were differentially expressed in LNCaP cells[2]. | Induces a broader change in gene expression compared to AICAR at 24h, with 3864 differentially expressed genes in LNCaP cells[2]. Also downregulates AR target genes[2][5]. | Exerts its effects on cell proliferation and metabolism in a more AMPK-dependent manner compared to other activators[3]. |
| Cellular Phenotypes | G2/M cell cycle arrest, apoptosis, potent inhibition of prostate cancer cell growth[4]. | Inhibition of prostate cancer cell proliferation[6]. | Inhibition of prostate cancer cell proliferation[6]. | Inhibition of cell proliferation, context-dependent effects on tumor cell growth under nutrient deprivation[3]. |
| LKB1-Dependence | Independent of the tumor suppressor LKB1[1] | Dependent on LKB1 for full activation. | Dependent on LKB1 for full activation. | Independent of the upstream kinase LKB1[7]. |
Table 1: Comparative Overview of AMPK Activator Effects. This table summarizes the key characteristics and reported effects on gene expression and cellular phenotypes for this compound, AICAR, metformin, and A-769662.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Mechanisms of action for direct and indirect AMPK activators.
Caption: A typical experimental workflow for analyzing gene expression changes.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the comparative analysis. Researchers should refer to the specific publications for detailed methodologies.
Cell Culture and Treatment
Prostate cancer cell lines (e.g., LNCaP, PC3) are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are seeded at a predetermined density and allowed to adhere overnight. The following day, the media is replaced with fresh media containing the AMPK activator at the desired concentration or the vehicle control (e.g., DMSO). Cells are then incubated for the specified duration (e.g., 8, 24, or 48 hours) before harvesting for downstream analysis.
RNA Extraction and Quality Control
Total RNA is extracted from cultured cells using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. This typically involves cell lysis, homogenization, and RNA purification using silica-based columns. The quantity and purity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop), with A260/280 and A260/230 ratios typically expected to be around 2.0. RNA integrity is evaluated using an automated electrophoresis system (e.g., Agilent Bioanalyzer), with an RNA Integrity Number (RIN) of >8 generally considered suitable for downstream applications like RNA-sequencing or microarray analysis.
Microarray Analysis
-
cDNA Synthesis and Labeling: Total RNA is reverse transcribed into cDNA. During this process, a fluorescent label (e.g., Cy3 or Cy5) is incorporated into the cDNA.
-
Hybridization: The labeled cDNA is hybridized to a microarray chip containing thousands of known gene probes.
-
Scanning and Data Acquisition: The microarray is scanned using a laser scanner to detect the fluorescence intensity of each spot, which corresponds to the expression level of the respective gene.
-
Data Analysis: The raw data is normalized to correct for technical variations. Statistical analysis is then performed to identify genes that are differentially expressed between the treated and control groups. A false discovery rate (FDR) is typically applied to correct for multiple comparisons[2].
RNA-Sequencing (RNA-Seq)
-
Library Preparation:
-
mRNA Enrichment: Poly(A) selection is commonly used to enrich for messenger RNA from the total RNA population.
-
Fragmentation and cDNA Synthesis: The enriched mRNA is fragmented, and first-strand cDNA is synthesized using reverse transcriptase and random primers. This is followed by second-strand cDNA synthesis.
-
Adapter Ligation and Amplification: Sequencing adapters are ligated to the ends of the cDNA fragments, and the library is amplified by PCR.
-
-
Sequencing: The prepared library is sequenced using a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis:
-
Quality Control: The raw sequencing reads are assessed for quality.
-
Alignment: The reads are aligned to a reference genome.
-
Quantification: The number of reads mapping to each gene is counted to determine its expression level.
-
Differential Expression Analysis: Statistical methods are used to identify genes with significant expression changes between experimental conditions[5].
-
Conclusion
References
- 1. Transcriptomic analysis reveals inhibition of androgen receptor activity by AMPK in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GEO Accession viewer [ncbi.nlm.nih.gov]
- 3. Effect of A-769662, a direct AMPK activator, on Tlr-4 expression and activity in mice heart tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GEO Accession viewer [ncbi.nlm.nih.gov]
- 5. GEO Accession viewer [ncbi.nlm.nih.gov]
- 6. Inactivation of AMPK alters gene expression and promotes growth of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MECHANISM OF ACTION OF A-769662, A VALUABLE TOOL FOR ACTIVATION OF AMP-ACTIVATED PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Long-Term Efficacy and Safety of MT 63-78 in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy and safety of MT 63-78, a direct AMP-activated protein kinase (AMPK) activator, against other relevant compounds in the context of prostate cancer research. The information is compiled from various preclinical studies to aid in the assessment of this compound as a potential therapeutic agent.
Comparative Efficacy of AMPK Activators in Prostate Cancer Preclinical Models
The following table summarizes the in vivo efficacy of this compound compared to another direct AMPK activator, A-769662, and the widely studied indirect AMPK activator, metformin, in prostate cancer xenograft models.
Table 1: In Vivo Efficacy of AMPK Activators in Prostate Cancer Xenograft Models
| Compound | Animal Model | Cell Line | Dosage and Administration | Treatment Duration | Tumor Growth Inhibition | Key Findings |
| This compound | Nude mice | LNCaP | 30 mg/kg, daily, intraperitoneal | 14 days | 33% | Significantly inhibited tumor growth.[1] |
| Nude mice | LNCaP | 60 mg/kg, daily, intraperitoneal | 21 days | More robust inhibition than 30 mg/kg | Higher dose led to greater tumor growth inhibition. | |
| A-769662 | N/A | N/A | N/A | N/A | Data not available in prostate cancer xenografts | Shown to suppress proliferation and induce G2/M arrest in vitro.[2] Reported to have 16-40 times lower potency than this compound in inhibiting prostate cancer cell growth in vitro.[1] |
| Metformin | BALB/c nude mice | LNCaP and PC3 | Not specified | Not specified | Significant inhibition | Reduced tumor growth in vivo.[3] |
| Not specified | PC-3 (orthotopic) | Not specified | Not specified | Reduced tumor initiation and growth | ||
| Not specified | Not specified | 100-250 mg/kg/day in drinking water or 20-250 mg/kg/day via intraperitoneal injection | 4-6 weeks | Statistically significant reduction in tumor growth | Meta-analysis of several studies showed a consistent inhibitory effect.[4] |
In Vitro Effects on Prostate Cancer Cell Lines
This table outlines the in vitro effects of the compounds on cell cycle progression and apoptosis in prostate cancer cell lines.
Table 2: In Vitro Effects of AMPK Activators on Prostate Cancer Cell Lines
| Compound | Cell Line(s) | Effect on Cell Cycle | Apoptotic Markers | Key Findings |
| This compound | LNCaP, PC3, C4-2B | G2/M phase arrest | Increased cleaved PARP and caspase-3 | Induces mitotic arrest and apoptosis.[5] |
| A-769662 | PC3, PC3M | G2/M phase arrest | No significant increase in apoptosis reported | Suppresses proliferation and induces cell cycle arrest.[2] |
| Metformin | LNCaP, PC3 | Not consistently reported | Induction of apoptosis | Inhibits proliferation and induces apoptosis.[3] |
Preclinical Safety and Tolerability
The following table summarizes the reported safety and tolerability of the compounds in preclinical models.
Table 3: Preclinical Safety and Tolerability Profile
| Compound | Animal Model | Key Safety Findings |
| This compound | Non-obese nude mice | No significant effect on body weight, serum glucose, or triglycerides. |
| A-769662 | General preclinical models | Potential for AMPK-independent toxic effects has been reported. |
| Metformin | Widely studied in various models | Generally well-tolerated. Considered to have a good safety profile.[6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Prostate Cancer Xenograft Model
-
Cell Culture: Human prostate cancer cells (e.g., LNCaP, PC3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Male athymic nude mice (4-6 weeks old) are used.
-
Tumor Cell Implantation: A suspension of 1-2 million prostate cancer cells in 100-200 µL of a mixture of media and Matrigel is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups. The compound of interest (e.g., this compound) is administered at the specified dose and schedule (e.g., daily intraperitoneal injection). The control group receives the vehicle.
-
Efficacy Assessment: Tumor growth is monitored throughout the treatment period. At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., Western blot, immunohistochemistry).
-
Safety Assessment: Animal body weight is monitored throughout the study. Blood samples may be collected for analysis of serum biomarkers.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
-
Cell Treatment: Prostate cancer cells are seeded in culture plates and treated with the compound of interest or vehicle for a specified duration (e.g., 24-48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and counted.
-
Fixation: Cells are fixed by dropwise addition of ice-cold 70% ethanol while vortexing to prevent clumping. Cells are then incubated at -20°C for at least 2 hours.[7][8]
-
Staining: Fixed cells are centrifuged, washed with PBS, and then resuspended in a staining solution containing propidium iodide (a fluorescent DNA intercalator) and RNase A (to prevent staining of RNA).[7][8][9]
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.
Apoptosis Assessment by Western Blot for Cleaved PARP and Caspase-3
-
Protein Extraction: Following treatment with the compound of interest, cells are lysed in a suitable buffer to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for cleaved PARP and cleaved caspase-3.[10][11][12] After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponding to the cleaved forms of PARP and caspase-3 is indicative of the level of apoptosis.[10]
Visualizations
Signaling Pathway of Direct AMPK Activators
Caption: AMPK activation by this compound inhibits lipogenesis and mTORC1, leading to reduced cell growth and induced apoptosis.
Experimental Workflow for Preclinical Assessment
Caption: A general workflow for the preclinical evaluation of a novel therapeutic compound.
References
- 1. A novel direct activator of AMPK inhibits prostate cancer growth by blocking lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMP-activated protein kinase (AMPK) as a potential therapeutic target independent of PI3K/Akt signaling in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metformin inhibits prostate cancer cell proliferation, migration, and tumor growth through upregulation of PEDF expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic review of antitumour efficacy and mechanism of metformin activity in prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] A novel direct activator of AMPK inhibits prostate cancer growth by blocking lipogenesis | Semantic Scholar [semanticscholar.org]
- 6. Metformin and Prostate Cancer: a New Role for an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 8. vet.cornell.edu [vet.cornell.edu]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. m.youtube.com [m.youtube.com]
- 11. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 12. Apoptosis Western Blot Cocktail (pro/cleaved Caspase-3, cleaved PARP1, muscle actin) (ab136812) | Abcam [abcam.com]
Safety Operating Guide
MT 63-78 proper disposal procedures
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. Regulation, Role and Therapeutic Targeting of AMPK in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. This compound|1179347-65-9|MSDS [dcchemicals.com]
- 8. acewaste.com.au [acewaste.com.au]
- 9. vumc.org [vumc.org]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Logistics for Handling MT 63-78
For researchers, scientists, and drug development professionals working with MT 63-78, a potent and specific direct AMPK activator, stringent adherence to safety protocols is paramount.[1][2][3] While some safety data sheets (SDS) classify this compound as a non-hazardous substance or mixture, it is critical to handle this research chemical with the appropriate precautions to ensure personnel safety and experimental integrity.[4] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to serve as a preferred source for laboratory safety and chemical handling.
Recommended Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment should be employed to prevent skin and eye contact, as well as inhalation. The following table summarizes the recommended PPE based on available safety information.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or glasses that meet OSHA and ANSI Z87.1 standards.[5][6] |
| Hand Protection | Compatible, chemical-resistant gloves (e.g., nitrile, neoprene).[5][6] Always inspect gloves prior to use and change them frequently. |
| Body Protection | A laboratory coat or chemical-resistant clothing to prevent skin exposure.[5] |
| Respiratory | A NIOSH/MSHA-approved respirator or a European standard EN 149 respirator should be used, especially when handling the powder form or creating aerosols.[5] |
Handling and Storage Protocols
Proper handling and storage are crucial for maintaining the stability of this compound and ensuring a safe laboratory environment.
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the product name and CAS number (1179347-65-9) on the label match the order.[2][7]
Handling:
-
Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.[4]
-
Avoid direct contact with skin, eyes, and clothing.[8]
-
Wash hands thoroughly after handling the compound.[7]
-
Do not eat, drink, or smoke in the area where this compound is being handled.[7]
Storage:
-
Store in a dry, dark place.[2]
-
For short-term storage (days to weeks), maintain a temperature of 0 - 4°C.[2]
-
For long-term storage (months to years), store at -20°C.[2]
-
Keep the container tightly closed to prevent contamination.[8]
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is necessary.
Spill Containment:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear full personal protective equipment.
-
For liquid spills, absorb with an inert material (e.g., diatomite, universal binders).[4] For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collect the spilled material and place it in a sealed container for disposal.
-
Decontaminate the spill area and all equipment used for cleanup with a suitable solvent like alcohol.[4]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water. Seek medical attention if irritation develops.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[4]
Disposal Plan
All waste materials must be handled and disposed of in accordance with federal, state, and local regulations.
-
Chemical Waste: Dispose of unused this compound and any contaminated materials (e.g., absorbent pads, gloves) as chemical waste through a licensed disposal company.[4][7]
-
Contaminated Packaging: Dispose of the container in the same manner as the chemical waste, ensuring it is empty and sealed.[4]
Generalized In-Vitro Experimental Protocol
This compound is a direct AMPK activator used in various cell-based assays, particularly in cancer research to inhibit lipogenesis and mTORC1 pathways.[1] The following is a generalized protocol for treating cells with this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) for creating a stock solution[2]
-
Appropriate cell culture medium
-
Cell line of interest (e.g., LNCaP, PC3 prostate cancer cells)[1]
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Prepare Stock Solution: Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM). Refer to the solubility table provided by the supplier for specific concentrations.[2] Aliquot the stock solution and store it at -20°C to avoid repeated freeze-thaw cycles.[1]
-
Cell Seeding: Seed the cells in appropriate culture plates (e.g., 6-well, 96-well) at a density that will allow for logarithmic growth during the treatment period.
-
Treatment: The following day, dilute the this compound stock solution to the desired final concentrations (e.g., 0.25 µM to 50 µM) in fresh cell culture medium.[1] Remove the old medium from the cells and replace it with the medium containing this compound.
-
Incubation: Incubate the cells for the desired period (e.g., 30 minutes for signaling studies, 24-96 hours for cell growth or apoptosis assays).[1]
-
Analysis: Following incubation, cells can be harvested for various downstream analyses, such as Western blotting to detect phosphorylation of AMPK targets like ACC and Raptor, or cell viability assays.[1]
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
